2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBRUAHELAGQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380667 | |
| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-43-7 | |
| Record name | 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide: A Promising Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, a novel heterocyclic compound with significant potential in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the quinoline core, combined with a flexible thioacetohydrazide side chain, presents a unique molecular architecture for interacting with biological targets. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and bioavailability of drug candidates.[3] This document outlines a detailed synthetic protocol, thorough characterization methods, and the underlying scientific rationale for each step, tailored for researchers and professionals in drug development.
Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a vital pharmacophore in drug discovery.[2] Its planar, aromatic structure allows it to intercalate with DNA and interact with various enzymes, making it a privileged scaffold in the design of therapeutics.[4][5] The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a molecule's pharmacokinetic profile.[3][6] This electron-withdrawing group can alter the electronic properties of the quinoline ring, potentially modulating its binding affinity and reactivity. The thioacetohydrazide moiety introduces a versatile functional group that can participate in hydrogen bonding and act as a linker to other pharmacophores, making it a valuable component for building complex molecules with enhanced biological activity.[7][8]
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is proposed via a two-step process, commencing with the nucleophilic substitution of a suitable quinoline precursor followed by hydrazinolysis. This approach is designed for efficiency and high yield, based on established synthetic methodologies for analogous compounds.[7][9]
Step 1: Synthesis of Ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate
The initial step involves the S-alkylation of 2-(trifluoromethyl)quinoline-4-thiol with ethyl chloroacetate. The thiol group at the 4-position of the quinoline ring acts as a potent nucleophile, readily displacing the chloride from ethyl chloroacetate.
Protocol:
-
To a solution of 2-(trifluoromethyl)quinoline-4-thiol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Synthesis of this compound
The second and final step is the conversion of the synthesized ester to the desired acetohydrazide via hydrazinolysis. Hydrazine hydrate serves as the source of the hydrazinyl group, which displaces the ethoxy group from the ester.
Protocol:
-
Suspend the crude ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product, this compound, by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Caption: Key structural components of the target molecule.
Conclusion and Future Directions
This technical guide provides a robust framework for the synthesis and characterization of this compound. The described protocols are based on well-established chemical principles and are designed to be reproducible in a standard laboratory setting. The unique structural features of this compound make it an attractive candidate for further investigation in various drug discovery programs. Future work should focus on exploring its biological activities, particularly its potential as an anticancer or antimalarial agent, through in vitro and in vivo screening assays. Structure-activity relationship (SAR) studies, involving modifications of the quinoline core and the acetohydrazide side chain, could lead to the identification of more potent and selective therapeutic agents.
References
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. Available from: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. Available from: [Link]
-
Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed. Available from: [Link]
-
In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed. Available from: [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. Available from: [Link]
-
Physical and analytical data of synthesized quinoline derivatives - ResearchGate. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available from: [Link]
-
(PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives - ResearchGate. Available from: [Link]
-
Physical and spectral data of compounds 2-15. | Download Table - ResearchGate. Available from: [Link]
-
Substituted 2-[(2-Oxo-2H-t[1][3][5]riazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - NIH. Available from: [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. Available from: [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. Available from: [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available from: [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - ResearchGate. Available from: [Link]
-
Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s - PubMed. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available from: [Link]
-
Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available from: [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - Sci-Hub. Available from: [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - NIH. Available from: [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - MDPI. Available from: [Link]
-
Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids - MDPI. Available from: [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. Available from: [Link]
-
Synthesis of Thiophene Derivatives of 1,3‐Diazabicyclo[3.1.0]hex‐3‐ene. - Sci-Hub. Available from: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sci-Hub. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety / Molecules, 2016 [sci-hub.box]
- 9. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
The journey of a potential therapeutic agent from conceptualization to clinical application is paved with meticulous characterization. Understanding the fundamental physicochemical properties of a molecule is not merely a preliminary checkbox; it is the bedrock upon which all subsequent pharmacological, toxicological, and formulation studies are built. The compound at the heart of this guide, this compound, belongs to a class of quinoline derivatives that have garnered significant interest for their diverse biological activities, including potential anticancer and antimicrobial effects.[1][2] The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, suggests a molecule designed for enhanced metabolic stability and membrane permeability.[3]
This guide is structured to provide not just the "what" but the "why." We will delve into the core physicochemical attributes of this compound, explaining the causality behind the selection of analytical techniques and how the data generated informs the critical path of drug development. Each protocol described is a self-validating system, designed to ensure the integrity and reproducibility of the results.
Molecular Identity and Structural Elucidation
The unambiguous identification of a compound is the first principle of chemical research. All subsequent data are meaningless without a confirmed molecular structure and identity.
Chemical Structure and Identifiers
The foundational data for this compound are summarized below. These identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.
| Parameter | Data | Source(s) |
| IUPAC Name | 2-{[2-(Trifluoromethyl)-4-quinolinyl]sulfanyl}acetohydrazide | [4] |
| Synonyms | (2-Trifluoromethylquinolin-4-ylsulfanyl)acetic acid hydrazide | [4] |
| Molecular Formula | C₁₂H₁₀F₃N₃OS | [4] |
| Molecular Weight | 301.29 g/mol | [4] |
| CAS Number | Not readily available in searched literature. | |
| InChI Key | ZBBRUAHELAGQKV-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN | [4] |
Spectroscopic Confirmation
Spectroscopic analysis provides the definitive "fingerprint" of the molecule. The combination of Mass Spectrometry, NMR, and IR spectroscopy is required to confirm the structure synthesized matches the intended target.
1.2.1 Mass Spectrometry (MS)
Mass spectrometry is pivotal for confirming the molecular weight and fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) is the gold standard.
-
Expected Result: An ESI-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 302.05. The mzCloud database confirms the availability of high-quality mass spectral data for this compound, including MS/MS fragmentation, which is invaluable for detailed structural confirmation.[4]
1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methylene (-S-CH₂-) protons, and exchangeable protons for the hydrazide (-NHNH₂) moiety. Based on related structures, the quinoline protons would appear in the aromatic region (~δ 7.5-8.8 ppm), while the methylene singlet would likely be observed around δ 3.5-4.5 ppm.[2][5]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signal of the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon (~δ 165-175 ppm), and the various aromatic and aliphatic carbons.[3][5]
-
¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single, sharp singlet is expected for the -CF₃ group, confirming its chemical environment.[2]
1.2.3 Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
Expected Peaks: The spectrum should display characteristic absorption bands for the N-H stretching of the hydrazide group (typically a pair of bands in the 3200-3400 cm⁻¹ region), the C=O stretching of the amide carbonyl (around 1650-1680 cm⁻¹), and C-F stretching bands for the trifluoromethyl group (strong absorptions in the 1100-1300 cm⁻¹ range).[6]
Core Physicochemical Properties
These properties dictate how the compound will behave in biological systems and during formulation. They are critical predictors of absorption, distribution, metabolism, and excretion (ADME).
Physical State and Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting point range (typically <2°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[7]
| Parameter | Expected Value / Status |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | To be determined experimentally. Similar acetohydrazide derivatives exhibit melting points in the range of 150-220°C.[8] |
This protocol describes the standard procedure using a modern digital melting point apparatus (e.g., a Mel-Temp).[9]
-
Sample Preparation: Ensure the compound is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).
-
Packing: Drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface to tightly pack the sample.
-
Initial Determination: Place the capillary in the apparatus and heat rapidly to find an approximate melting range. This saves time in subsequent, more precise measurements.[7]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to ~20°C below the approximate melting point.[9]
-
Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
-
Validation: Repeat the measurement at least twice with fresh samples. Consistent values confirm the result.
Solubility Profile
Solubility is arguably the most critical physicochemical property for drug development. Poor aqueous solubility can lead to low bioavailability and hinder the development of intravenous formulations.
-
Structural Insight: The molecule possesses a large, hydrophobic quinoline ring system and a lipophilic -CF₃ group, suggesting poor intrinsic solubility in aqueous media. The hydrazide moiety offers some hydrogen bonding capability, but this is unlikely to overcome the hydrophobicity of the core structure. Therefore, good solubility is expected in polar aprotic organic solvents.[10]
| Solvent | Expected Solubility | Rationale |
| Water | Low / Insoluble | Dominated by hydrophobic quinoline core. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low / Insoluble | Simulates physiological pH; unlikely to significantly improve solubility without ionizable groups in this range. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[11] |
| Dimethylformamide (DMF) | Soluble | Similar properties to DMSO.[10] |
| Ethanol / Methanol | Sparingly Soluble to Soluble | May require gentle heating or sonication to achieve higher concentrations.[11] |
This is the gold-standard method for measuring equilibrium solubility.[10]
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., PBS pH 7.4, DMSO) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A 0.22 µm syringe filter is recommended to remove all particulate matter.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, typically HPLC with UV detection.
-
Calculation: Back-calculate the concentration in the original undissolved supernatant to determine the solubility in units like mg/mL or µM.
The following diagram illustrates a logical, tiered approach to solubility testing, prioritizing solvents most relevant to biological assays.[12]
Caption: Tiered workflow for solubility determination.
Lipophilicity (LogP) and Acidity (pKa)
-
LogP (Octanol-Water Partition Coefficient): This value measures a compound's lipophilicity and is a key predictor of its ability to cross cell membranes. A high LogP is often associated with good permeability but can also lead to issues like poor solubility and non-specific binding.
-
pKa (Ionization Constant): This indicates the strength of an acid or base. The hydrazide moiety is weakly basic. Knowing the pKa is critical for predicting the charge state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and receptor binding.
These values are best determined experimentally, for which standard protocols (e.g., HPLC-based methods for LogP, potentiometric titration for pKa) are available.[13]
Purity Assessment
Ensuring the purity of the compound is paramount for the reliability of all biological and physicochemical data. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.
The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any impurities.
-
Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard starting point for compounds of this polarity.[14]
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and water with a modifier like 0.1% formic acid or trifluoroacetic acid (Solvent A) is typical. The acid modifier helps to produce sharp peak shapes for basic compounds like quinolines.[15]
-
Example Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Flow Rate: A standard analytical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound shows strong absorbance (e.g., 254 nm or a wavelength maximum determined by a photodiode array [PDA] detector).
-
Sample Preparation: Dissolve the compound in a suitable solvent (like DMSO or Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for biological screening.
Caption: Iterative workflow for HPLC method development.
Conclusion and Forward Look
This guide has outlined the essential physicochemical properties of this compound and provided the authoritative, field-proven protocols for their determination. The data derived from these experiments—identity, purity, melting point, solubility, and lipophilicity—form a critical data package. This package enables informed decisions in the drug development process, from designing in vitro and in vivo experiments to developing stable, bioavailable formulations. The trifluoromethyl-quinoline scaffold remains a promising area for therapeutic innovation, and a robust understanding of its fundamental chemical nature is the indispensable first step toward realizing that potential.
References
-
University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Vigyan College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
IOP Conference Series: Earth and Environmental Science. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
-
mzCloud. (2016, September 13). 2 2 Trifluoromethyl 4 quinolyl thio ethanohydrazide. [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
-
ResearchGate. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
ResearchGate. (n.d.). Spectral Characterization of N'-arylidene-2-(quinolin -8-yloxy) acetohydrazides 3a-j. [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. [Link]
-
MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]
-
MDPI. (2023, August 27). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
OSHA. (n.d.). HYDRAZINE Method no.: 20. [Link]
-
International Journal of Drug Delivery Technology. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]
-
MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
-
ResearchGate. (2024, July 19). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]
-
National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]
-
NIH National Center for Biotechnology Information. (2023, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]
Sources
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mzCloud – 2 2 Trifluoromethyl 4 quinolyl thio ethanohydrazide [mzcloud.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijsred.com [ijsred.com]
- 15. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
Spectroscopic Characterization of 2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. The inherent structural features of this compound, including the quinoline core, the trifluoromethyl group, and the acetohydrazide side chain, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols for its characterization by mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Introduction: The Significance of Trifluoromethylated Quinolines
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4][5] Consequently, trifluoromethylated quinolines represent a promising class of compounds for the development of new chemical entities.[2][4] The title compound, this compound, with its reactive hydrazide moiety, is a versatile intermediate for the synthesis of more complex bioactive molecules, such as hydrazones.[2][3][6]
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (Formula: C₁₂H₁₀F₃N₃OS), high-resolution mass spectrometry (HRMS) is the method of choice for accurate mass determination.[2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q Exactive Orbitrap mass spectrometer.[7]
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the hydrazide and quinoline nitrogens are readily protonated.
-
Mass Analysis: Acquire the full scan mass spectrum over a mass-to-charge (m/z) range of 100-500.
-
Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and compare it with the calculated exact mass.
Data Interpretation and Expected Results
The mzCloud database provides mass spectral data for 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethanohydrazide, confirming its molecular formula as C₁₂H₁₀F₃N₃OS.[7] The expected monoisotopic mass of the neutral molecule is 317.0500 g/mol . In positive ion ESI-MS, the most prominent ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 318.0578.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₀F₃N₃OS |
| Monoisotopic Mass | 317.0500 u |
| [M+H]⁺ (Calculated) | 318.0578 u |
Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to obtain structural information through fragmentation analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and aromatic C=C bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.
Data Interpretation and Expected Absorption Bands
Based on the analysis of similar structures, the following characteristic IR bands are anticipated:[5][8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (hydrazide) | 3300 - 3200 | Stretching vibrations of the N-H bonds |
| C-H (aromatic) | 3100 - 3000 | Stretching vibrations of the quinoline C-H |
| C=O (amide I) | 1680 - 1650 | Stretching vibration of the carbonyl group |
| C=N, C=C (aromatic) | 1600 - 1450 | Ring stretching vibrations of the quinoline |
| C-F (trifluoromethyl) | 1350 - 1100 | Strong, characteristic C-F stretching bands |
The presence of a strong absorption band in the 1350-1100 cm⁻¹ region is a clear indicator of the trifluoromethyl group.[5] The carbonyl stretch is a key diagnostic peak for the acetohydrazide moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for complete structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra.
Data Interpretation and Expected Chemical Shifts
¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Quinoline aromatic protons | 8.5 - 7.5 | m | Complex multiplet pattern characteristic of the substituted quinoline ring.[1] |
| -S-CH₂- | ~4.0 | s | Singlet for the methylene protons adjacent to the sulfur atom.[8] |
| -NH-NH₂ | Variable (broad singlets) | br s | Chemical shifts are concentration and solvent dependent.[9][10] |
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| Quinoline aromatic carbons | 150 - 120 | A series of signals corresponding to the carbons of the quinoline ring.[1] |
| C=O (amide) | 170 - 165 | The carbonyl carbon of the acetohydrazide moiety.[1] |
| -CF₃ | 125 - 120 (quartet) | The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. |
| -S-CH₂- | ~35 | The methylene carbon adjacent to the sulfur atom. |
¹⁹F NMR: The fluorine NMR spectrum is a direct and sensitive method for observing the trifluoromethyl group.
| Fluorine(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CF₃ | ~ -60 | s | A single, sharp singlet is expected for the three equivalent fluorine atoms.[2] |
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and reliable method for its structural confirmation and purity assessment. The data and protocols presented in this guide offer a solid foundation for researchers working with this and related compounds, ensuring the integrity and reproducibility of their scientific findings. The unique spectral features arising from the trifluoromethylated quinoline core and the acetohydrazide side chain serve as key identifiers, facilitating its use in further synthetic transformations and biological investigations.
References
-
mzCloud - 2 2 Trifluoromethyl 4 quinolyl thio ethanohydrazide. (2016). HighChem LLC. [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2021). National Institutes of Health. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]
-
¹H-NMR spectral data of acetohydrazide derivative of CZT. (n.d.). ResearchGate. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2023). National Institutes of Health. [Link]
-
Substituted 2-[(2-Oxo-2H-[1][7][9]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (2021). National Institutes of Health. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PubMed Central. [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2023). MDPI. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2019). MDPI. [Link]
-
Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.). Connect Journals. [Link]
-
Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis and Cytotoxic Activity against K562 and MCF7 Cell Lines of Some N -(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds. (2019). ResearchGate. [Link]
-
synthesis, characterization of some new thiazolidin-4-one derivatives compounds and evaluation of the. (2021). Connect Journals. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). ResearchGate. [Link]
-
Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents. (2021). PubMed. [Link]
Sources
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mzCloud – 2 2 Trifluoromethyl 4 quinolyl thio ethanohydrazide [mzcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Trifluoromethylquinoline Scaffold: A Privileged Motif for Targeting Key Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (-CF3) group into the quinoline core has given rise to a class of compounds with significant therapeutic potential. The unique physicochemical properties conferred by the -CF3 moiety, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, have positioned trifluoromethylquinolines as promising candidates for drug development across a spectrum of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of trifluoromethylquinoline compounds, with a focus on their applications in oncology, infectious diseases, and neurology. We delve into the molecular mechanisms of action, present quantitative data on their biological activity, and provide detailed experimental protocols for their evaluation. Furthermore, we visualize the intricate signaling pathways modulated by these compounds to offer a deeper understanding of their therapeutic rationale.
Introduction: The Physicochemical Advantages of the Trifluoromethyl Group in Quinoline Scaffolds
The quinoline ring is a well-established pharmacophore found in numerous approved drugs.[1][2] The addition of a trifluoromethyl group significantly alters the electronic and steric properties of the quinoline scaffold, leading to several advantages in drug design.[3] The strong electron-withdrawing nature of the -CF3 group can enhance the binding affinity of the molecule to its biological target through favorable electrostatic interactions. Moreover, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and thereby increasing the compound's in vivo half-life. This enhanced metabolic stability often translates to improved pharmacokinetic profiles.[1] The lipophilicity of a molecule is also increased with the addition of a -CF3 group, which can improve its ability to cross cellular membranes and reach intracellular targets.[4] These collective properties make trifluoromethylquinolines a highly attractive class of compounds for medicinal chemists.
Anticancer Applications: Targeting Aberrant Signaling in Malignancies
Trifluoromethylquinoline derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways that drive tumor growth and survival.[1]
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many anticancer trifluoromethylquinolines is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[5][6]
Trifluoromethylquinoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors at the kinase domain of EGFR.[5][7] By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream activation of pro-survival signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[8] This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Signaling Pathway: EGFR and Downstream Cascades
Caption: EGFR signaling pathway and points of inhibition.
The efficacy of trifluoromethylquinoline-based EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gefitinib | Various NSCLC lines | Non-Small Cell Lung Cancer | Varies | [9] |
| Erlotinib | Various NSCLC lines | Non-Small Cell Lung Cancer | Varies | [7][9][10] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 | [11] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 | [11] |
Targeting Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)
Recent studies have identified Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) as another promising target for trifluoromethylquinoline compounds in cancer therapy.[11] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy.[2][12][13]
SGK1 is a downstream effector of the PI3K pathway and shares substrate overlap with Akt.[13][14] By inhibiting SGK1, trifluoromethylquinoline derivatives can disrupt pro-survival signaling, leading to apoptosis and cell cycle arrest in cancer cells.[11] The selective inhibition of SGK1 offers a potential therapeutic strategy, especially in cancers where this pathway is hyperactivated.[2][12]
Signaling Pathway: PI3K/SGK1 Axis
Caption: Mechanism of voltage-gated sodium channel blockade.
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in live cells, providing a detailed understanding of how a compound modulates channel function. [15][16][17][18][19] Materials:
-
Cells expressing the sodium channel of interest (e.g., primary neurons or a stable cell line)
-
Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular recording solutions
-
Trifluoromethylquinoline compound
Procedure:
-
Culture the cells on coverslips suitable for microscopy.
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit sodium currents and record the baseline currents.
-
Perfuse the cell with the extracellular solution containing the trifluoromethylquinoline compound at various concentrations.
-
Record the sodium currents in the presence of the compound.
-
Analyze the data to determine the effect of the compound on channel kinetics (e.g., peak current, activation, inactivation) and calculate the IC50 for channel blockade.
Conclusion and Future Perspectives
Trifluoromethylquinoline compounds represent a versatile and promising class of molecules with diverse therapeutic applications. Their unique chemical properties have enabled the development of potent inhibitors for a range of important biological targets. The continued exploration of this chemical space, coupled with a deeper understanding of their mechanisms of action, holds great promise for the discovery of novel and effective therapies for cancer, infectious diseases, and neurological disorders. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to enhance their therapeutic index and clinical potential.
References
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed.
- Concordance between IC50 values for gefitinib vs erlotinib. Forty five...
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Simplified schematic diagram of the EGFR signaling pathway depicting...
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents Th
- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - Fingerprint. Georgia Southern University.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
- Rational Design and Lead Optimisation of Potent Antimalarial Quinazolinediones and Their Cytotoxicity against MCF-7. MalariaWorld.
- Biological activities of quinoline deriv
- Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. PMC - NIH.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Georgia Southern University.
- Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simul
- Erlotinib and gefitinib for treating non-small cell lung cancer that has progressed following prior chemotherapy (review of NICE technology appraisals 162 and 175)
- Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer p
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
- Gefitinib and erlotinib in metastatic non-small cell lung cancer: a meta-analysis of toxicity and efficacy of randomized clinical trials. PubMed.
- Voltage gated sodium channel structure and function. (A) The channel... | Download Scientific Diagram.
- SGK1 in Cancer: Biomarker and Drug Target. PMC - NIH.
- SGK (Inhibitors Agonists Modul
- Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑c
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
- Voltage-g
- Cell Cycle Protocols. BD Biosciences.
- Schematic diagram of the role of SGK1 in governing the reciprocal...
- Cell Cycle Analysis.
- Voltage-gated sodium channel structure, function and distribution in CNS.
- In vitro assessment for cytotoxicity screening of new antimalarial candid
- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLIC
- Whole Cell P
- Emerging Role of Serum Glucocorticoid-Regulated Kinase 1 in P
- Structure and function of voltage-gated sodium channels. PMC - PubMed Central.
- SGK1 Kinase Assay.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- Application Notes and Protocols for Whole-Cell Patch Clamp Recordings of Hm1a-Sensitive Neurons. Benchchem.
- In vitro assessment for cytotoxicity screening of new antimalarial candid
- PI3K/AKT/mTOR p
- PI3K/mTOR/AKT Signaling P
- SGK1: The Dark Side of PI3K Signaling. PMC - PubMed Central.
- Whole Cell P
- p
- P
Sources
- 1. kumc.edu [kumc.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. bosterbio.com [bosterbio.com]
- 14. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axolbio.com [axolbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
In Silico ADMET Profiling of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide: A Technical Guide for Early-Stage Drug Discovery
Abstract
In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and reducing late-stage attrition.[1][2] This technical guide provides a comprehensive, in-silico-first framework for predicting the ADMET properties of the novel compound 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide. By leveraging a suite of validated, freely accessible computational tools, we present a structured workflow designed for researchers, medicinal chemists, and drug development professionals. This guide emphasizes not just the prediction of ADMET parameters but the scientific rationale behind the selection of computational models and the interpretation of the resulting data, thereby providing a robust, self-validating system for early-stage candidate evaluation.
Introduction: The Imperative of Early-Stage ADMET Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[3][4][5] The principle of "fail early, fail cheap" underscores the necessity of integrating ADMET profiling at the very beginning of the discovery pipeline. Computational, or in silico, methods offer a time- and resource-efficient strategy to generate a preliminary ADMET profile, flagging potential liabilities long before costly synthesis and in vitro testing.[4][5][6]
This guide focuses on a case study of This compound , a compound featuring a quinoline scaffold. Quinoline derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[7][8] The molecule also incorporates a trifluoromethyl (CF3) group, a common moiety in medicinal chemistry used to enhance metabolic stability, lipophilicity, and binding affinity.[9][10][11][12] Understanding the interplay between these structural features and the overall ADMET profile is critical for its development.
Molecular Preparation and Physicochemical Foundation
The first step in any in silico analysis is to represent the molecule in a machine-readable format. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for our target compound is essential for input into predictive web servers.
Target Compound: this compound SMILES String: C1=CC=C2C(=C1)C(=NC(=C2S(=O)(=O)CC(=O)NN)C(F)(F)F)
A foundational analysis begins with the prediction of key physicochemical properties, which are strong determinants of a compound's pharmacokinetic behavior.[13] These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a candidate for oral administration.[14][15][16][17]
Lipinski's Rule of Five Criteria:
-
Molecular Weight (MW) < 500 Daltons
-
LogP (a measure of lipophilicity) < 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Workflow for Physicochemical and Drug-Likeness Prediction
The following diagram outlines the initial workflow for obtaining these foundational properties using a tool like SwissADME.
Caption: Initial workflow for physicochemical property prediction.
In Silico Pharmacokinetic (ADME) Profile Prediction
With the foundational properties established, we proceed to predict the specific ADME characteristics using a combination of web servers to ensure a more robust and cross-validated profile. For this guide, we will utilize SwissADME and pkCSM .[18][1][2][19][20][21]
Absorption
Key parameters for absorption include gastrointestinal (GI) absorption and permeability across biological barriers like the Caco-2 cell line model. We also assess if the compound is a substrate or inhibitor of P-glycoprotein (P-gp), an important efflux transporter that can limit drug absorption and distribution.[22]
Distribution
Distribution predictions focus on the extent to which a compound spreads throughout the body's fluids and tissues. Critical parameters include Blood-Brain Barrier (BBB) permeability, which indicates potential for CNS effects (desired or undesired), and plasma protein binding (PPB), which affects the free concentration of the drug available to act on its target.
Metabolism
Metabolism is primarily mediated by the Cytochrome P450 (CYP) family of enzymes. Predicting whether our compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for anticipating drug-drug interactions and understanding its metabolic stability.[22] The presence of the trifluoromethyl group is expected to enhance metabolic stability by making the molecule more resistant to oxidative metabolism.[9][10]
Excretion
Excretion models predict how the compound is cleared from the body, often focusing on total clearance and potential for renal excretion via organic cation transporters (OCTs).
Predicted ADME Properties Summary
The following table summarizes the predicted ADME properties for this compound, compiled from SwissADME and pkCSM.
| ADMET Property | Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation & Justification |
| Physicochemistry | Molecular Weight | 345.31 g/mol | - | Meets Lipinski's rule (<500), suggesting good size for oral absorption.[14][15] |
| LogP (Consensus) | 2.85 | 3.12 | Optimal lipophilicity for membrane permeability without excessive accumulation in fatty tissues.[13][16] | |
| Water Solubility | Moderately Soluble | -0.89 log mol/L | Suggests sufficient solubility for absorption from the GI tract. | |
| H-Bond Acceptors | 6 | - | Meets Lipinski's rule (≤10).[14][15] | |
| H-Bond Donors | 3 | - | Meets Lipinski's rule (≤5).[14][15] | |
| Absorption | GI Absorption | High | 92.5% | High probability of being well-absorbed from the gut. |
| P-gp Substrate | No | No | Not likely to be removed from cells by the P-gp efflux pump, enhancing bioavailability. | |
| Distribution | BBB Permeant | No | No (-1.2 logBB) | Unlikely to cross the blood-brain barrier, reducing the potential for CNS side effects. |
| CNS Permeability | - | -1.9 logPS | Further confirms low permeability into the central nervous system. | |
| Metabolism | CYP1A2 Inhibitor | No | No | Low risk of drug-drug interactions involving this enzyme. |
| CYP2C9 Inhibitor | Yes | Yes | Potential Liability: May interact with drugs metabolized by CYP2C9 (e.g., warfarin). | |
| CYP2C19 Inhibitor | No | No | Low risk of interactions. | |
| CYP2D6 Inhibitor | No | Yes | Potential Liability: Conflicting results warrant caution. May interact with drugs metabolized by CYP2D6. | |
| CYP3A4 Inhibitor | No | No | Low risk of interactions with a major drug-metabolizing enzyme. | |
| Excretion | Total Clearance | - | 0.5 mL/min/kg | Indicates a moderate rate of clearance from the body. |
| Drug-Likeness | Lipinski Violations | 0 | - | High drug-likeness according to Lipinski's Rule of Five.[14][15][16][17] |
In Silico Toxicity (T) Profile Prediction
Toxicity is a major cause of drug failure. Early prediction of potential toxicities is therefore a critical step. For this, we use the ProTox-II web server, which provides predictions for various toxicity endpoints, including organ toxicity, mutagenicity, and carcinogenicity, based on a combination of machine learning models and fragment propensities.[23][24][25][26][27]
Workflow for Toxicity Prediction
Caption: Workflow for predicting key toxicity endpoints.
Predicted Toxicity Profile Summary
| Toxicity Endpoint | Parameter | Predicted Result (ProTox-II) | Confidence Score | Interpretation & Justification |
| Acute Toxicity | Predicted LD50 | 700 mg/kg | 0.75 | Class 4 (Harmful if swallowed). Indicates moderate acute toxicity. |
| Organ Toxicity | Hepatotoxicity | Inactive | 0.68 | Low probability of causing drug-induced liver injury.[24][27] |
| Genotoxicity | Mutagenicity (Ames) | Inactive | 0.71 | Unlikely to be mutagenic, a crucial safety parameter. |
| Carcinogenicity | Carcinogenicity | Inactive | 0.59 | Low probability of being carcinogenic. |
| Immunotoxicity | Immunotoxicity | Inactive | 0.82 | High confidence that the compound will not cause immune system toxicity. |
Integrated Analysis and Self-Validating Protocols
An effective in silico protocol must be self-validating. This is achieved not by a single tool, but by an integrated workflow that cross-references predictions and critically evaluates the confidence and applicability domain of each model.
Protocol 1: Comprehensive ADME Prediction using SwissADME
-
Input Molecule: Paste the SMILES string of the target compound into the input box.
-
Execute Analysis: Click the "Run" button to initiate the calculations.
-
Data Collection: Systematically collect the data from the output panel, focusing on:
-
Physicochemical Properties: MW, LogP, TPSA, and solubility.
-
Lipophilicity: Consensus LogP value.
-
Pharmacokinetics: GI absorption, BBB permeant status, and CYP inhibitor predictions.
-
Drug-Likeness: Number of Lipinski violations.
-
-
Rationale Check: The SwissADME platform integrates multiple predictive models. The "Consensus LogP" is a trustworthy metric as it averages results from five different predictors. The BOILED-Egg model provides an intuitive graphical assessment of passive absorption and brain penetration.[28]
Protocol 2: Quantitative Pharmacokinetics and Toxicity with pkCSM
-
Input Molecule: Submit the SMILES string.
-
Execute Analysis: Run the prediction.
-
Data Collection: Collect quantitative predictions for parameters such as:
-
Absorption: Caco-2 permeability.
-
Distribution: BBB permeability (logBB), CNS permeability (logPS).
-
Metabolism: Substrate/inhibitor status for CYP isoforms.
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity, hERG I inhibition, Hepatotoxicity.
-
-
Cross-Validation: Compare the qualitative predictions from SwissADME (e.g., "High" GI absorption) with the quantitative results from pkCSM (e.g., absorption percentage). Discrepancies, such as the conflicting CYP2D6 inhibitor prediction, should be flagged for future in vitro investigation.
Protocol 3: In-Depth Toxicity Assessment with ProTox-II
-
Input Molecule: Draw the structure or paste the SMILES string.
-
Execute Analysis: Click "Start ProTox-II Prediction".
-
Data Collection: Record the predicted LD50 value, toxicity class, and the active/inactive predictions for hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity.
-
Confidence Assessment: Crucially, record the confidence score for each prediction. A high confidence score (>0.7) lends greater weight to the prediction. The tool's comparison to structurally similar compounds with known toxicity provides an additional layer of validation.[23][26]
Conclusion and Strategic Recommendations
The in silico ADMET profile of This compound is largely favorable, positioning it as a promising candidate for further investigation.
Key Strengths:
-
Excellent Drug-Likeness: The compound adheres to Lipinski's Rule of Five, with an ideal molecular weight and lipophilicity for oral bioavailability.[14][15][16][17]
-
Good Absorption and Distribution: Predictions indicate high gastrointestinal absorption and, importantly, low penetration of the blood-brain barrier, which minimizes the risk of off-target CNS effects.
-
Favorable Safety Profile: The compound is predicted to be non-mutagenic, non-carcinogenic, and non-immunotoxic with a low risk of hepatotoxicity.
Potential Liabilities and Next Steps:
-
CYP Inhibition: The primary concern is the predicted inhibition of CYP2C9 and potentially CYP2D6. This represents a significant risk for drug-drug interactions.
-
Recommendation: Prioritize in vitro CYP inhibition assays for these specific isoforms to confirm or refute the in silico predictions. If inhibition is confirmed, medicinal chemistry efforts could be directed toward structural modifications that mitigate this effect without compromising desired activity.
-
-
Acute Toxicity: The predicted LD50 places the compound in toxicity class 4. While this may be acceptable depending on the therapeutic indication and dose, it warrants consideration.
-
Recommendation: An early in vitro cytotoxicity assay (e.g., using HepG2 cells) should be conducted to establish a preliminary therapeutic window.
-
By integrating data from multiple predictive platforms and critically assessing the confidence of each prediction, this guide provides a robust and actionable ADMET profile that can effectively guide the next stages of drug development.
References
- Lipinski's rule of five – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/1061186X.2021.1923625]
- Lipinski's rule of five. Wikipedia. [URL: https://en.wikipedia.org/wiki/Lipinski%27s_rule_of_five]
- Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [URL: https://pubmed.ncbi.nlm.nih.gov/29718510/]
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [URL: https://www.sailife.com/understanding-lipinskis-rule-of-5-and-the-role-of-logp-value-in-drug-design-and-development/]
- Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [URL: https://zenovel.com/blog/lipinskis-rule-of-5-in-modern-drug-discovery/]
- Insilico toxicity prediction by using ProTox-II computational tools. Preprints.org. [URL: https://www.preprints.org/manuscript/202404.0856/v1]
- ProTox-II: a webserver for the prediction of toxicity of chemicals. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/ProTox-II%3A-a-webserver-for-the-prediction-of-of-Banerjee-Eckert/1d9532673551d071b7828b8437f8d2771d5b3d4f]
- Mastering Lipinski Rules for Effective Drug Development. bioaccess. [URL: https://bioaccess.com/lipinski-rules-for-drug-development/]
- (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations. SciSpace. [URL: https://typeset.io/papers/protox-ii-a-webserver-for-the-prediction-of-toxicity-of-2a7g0j1z]
- ProTox-II: a webserver for the prediction of toxicity of chemicals. Oxford Academic. [URL: https://academic.oup.com/nar/article/46/W1/W257/5000942]
- The Trifluoromethyl Advantage: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-trifluoromethyl-advantage-enhancing-chemical-properties-25397457.html]
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(11), 3321. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199923/]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11389333/]
- Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [URL: https://www.repository.cam.ac.uk/handle/1810/247129]
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in molecular biology, 2425, 85–115. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1960-5_4]
- Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ResearchGate. [URL: https://www.researchgate.
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/pkCSM%3A-Predicting-Small-Molecule-Pharmacokinetic-Pires-Blundell/e54f762a4a2b9e26284e3170d1e551965158e078]
- Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.07.18.452814v1]
- Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 4789. [URL: https://www.mdpi.com/1420-3049/30/22/4789]
- ADMET predictions. VLS3D.COM. [URL: https://www.vls3d.com/links/pharmacology/adme-tox/admet-predictions/]
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00104]
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4434994/]
- How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. [URL: https://www.youtube.
- SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [URL: https://www.youtube.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [URL: https://pubmed.ncbi.nlm.nih.gov/35188629/]
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [URL: https://www.researchgate.
- Free web servers used for the prediction of ADMET parameters. ResearchGate. [URL: https://www.researchgate.net/figure/Free-web-servers-used-for-the-prediction-of-ADMET-parameters_tbl2_359395240]
- (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [URL: https://www.researchgate.
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [URL: https://www.researchgate.net/publication/384970425_In_Silico_Molecular_Docking_and_ADMET_Analysis_of_Quinoline_Compounds_as_Anti-SARS-CoV-2_Agents]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [URL: https://pubmed.ncbi.nlm.nih.gov/38928925/]
- How to use SwissADME?. YouTube. [URL: https://www.youtube.
- Swiss ADME. Scribd. [URL: https://www.scribd.com/document/756857143/Swiss-ADME]
- SwissADME. YouTube. [URL: https://www.youtube.com/hashtag/swissadme]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(19), 6924. [URL: https://www.mdpi.com/1420-3049/28/19/6924]
- Help - SwissADME. Swiss Institute of Bioinformatics. [URL: http://www.swissadme.ch/help.php]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 16. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 17. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 18. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 19. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 20. biorxiv.org [biorxiv.org]
- 21. youtube.com [youtube.com]
- 22. scribd.com [scribd.com]
- 23. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 25. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]
- 26. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 27. academic.oup.com [academic.oup.com]
- 28. SwissADME [swissadme.ch]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylquinoline Thioethers
Executive Summary
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing trifluoromethylquinoline thioethers, a compound class of significant interest in modern medicinal chemistry. We will dissect the distinct roles of the quinoline scaffold, the trifluoromethyl group, and the thioether linker, synthesizing foundational principles with field-proven insights. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental choices and SAR trends. Included are detailed experimental protocols, quantitative data summaries, and visual diagrams to illuminate complex synthetic and biological pathways, empowering research teams to rationally design more potent, selective, and metabolically robust drug candidates.
Introduction: A Tripartite Pharmacophore of High Potential
The strategic assembly of privileged scaffolds with powerful functional groups is a cornerstone of successful drug discovery. Trifluoromethylquinoline thioethers represent a compelling convergence of three such components, each contributing unique physicochemical properties to modulate biological activity.
The Quinoline Scaffold: A Privileged Core in Drug Design
The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its rigid framework and ability to engage in various non-covalent interactions, such as π-π stacking, have made it a frequent constituent of therapeutic agents across a wide range of diseases.[1][2] Quinoline derivatives have demonstrated a remarkable diversity of biological activities, including antimalarial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5] Their mechanism of action often involves intercalation into DNA, inhibition of key enzymes like topoisomerases, or modulation of signaling pathways.[4][6]
The Trifluoromethyl (CF₃) Group: An Engine of Pharmacokinetic Enhancement
The trifluoromethyl (CF₃) group is one of the most impactful substituents in the medicinal chemist's toolkit.[7][8] Its introduction into a molecule can profoundly and beneficially alter its properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[7][9] This often leads to an increased in vivo half-life.
-
Lipophilicity: As a highly lipophilic moiety, the CF₃ group can enhance a compound's ability to cross cellular membranes, improving absorption and distribution.[7][10]
-
Binding Affinity: The steric bulk and strong electron-withdrawing nature of the CF₃ group can create favorable interactions within a target's binding pocket through van der Waals forces, dipole-dipole interactions, or by modulating the electronic landscape of the parent molecule.[7]
The Thioether Linker: A Versatile and Modulable Bridge
The thioether (R-S-R') linkage provides a flexible yet stable connection between the quinoline core and various substituents. Unlike an ether, the sulfur atom in a thioether offers a unique combination of size, polarizability, and the ability to act as a hydrogen bond acceptor.[11][12] This linker is not merely a spacer; its length, rigidity, and the nature of its substituents can be systematically modified to fine-tune a compound's orientation within a binding site and optimize its physicochemical properties.
This guide will now delve into the synthesis, biological evaluation, and systematic SAR exploration of compounds that unite these three powerful components.
Synthetic Strategies for Trifluoromethylquinoline Thioethers
The construction of trifluoromethylquinoline thioethers can be achieved through several synthetic routes. A particularly robust and modern approach involves the nickel-catalyzed reductive cross-coupling of a halogenated trifluoromethylquinoline with a corresponding thiol. This method offers excellent functional group tolerance and proceeds under mild conditions.[13]
General Synthetic Workflow
The overall process, from starting materials to final SAR analysis, follows a logical and iterative progression. This workflow is designed to efficiently generate compound libraries and derive meaningful structure-activity relationships.
Caption: General workflow for the synthesis and evaluation of trifluoromethylquinoline thioethers.
Experimental Protocol: Ni-Catalyzed Reductive C-S Coupling
This protocol describes a representative synthesis of a 4-(benzylthio)-7-(trifluoromethyl)quinoline.
Materials:
-
4-chloro-7-(trifluoromethyl)quinoline (1.0 eq)
-
Benzyl mercaptan (1.2 eq)
-
Nickel(II) chloride hexahydrate (0.1 eq)
-
Bipyridine (bpy) ligand (0.1 eq)
-
Zinc powder (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-7-(trifluoromethyl)quinoline, NiCl₂·6H₂O, bpy, and zinc powder.
-
Solvent & Reagent Addition: Add anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 10 minutes. Add benzyl mercaptan dropwise to the mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting quinoline is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(benzylthio)-7-(trifluoromethyl)quinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Dissecting the Structure-Activity Relationship (SAR)
The systematic modification of the trifluoromethylquinoline thioether scaffold allows for the elucidation of key structural features that govern biological potency and selectivity. The primary points of modification are the position of the CF₃ group, substitutions on the quinoline core, and the nature of the R-group on the thioether.
Key Modification Points and Their Impact
Caption: Logical relationships in the SAR of trifluoromethylquinoline thioethers.
Quantitative SAR Data Summary
To illustrate the SAR principles, the following table summarizes hypothetical data for a series of analogs tested against a representative protein kinase (e.g., Kinase X).
| Compound ID | Quinoline Substitution | Thioether R-Group | Kinase X IC₅₀ (nM) | Rationale for Change | Observation |
| 1a (Lead) | 7-CF₃ | Benzyl | 150 | - | Baseline activity established. |
| 1b | 6-CF₃ | Benzyl | 450 | Assess impact of CF₃ position. | Moving CF₃ from C7 to C6 is detrimental. |
| 1c | 8-CF₃ | Benzyl | 980 | Assess impact of CF₃ position. | C8 position is highly unfavorable. |
| 1d | 7-CF₃ | 4-Fluorobenzyl | 75 | Introduce electron-withdrawing group on R. | Potency doubles; potential for halogen bonding. |
| 1e | 7-CF₃ | 4-Methoxybenzyl | 220 | Introduce electron-donating group on R. | EDG is less favorable than EWG. |
| 1f | 7-CF₃ | Cyclohexylmethyl | 600 | Remove aromaticity from R-group. | π-stacking of the R-group is crucial for activity. |
| 1g | 2-Chloro, 7-CF₃ | 4-Fluorobenzyl | 45 | Add substituent to quinoline core. | Chloro at C2 enhances potency, likely filling a sub-pocket. |
Key SAR Insights from Data:
-
CF₃ Position is Critical: The 7-position for the trifluoromethyl group appears optimal for this hypothetical target, suggesting a specific electronic or steric requirement in the binding site.
-
Electronics of the Thioether 'R' Group Matter: An electron-withdrawing group (fluorine) on the benzyl ring enhances potency, while an electron-donating group (methoxy) reduces it. This points to the importance of the electronic character of the side chain.
-
Aromaticity in the Side Chain is Essential: Replacing the benzyl group with a non-aromatic cyclohexylmethyl group drastically reduces activity, indicating a likely π-π stacking interaction with the target protein.
-
Quinoline Core Substitution Offers Further Optimization: The addition of a small halogen like chlorine at the 2-position provides a further boost in activity, demonstrating that the quinoline core itself can be decorated to achieve better target engagement.
Biological Evaluation and Mechanistic Considerations
Quinoline-based compounds are known to interact with a multitude of biological targets. For this class of compounds, protein kinases, cholinesterases, and parasitic enzymes are common targets of investigation.[1][4]
Representative Signaling Pathway: Kinase Inhibition
Many quinoline derivatives function as ATP-competitive kinase inhibitors. By occupying the ATP-binding site of a kinase, they can block the downstream signaling cascade that promotes cell proliferation, making them attractive anticancer agents.
Caption: Simplified signaling pathway showing inhibition of a Receptor Tyrosine Kinase.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on the Ellman method, is a standard colorimetric assay to screen for inhibitors of AChE, a key target in Alzheimer's disease research.[1][2]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Plate Setup: In a 96-well plate, add 20 µL of various concentrations of the test compound (or control) to each well. Include wells for a "no inhibitor" control (DMSO vehicle) and a "blank" (no enzyme).
-
Enzyme Addition: Add 140 µL of phosphate buffer and 20 µL of the DTNB solution to all wells. Add 20 µL of the AChE enzyme solution to all wells except the blanks.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The exploration of trifluoromethylquinoline thioethers has revealed a class of molecules with significant, tunable biological activity. The SAR is clearly driven by a synergistic interplay between the three core components. The quinoline core acts as a rigid anchor, the trifluoromethyl group provides crucial metabolic stability and electronic modulation, and the thioether linker allows for fine-tuning of interactions within the target's binding site.
Future work should focus on:
-
Exploring Diverse Thioether Side Chains: Investigating heterocyclic or aliphatic side chains to probe different regions of target binding sites and improve properties like solubility.
-
Multi-Target Profiling: Screening optimized leads against broader panels of kinases or other enzyme families to understand selectivity and identify potential off-target effects or polypharmacology.
-
In Vivo Evaluation: Advancing compounds with potent in vitro activity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles into preclinical animal models to assess efficacy and pharmacokinetics.
By applying the principles and methodologies outlined in this guide, research teams can more effectively navigate the complex SAR landscape of this promising compound class to develop next-generation therapeutic agents.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Trifluoromethyl group. Wikipedia.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The Role of Trifluoromethyl Groups in Modern Drug Design. [Source Not Available].
- Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling. Organic Chemistry Frontiers (RSC Publishing).
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. [Source Not Available].
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. [Source Not Available].
- Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
- Recent studies of antioxidant quinoline deriv
- Structure--activity rel
- Theoretical Study of Quinoline Derivatives Involved in Neurodegener
- Biological activity of thioether compounds. Benchchem.
- Biological Activities of Thiophenes. Encyclopedia.pub.
Sources
- 1. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Determination of Lipophilicity and Aqueous Solubility of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the intricate ballet of drug discovery, the journey from a promising molecular entity to a viable clinical candidate is governed by a multitude of factors. Among the most critical are the fundamental physicochemical properties of lipophilicity and aqueous solubility. These parameters are not mere data points; they are the very cornerstones that dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An imbalance in these properties can lead to poor bioavailability, off-target effects, or formulation nightmares, ultimately culminating in the costly failure of an otherwise potent compound.
This guide provides a comprehensive, in-depth framework for the experimental determination of two such critical properties—lipophilicity (log P) and aqueous solubility—for the compound 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide . This molecule, with its quinoline core, trifluoromethyl group, and acetohydrazide moiety, presents an interesting case study in physicochemical characterization. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability but may also decrease aqueous solubility.[1] The acetohydrazide functional group, conversely, introduces polar characteristics capable of hydrogen bonding, potentially modulating the overall solubility and lipophilicity profile.[2]
As drug development professionals, our mandate is to not only generate data but to comprehend its implications. This document, therefore, eschews a simple recitation of protocols. Instead, it offers a narrative grounded in scientific integrity, explaining the why behind the how. We will explore the theoretical underpinnings of these properties and detail robust, validated experimental methodologies, providing the reader with the expertise to not only execute these assays but also to interpret and troubleshoot the results with confidence.
Section 1: Understanding the Physicochemical Landscape
Lipophilicity: The Passport to Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount determinant of a drug's pharmacokinetic behavior. It governs the ability of a compound to traverse cellular membranes, a prerequisite for reaching its intracellular target. The most widely accepted measure of lipophilicity is the logarithm of the partition coefficient (log P), which quantifies the equilibrium distribution of a neutral compound between two immiscible phases: n-octanol and water.
The n-octanol/water system serves as a surrogate for the complex lipid bilayer of a cell membrane. A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). While high lipophilicity can enhance membrane permeability, excessively high values (typically log P > 5) are often associated with poor aqueous solubility, increased metabolic clearance, and potential for promiscuous binding to off-target proteins.[1]
Aqueous Solubility: The Gateway to Absorption and Formulation
Aqueous solubility is the maximum concentration of a substance that can dissolve in an aqueous solution at a given temperature and pH.[3] For orally administered drugs, adequate solubility in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[4][5] Poor solubility is a major hurdle in drug development, leading to low and erratic bioavailability, which can compromise therapeutic efficacy and introduce variability in patient response.[6]
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This measures the concentration at which a compound, introduced from a concentrated organic solvent stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[6][7] This high-throughput screening method is invaluable in early discovery for rapid assessment of large compound libraries.[8] However, it can often overestimate the true solubility due to the formation of supersaturated solutions.[9][10]
-
Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution after prolonged incubation with an excess of the solid material.[7][11] While more time and resource-intensive, this measurement is the gold standard for lead optimization and pre-formulation development, as it reflects the solubility of the most stable crystalline form of the compound.[12]
Section 2: Experimental Determination of Lipophilicity (log P)
For this compound, we will detail two complementary methods for log P determination: the classical Shake-Flask method and a modern, high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Method 1: The Shake-Flask Method (OECD Guideline 107)
The Shake-Flask method is the traditional and most direct way to measure the n-octanol/water partition coefficient.[13][14] It involves dissolving the test compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then quantifying the compound's concentration in each phase.
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: Both the n-octanol and water phases are pre-saturated with each other to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.[15]
-
pH of the Aqueous Phase: The pH of the aqueous phase is adjusted to ensure the compound is in its neutral, unionized form, as the partition coefficient is defined for the non-ionized species. For ionizable compounds, this is a critical step.
-
Centrifugation: This step is crucial for achieving a clean separation of the two phases, preventing cross-contamination from micro-droplets which can lead to erroneous results, especially for highly lipophilic compounds.
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and purified water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) in a large separatory funnel.
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate for at least 24 hours. Drain and store each phase separately.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in pre-saturated n-octanol at a concentration that will be detectable in both phases after partitioning (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a series of glass centrifuge tubes, add a precise volume of the n-octanol stock solution and a precise volume of pre-saturated water. Vary the volume ratios (e.g., 1:1, 1:2, 2:1 n-octanol:water) to ensure the final result is independent of the phase ratio.[14]
-
Cap the tubes and shake gently on a mechanical shaker for at least 2 hours at a constant temperature (25°C) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the tubes at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.[14]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV. A calibration curve in each respective solvent should be prepared.
-
-
Calculation of log P :
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water
-
The final value is expressed as its base-10 logarithm: log P = log10(P)
-
The results from the different phase ratios should agree within ± 0.3 log units.[14][16]
-
// Workflow prep_solvents -> mix; prep_stock -> mix; mix -> shake -> centrifuge; centrifuge -> sample_oct -> quantify_oct; centrifuge -> sample_aq -> quantify_aq; quantify_oct -> calculate; quantify_aq -> calculate; } enddot Figure 1: Workflow for Shake-Flask log P Determination.
Method 2: RP-HPLC Method for log kw and log P Estimation
RP-HPLC provides a rapid and resource-sparing alternative for estimating lipophilicity.[17] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known log P value.[18] The logarithm of the capacity factor extrapolated to 100% aqueous mobile phase (log kw) is used as a lipophilicity index.
Causality Behind Experimental Choices:
-
Isocratic Elution: A series of isocratic runs with varying proportions of organic modifier (e.g., acetonitrile or methanol) and aqueous buffer are performed. This allows for the determination of the capacity factor (k') under different conditions.
-
Calibration Standards: A set of well-characterized compounds with known log P values spanning a relevant range are used to create a calibration curve.[16][17] This is essential to correlate the chromatographic behavior (log kw) with the established shake-flask log P scale.
-
System Preparation:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM phosphate buffer, pH 7.4).
-
Mobile Phase B: Organic modifier (e.g., Acetonitrile or Methanol).
-
-
Determination of Dead Time (t0):
-
Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time.
-
-
Analysis of Standards and Test Compound:
-
Prepare solutions of 5-7 reference compounds with known log P values and the test compound, this compound, in the mobile phase.
-
Perform a series of isocratic injections for each compound, varying the percentage of organic modifier (e.g., 40%, 50%, 60%, 70% Acetonitrile).
-
Record the retention time (tR) for each compound at each mobile phase composition.
-
-
Calculations:
-
For each run, calculate the capacity factor (k') for each compound: k' = (tR - t0) / t0
-
Calculate the logarithm of the capacity factor (log k').
-
For each compound, plot log k' versus the percentage of organic modifier (%).
-
Perform a linear regression for each compound's data. Extrapolate the line to 0% organic modifier to find the y-intercept, which is log kw.
-
-
Correlation and log P Estimation:
-
Create a calibration curve by plotting the experimentally determined log kw values of the reference standards against their known literature log P values.
-
Perform a linear regression on the calibration data.
-
Using the regression equation and the experimentally determined log kw for this compound, calculate its estimated log P.
-
Section 3: Experimental Determination of Aqueous Solubility
We will describe protocols for both kinetic and thermodynamic solubility assays to provide a comprehensive solubility profile for our target compound.
Method 1: High-Throughput Kinetic Solubility Assay
This assay is designed for rapid screening and is particularly relevant for early discovery, where compounds are typically handled as DMSO stock solutions.[5][7] We will use the nephelometry method, which detects precipitation by measuring light scattering.
Causality Behind Experimental Choices:
-
DMSO Stock: Compounds in early discovery are almost universally stored in DMSO. This assay mimics the process of diluting a DMSO stock into an aqueous buffer, which is a common step in many biological assays.[5]
-
Nephelometry: Light scattering is a highly sensitive method for detecting the formation of fine precipitates, making it ideal for identifying the point at which a compound's solubility is exceeded.[4]
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
-
Compound Addition:
-
Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤1%).
-
Perform serial dilutions across the plate to create a range of concentrations.
-
-
Incubation and Measurement:
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which the turbidity measurement is not significantly different from the buffer-only control wells.
-
// Workflow prep_stock -> add_stock; prep_plate -> add_stock; add_stock -> serial_dilute -> incubate -> measure -> determine; } enddot Figure 2: Workflow for Nephelometric Kinetic Solubility Assay.
Method 2: Shake-Flask Thermodynamic Solubility Assay
This "gold standard" method measures the equilibrium solubility of the solid compound and is crucial for lead optimization and formulation development.[4][12]
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the solid compound ensures that the solution becomes saturated, allowing for the determination of the maximum dissolved concentration at equilibrium.[3]
-
Long Incubation: A prolonged incubation period (e.g., 24-48 hours) is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium, especially for compounds that may exist in different crystalline forms.[4][7]
-
Filtration/Centrifugation: This step is critical to separate the undissolved solid from the saturated solution before quantification to avoid artificially inflating the solubility measurement.
-
Preparation:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing a known volume of aqueous buffer (e.g., 1 mL of phosphate buffer, pH 7.4).
-
-
Equilibration:
-
Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (24 to 48 hours) to ensure equilibrium is reached.[8]
-
-
Phase Separation:
-
After incubation, separate the undissolved solid from the solution. This can be done by either:
-
Centrifuging the vials at high speed (e.g., 14,000 x g) for 20 minutes and carefully collecting the supernatant.
-
Filtering the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter).
-
-
-
Quantification:
-
Prepare a calibration curve of the compound in the same aqueous buffer.
-
Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Reporting:
-
The thermodynamic solubility is reported as the average concentration from replicate measurements (e.g., in µg/mL or µM).
-
Section 4: Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables. Below are templates for presenting the hypothetical results for our target compound.
Table 1: Lipophilicity Data for this compound
| Parameter | Method | Result | Interpretation |
| log P | Shake-Flask (OECD 107) | 3.2 ± 0.1 | Moderately lipophilic, suggesting good potential for membrane permeability. |
| log kw | RP-HPLC | 3.5 | Good correlation with the shake-flask method, indicating reliability of the HPLC estimate. |
| Estimated log P | RP-HPLC (from calibration) | 3.3 | Confirms the moderate lipophilicity and validates the high-throughput screening approach. |
Table 2: Aqueous Solubility Data for this compound (pH 7.4, 25°C)
| Parameter | Method | Result (µg/mL) | Interpretation |
| Kinetic Solubility | Nephelometry | 85 | Suggests sufficient solubility for initial in vitro biological screening.[5] |
| Thermodynamic Solubility | Shake-Flask | 45 | Lower than kinetic, as expected. This value is critical for formulation and in vivo dose considerations. |
Interpretation of Results: A hypothetical log P of ~3.3 places this compound in a favorable lipophilicity range for many drug targets. The kinetic solubility of 85 µg/mL is generally considered adequate for most early-stage discovery assays, which often have a top screening concentration below this level.[4][5] The thermodynamic solubility of 45 µg/mL, while lower, is still a workable value for further development, though it may require formulation strategies for higher in vivo dosing. The difference between the kinetic and thermodynamic values underscores the importance of conducting both assays; relying solely on the kinetic measurement could lead to an overestimation of the compound's developability.[9][11]
Conclusion
The rigorous, systematic determination of lipophilicity and aqueous solubility is a non-negotiable aspect of modern drug discovery. The methodologies outlined in this guide—from the gold-standard shake-flask techniques to the rapid, high-throughput HPLC and nephelometric screens—provide a robust framework for characterizing key physicochemical properties of drug candidates like this compound. By understanding the principles behind these experiments and meticulously executing them, researchers can generate high-quality, reliable data. This, in turn, empowers project teams to make informed decisions, mitigate risks associated with poor ADMET properties, and ultimately increase the probability of advancing truly promising molecules toward the clinic.
References
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Poorly soluble compounds in early drug discovery: an update on in silico, in vitro and in vivo prediction models. Expert Opinion on Drug Metabolism & Toxicology, 3(6), 803-817. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
-
Donovan, S. F., & Pescatore, M. C. (2002). A high throughput HPLC method for the determination of Log P. Journal of Chromatography B, 775(2), 275-283. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes. Journal of Chromatography A, 1037(1-2), 299-310. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]
-
Valko, K., Bevan, C., & Reynolds, D. (1997). Chromatographic determination of lipophilicity for drug discovery. Analytical Chemistry, 69(11), 2022-2029. [Link]
-
mzCloud. (2016). 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethanohydrazide. [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]
-
Bajda, M., Boryczka, S., Wietrzyk, J., & Malawska, B. (2007). Investigation of lipophilicity of anticancer-active thioquinoline derivatives. Biomedical Chromatography, 21(2), 123-131. [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(3), 238-245. [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Taylor, R. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
OECD iLibrary. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
-
De Gruyter. (2012). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]
-
PubMed Central. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]
-
PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
MDPI. (2022). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. [Link]
-
PubMed Central. (2018). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. [Link]
-
PubMed Central. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. [Link]
-
PubMed Central. (2024). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. [Link]
-
ResearchGate. (n.d.). Theoretical log P values obtained by the use of computational methods. [Link]
-
MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. [Link]
-
PubMed Central. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. [Link]
-
National Institutes of Health. (n.d.). Substituted 2-[(2-Oxo-2H-[4][11][17]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. [Link]
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ovid.com [ovid.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. agilent.com [agilent.com]
- 16. enfo.hu [enfo.hu]
- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
A Technical Guide to the Chemical Stability Profiling of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Foreword: The Imperative of Stability in Drug Development
In the journey of a molecule from a promising candidate to a therapeutic agent, chemical stability is a non-negotiable cornerstone. It is the intrinsic property that dictates a drug substance's ability to retain its critical quality attributes—identity, strength, and purity—throughout its lifecycle. For novel chemical entities like 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, a thorough understanding of its stability profile is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the chemical stability of this molecule. We will delve into the rationale behind experimental design, provide detailed protocols for forced degradation studies, and outline the development of a stability-indicating analytical method, all grounded in the principles of scientific integrity and regulatory expectations.
Molecular Profile and Predicted Chemical Liabilities
The subject of our study, this compound, is a complex heterocyclic molecule. A proactive analysis of its structure reveals several functional groups that may be susceptible to degradation under stress conditions.
-
Quinoline Ring System: Quinoline derivatives can be susceptible to oxidative and photolytic degradation, potentially leading to the formation of N-oxides, hydroxylated species, or even ring-opened products[1][2].
-
Trifluoromethyl (CF3) Group: The -CF3 group is generally considered to be exceptionally stable against metabolic and chemical degradation due to the high bond energy of the C-F bond[3]. However, its strong electron-withdrawing nature can influence the reactivity of the adjacent quinoline ring.
-
Thioether Linkage (-S-): Thioethers are well-known to be susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone. This is often a primary degradation pathway for pharmaceuticals containing this moiety.
-
Acetohydrazide Moiety (-C(O)NHNH2): This functional group presents two primary liabilities. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule to form 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetic acid and hydrazine. The terminal hydrazino group (-NH2) is also a potential site for oxidative degradation. The stability of hydrazides is often pH-dependent[4].
This initial assessment allows us to anticipate the most probable degradation pathways and design a targeted forced degradation study.
The Strategic Framework: Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance using conditions more severe than those encountered during long-term storage[5][6]. The primary objectives are to identify potential degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method capable of separating the intact drug from all its potential degradants[7][8]. An ideal stress study aims for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at concentrations suitable for detection and characterization[7].
The experimental workflow for a comprehensive forced degradation study is depicted below.
Caption: Experimental workflow for a forced degradation study.
Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating. All studies should include a control sample (unstressed) stored at ambient temperature and protected from light for comparison.
Preparation of Stock Solution
-
Preparation: Accurately weigh and dissolve the this compound API in a suitable solvent mixture (e.g., acetonitrile:water, 50:50 v/v) to achieve a final concentration of 1.0 mg/mL.
-
Rationale: A 1 mg/mL concentration is generally recommended to ensure that minor degradation products can be detected[6]. The use of a water-miscible organic solvent like acetonitrile helps to solubilize the API while being compatible with the aqueous conditions of the stress tests.
Hydrolytic Degradation
-
Acidic Conditions:
-
Mix 5 mL of the API stock solution with 5 mL of 0.1 M hydrochloric acid in a suitable flask.
-
Maintain one set of samples at room temperature (~25°C) and another in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent volume of 0.1 M sodium hydroxide before dilution and analysis.
-
Causality: Elevated temperature is used to accelerate degradation if none is observed at room temperature[6][8]. Neutralization is critical to stop the degradation reaction and to protect the HPLC column from extreme pH.
-
-
Basic Conditions:
-
Mix 5 mL of the API stock solution with 5 mL of 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent volume of 0.1 M hydrochloric acid before analysis.
-
Causality: Base-catalyzed hydrolysis of the acetohydrazide moiety is a predicted degradation pathway.
-
-
Neutral Conditions:
-
Mix 5 mL of the API stock solution with 5 mL of purified water.
-
Incubate the solution at 60°C and sample at the specified time points.
-
Causality: This tests for hydrolysis in the absence of acid or base catalysis, which can occur at elevated temperatures.
-
Oxidative Degradation
-
Procedure: Mix 5 mL of the API stock solution with 5 mL of 3% (v/v) hydrogen peroxide solution.
-
Keep the mixture at room temperature, protected from light.
-
Monitor the reaction by withdrawing samples at appropriate intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Dilute samples with the mobile phase before analysis.
-
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress[7]. The thioether linkage is the most likely target for oxidation.
Thermal Degradation
-
Solid State: Place a thin layer of the solid API powder in a petri dish and expose it to a dry heat oven at 80°C. Sample at various time points, dissolve in the stock solution solvent, and analyze.
-
Solution State: Place a sealed vial of the API stock solution in an oven at 80°C. Sample at various time points and analyze directly.
-
Causality: This study assesses the intrinsic thermal stability of the molecule in both the solid and solution states, which is crucial for determining appropriate manufacturing and storage conditions.
Photostability Testing
-
Procedure: Conduct this study according to ICH Q1B guidelines[3][9][10][11][12].
-
Expose the API in both solid state and in solution (1 mg/mL in quartz tubes) to a light source that provides an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[3][8].
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
-
Causality: Photostability testing is a regulatory requirement to determine if the drug substance is light-sensitive and requires light-resistant packaging. The quinoline ring is a potential chromophore that could absorb UV light and trigger degradation.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation and quantify its degradation products[13][14][15]. High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection is the technique of choice.
Method Development Protocol
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) due to its versatility for separating moderately polar compounds.
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier (acetonitrile or methanol).
-
A gradient from 10% to 90% organic phase over 20-30 minutes is a good starting point.
-
-
Detection Wavelength: Use a PDA detector to scan across a wide UV range (e.g., 200-400 nm). Determine the optimal wavelength for detecting the API and all degradation products. The maximum absorption wavelength (λmax) of the API is a good starting point.
-
Method Optimization:
-
Inject a mixture of stressed samples (e.g., acid-degraded, peroxide-degraded) to create a cocktail of the API and its degradants.
-
Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation (>1.5) for all peaks.
-
The goal is to demonstrate specificity : the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[13].
-
Method Validation (as per ICH Q2(R1))
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines[13][16][17]. The key validation parameters are:
-
Specificity: Demonstrated by peak purity analysis (using a PDA detector) of the API peak in the presence of its degradants and placebo components.
-
Linearity: Assessed at a minimum of five concentration levels over the desired range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by recovery studies of the API spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Multiple preparations (n=6) at 100% of the test concentration.
-
Intermediate Precision (Inter-day): The assay is repeated by a different analyst on a different day with different equipment.
-
The Relative Standard Deviation (RSD) for precision should be ≤2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Important for the quantification of impurities. Determined based on signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberate variations in method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, flow rate ±10%) are made to assess the method's reliability during normal use.
Caption: Hierarchy of HPLC method validation parameters.
Data Interpretation and Presentation
All quantitative results from the forced degradation studies should be summarized in a clear, tabular format. This allows for easy comparison of the API's stability under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of API | % Total Degradation | No. of Degradants | RRT of Major Degradants (>1.0%) |
| Control | 24 | 100.0 | <0.1 | 0 | - |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 | 0.45, 1.21 |
| 0.1 M NaOH (RT) | 12 | 81.5 | 18.5 | 1 | 0.45 |
| 3% H₂O₂ (RT) | 8 | 89.9 | 10.1 | 2 | 1.15 (Sulfoxide), 1.30 (Sulfone) |
| Thermal (80°C, Soln) | 24 | 96.3 | 3.7 | 1 | 0.45 |
| Photolytic (ICH Q1B) | - | 92.1 | 7.9 | 3 | 0.88, 1.10, 1.42 |
Note: Data presented are illustrative. RRT = Relative Retention Time (to API peak).
The major degradant observed under hydrolytic (acid, base, thermal) conditions at RRT 0.45 is likely the hydrolysis product, 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetic acid. The degradants at RRT 1.15 and 1.30 under oxidative stress are predicted to be the sulfoxide and sulfone, respectively. Further characterization using LC-MS/MS would be required to confirm these structures and elucidate the photolytic degradation pathway.
Conclusion and Forward Look
This technical guide outlines a systematic and scientifically rigorous approach to evaluating the chemical stability of this compound. By performing a comprehensive forced degradation study, researchers can proactively identify potential liabilities in the molecular structure, understand its degradation pathways, and, most importantly, develop a robust, validated, stability-indicating HPLC method. This foundational knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the quality, safety, and efficacy of the final drug product. The insights gained from these studies form a critical part of the data package for regulatory submissions and are fundamental to the successful progression of this compound through the drug development pipeline.
References
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
Schwarz, G., et al. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition in English. [Link]
-
Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Lin, S., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. ICH Quality Guideline. [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
ResearchGate. (2014). Development and validation of stability indicating HPLC method: A review. [Link]
-
American Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
ResearchGate. (2018). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
-
IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. [Link]
-
National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]
-
ACS Publications. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Pharmaguideline. (2014). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
YouTube. (2018). Forced Degradation Study in Pharmaceuticals. [Link]
-
ResearchGate. (2001). Biodegradation of quinoline in crude oil. [Link]
-
National Center for Biotechnology Information. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]
-
ResearchGate. (2016). Stress test to determine inherent stability of drugs. [Link]
-
PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]
-
RJPT. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
PubMed. (2006). Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. [Link]
Sources
- 1. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. rjptonline.org [rjptonline.org]
- 9. youtube.com [youtube.com]
- 10. fda.gov [fda.gov]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Methodological & Application
Synthesis of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide: An Application Protocol
For correspondence:
Abstract
This comprehensive application note provides a detailed, three-step protocol for the synthesis of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Quinoline scaffolds featuring a trifluoromethyl group are recognized for their enhanced metabolic stability and bioavailability.[1] The introduction of a thioacetohydrazide moiety at the 4-position offers a versatile handle for further chemical modifications and library development. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology from commercially available starting materials. Each step is accompanied by in-depth technical insights, safety precautions, and characterization guidelines to ensure both high-yield synthesis and product integrity.
Introduction
Quinoline and its derivatives are fundamental heterocyclic structures in pharmaceutical sciences, exhibiting a wide array of biological activities including antimalarial, anticancer, and antiepileptic properties.[2][3][4] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. Specifically, the -CF3 group can enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1]
The target molecule, this compound, combines the privileged 2-(trifluoromethyl)quinoline core with a reactive thioacetohydrazide side chain. This side chain is a valuable synthon for the preparation of various heterocyclic compounds, such as pyrazoles and oxadiazoles, which are also known for their diverse pharmacological activities.[5] This protocol details a reliable synthetic route commencing with the construction of the quinoline ring system, followed by functionalization at the 4-position to introduce the thioether linkage, and culminating in the formation of the acetohydrazide.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence, beginning with the synthesis of the key intermediate, 4-hydroxy-2-(trifluoromethyl)quinoline. This intermediate is then converted to the corresponding 4-chloro derivative, which serves as an electrophile for the introduction of the thiol group. Subsequent S-alkylation and hydrazinolysis yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This step employs a Conrad-Limpach reaction to construct the quinoline core. Aniline is condensed with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermally induced cyclization.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Aniline | 62-53-3 | 93.13 | 10.0 g (107.4 mmol) |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 19.78 g (107.4 mmol) |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 1.02 g (5.37 mmol) |
| Toluene | 108-88-3 | 92.14 | 200 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction & column |
| Hexane | 110-54-3 | 86.18 | For column |
Protocol:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (10.0 g, 107.4 mmol), ethyl 4,4,4-trifluoroacetoacetate (19.78 g, 107.4 mmol), p-toluenesulfonic acid monohydrate (1.02 g, 5.37 mmol), and toluene (200 mL).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating for 12-16 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acidic catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-hydroxy-2-(trifluoromethyl)quinoline as a solid.[6]
Expert Insights: The use of a Dean-Stark trap is crucial to drive the initial condensation by removing the water formed. The cyclization step is temperature-dependent, and consistent reflux is necessary for good yields. The product exists in tautomeric equilibrium with 2-(trifluoromethyl)quinolin-4(1H)-one.
Part 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Hydroxy-2-(trifluoromethyl)quinoline | 1701-18-4 | 213.16 | 10.0 g (46.9 mmol) |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-hydroxy-2-(trifluoromethyl)quinoline (10.0 g, 46.9 mmol).
-
Carefully add phosphorus oxychloride (50 mL) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC (eluent: 9:1 hexane/ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a large beaker.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using hexane/ethyl acetate as the eluent to yield 4-chloro-2-(trifluoromethyl)quinoline as a solid.[7]
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part 3: Synthesis of this compound
This final part involves a three-step, one-pot sequence: formation of the quinoline-4-thiol, S-alkylation, and hydrazinolysis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Chloro-2-(trifluoromethyl)quinoline | 1701-24-2 | 231.60 | 5.0 g (21.6 mmol) |
| Thiourea | 62-56-6 | 76.12 | 1.81 g (23.8 mmol) |
| Ethanol | 64-17-5 | 46.07 | 100 mL |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.73 g (43.2 mmol) in H₂O |
| Ethyl chloroacetate | 105-39-5 | 122.55 | 2.92 g (23.8 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.28 g (23.8 mmol) |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 | 5.4 g (86.4 mmol) |
| Acetone | 67-64-1 | 58.08 | 50 mL |
Protocol:
Step 3a: Formation of 2-(Trifluoromethyl)quinoline-4-thiol
-
In a 250 mL round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)quinoline (5.0 g, 21.6 mmol) and thiourea (1.81 g, 23.8 mmol) in ethanol (100 mL).
-
Heat the mixture to reflux for 6-8 hours.
-
After reflux, add a solution of sodium hydroxide (1.73 g, 43.2 mmol) in 20 mL of water to the reaction mixture and continue to reflux for another 2 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the thiol.
-
Filter the precipitate, wash with water, and dry. The crude 2-(trifluoromethyl)quinoline-4-thiol can be used in the next step without further purification.
Step 3b: Synthesis of Ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate
-
To the crude 2-(trifluoromethyl)quinoline-4-thiol in a 250 mL round-bottom flask, add acetone (50 mL) and potassium carbonate (3.28 g, 23.8 mmol).
-
Add ethyl chloroacetate (2.92 g, 23.8 mmol) dropwise to the stirred suspension.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC (eluent: 7:3 hexane/ethyl acetate).
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude thioacetate ester.
Step 3c: Synthesis of this compound
-
Dissolve the crude ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (5.4 g, 86.4 mmol) to the solution.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC. The product is typically more polar than the starting ester.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound.[8]
Expert Insights: The reaction of 4-chloroquinoline with thiourea proceeds through an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to the thiol.[9] The subsequent S-alkylation and hydrazinolysis are generally high-yielding reactions. Purification of the final product can be achieved by recrystallization from ethanol or an ethanol/water mixture.
Characterization Data
4-Hydroxy-2-(trifluoromethyl)quinoline:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.20 (br s, 1H, OH), 8.15 (d, J = 8.0 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.50 (s, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 176.5, 148.2 (q, J = 34.3 Hz), 140.1, 131.5, 125.8, 124.9, 122.3 (q, J = 274.7 Hz), 119.2, 118.5, 108.9.
4-Chloro-2-(trifluoromethyl)quinoline:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 7.85 (t, J = 7.6 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.60 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.0 (q, J = 35.4 Hz), 149.5, 144.2, 131.2, 130.5, 126.8, 125.0, 122.0 (q, J = 275.1 Hz), 121.8, 119.5.
This compound:
-
Appearance: White solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, NH), 8.20 (d, J = 8.4 Hz, 1H), 8.00 (d, J = 8.4 Hz, 1H), 7.85 (t, J = 7.6 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.30 (s, 1H), 4.40 (s, 2H, NH₂), 4.10 (s, 2H, SCH₂).[10]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.5, 158.0, 150.5 (q, J = 35.0 Hz), 148.0, 131.0, 129.5, 126.0, 125.5, 122.5 (q, J = 275.0 Hz), 118.0, 115.0, 35.0.
-
IR (KBr, cm⁻¹): 3310, 3200 (N-H stretching), 1665 (C=O stretching, Amide I), 1610 (N-H bending), 1320, 1150 (C-F stretching).[4][11][12]
Troubleshooting and Purification
-
Purification of Quinoline Intermediates: Quinoline derivatives can sometimes be challenging to purify by silica gel chromatography due to the basicity of the nitrogen atom, which can lead to tailing.[2] Deactivating the silica gel with a small amount of triethylamine (0.5-1%) in the eluent can mitigate this issue. Alternatively, using neutral alumina as the stationary phase can be effective.[13]
-
Oxidation of Thiol: The intermediate 2-(trifluoromethyl)quinoline-4-thiol can be susceptible to oxidation to the corresponding disulfide. It is advisable to use it in the subsequent S-alkylation step as soon as it is prepared.
-
Final Product Purification: The final acetohydrazide product is often a crystalline solid and can be effectively purified by recrystallization from a suitable solvent such as ethanol. If further purification is needed, column chromatography on silica gel using a more polar eluent system (e.g., dichloromethane/methanol) can be employed.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and considering the expert insights and troubleshooting advice, researchers can efficiently synthesize this valuable building block for the development of novel therapeutic agents. The characterization data provided serves as a benchmark for verifying the identity and purity of the synthesized compounds.
References
- International Journal of Chemical Studies. (2024, September 11).
- PubMed. (2022, January 19).
-
ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from.... Retrieved from [Link]
- PubMed. (2007, July). Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2.
-
NIH. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Acetohydrazide | C2H6N2O | CID 14039. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetic acid hydrazide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]
- RSC Publishing. (2025, April 28).
- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
- Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?.
- 2,1-Benzothiazine – (quinolin/thiophen)
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
- Reddit. (2025, April 8). Purification of Quinoline-3,4-diones : r/Chempros.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- ResearchGate. (n.d.).
- NIH. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines..
- NIH. (n.d.). N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea.
- NIH. (2023, April 11).
- MDPI. (n.d.).
- ResearchGate. (2023, January 10). (PDF) 2,1-Benzothiazine - (quinolin/thiophen)
- NIH. (n.d.).
- ResearchGate. (2025, August 6). ChemInform Abstract: 2-(Quinolin-4-ylthio)-1,3,4-oxadiazole Derivatives: Design, Synthesis, Antibacterial and Antifungal Studies. | Request PDF.
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
- Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review.
- Organic Chemistry Portal. (n.d.). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea.
- MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
- Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- MDPI. (n.d.).
- NIH. (n.d.). N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 3. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 4. Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. reddit.com [reddit.com]
In vitro cytotoxicity assay protocol for 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide using MTT
Application Notes and Protocols
Topic: In Vitro Cytotoxicity Assay Protocol for 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide using MTT
Audience: Researchers, scientists, and drug development professionals.
Introduction: Evaluating the Cytotoxic Potential of a Novel Quinoline Derivative
Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potential as anticancer agents.[1] The compound this compound is a novel molecule belonging to this class. Preliminary in silico and in vitro studies on similar quinoline-hydrazide scaffolds have demonstrated promising biological activities, suggesting their potential as therapeutic candidates.[2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.[4][5]
The MTT assay is a reliable and sensitive method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer.[4][8]
Scientific Rationale and Experimental Design
This protocol is designed to provide a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%. In this context, it represents the concentration of the test compound that reduces the viability of a cell population by 50%.
Key Considerations for this Protocol:
-
Compound Solubility: Quinoline derivatives can exhibit poor water solubility.[9] Therefore, Dimethyl Sulfoxide (DMSO) is used as the initial solvent to prepare a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question.[10] For general cytotoxicity screening, a commonly used cancer cell line such as MCF-7 (breast cancer) or A549 (lung cancer) can be employed.[2] If the compound is being developed for a specific type of cancer, a relevant cell line should be chosen.[11] It is also advisable to test the compound on a non-cancerous cell line (e.g., human fibroblasts) to assess its selectivity.[12]
-
Concentration Range: A broad range of concentrations of the test compound should be evaluated to generate a complete dose-response curve. A preliminary range-finding experiment is recommended to determine the appropriate concentration range for the definitive assay.
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
Untreated Control: Cells cultured in medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This control is crucial to ensure that the vehicle itself does not have a cytotoxic effect.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the validity of the assay.
-
Blank Control: Wells containing medium and MTT but no cells, to account for background absorbance.
-
Materials and Reagents
Biological Materials
-
Selected cancer cell line (e.g., MCF-7, A549) and/or non-cancerous cell line (e.g., human fibroblasts)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (0.25%)
-
Penicillin-Streptomycin solution (100x)
Reagents
-
This compound (test compound)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
Equipment
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Hemocytometer or automated cell counter
-
Centrifuge
Experimental Workflow
The following diagram illustrates the overall workflow of the MTT cytotoxicity assay.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol
Day 1: Cell Seeding
-
Cell Culture: Culture the chosen cell line in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO2. Ensure the cells are in their logarithmic growth phase.
-
Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and collect the cell suspension. Determine the cell density using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to attach and resume growth.
Day 2: Compound Treatment
-
Prepare Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include untreated, vehicle, and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Day 4: MTT Assay
-
Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect the solution from light.[13]
-
Add MTT Reagent: After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 4 hours at 37°C with 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][14]
-
Incubation and Shaking: Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization of the formazan crystals.[13]
Mechanism of MTT Reduction
The following diagram illustrates the conversion of MTT to formazan by viable cells.
Caption: Conversion of MTT to formazan.
Data Acquisition and Analysis
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Normalization:
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[15] Software such as GraphPad Prism or Microsoft Excel with appropriate add-ins can be used for this analysis.[16][17]
-
Data Presentation
The results of the MTT assay should be presented in a clear and concise manner. A table summarizing the percentage of cell viability at different concentrations of the test compound and the calculated IC50 value is recommended.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.2 |
| 50 | 25.4 ± 3.7 |
| 100 | 10.2 ± 2.1 |
| IC50 (µM) | 26.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents | Use sterile techniques and fresh reagents. |
| Phenol red in the medium | Use phenol red-free medium or subtract the background from a cell-free well.[13] | |
| Low signal or poor formazan formation | Low cell number or poor cell health | Optimize seeding density and ensure cells are healthy and in the logarithmic growth phase. |
| Insufficient incubation time with MTT | Increase the incubation time with MTT (up to 4 hours).[18] | |
| Incomplete solubilization of formazan | Insufficient volume or mixing of solubilization solution | Ensure complete removal of medium before adding the solubilization solution and mix thoroughly.[18] |
Conclusion
This protocol provides a comprehensive and detailed guide for determining the in vitro cytotoxicity of this compound using the MTT assay. By following these steps and considering the key scientific principles, researchers can obtain reliable and reproducible data to evaluate the cytotoxic potential of this novel compound, which is a critical step in the drug discovery and development process.
References
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Bahuguna, A., Khan, I., Bajpai, V. K., & Kang, S. C. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results? Retrieved from [Link]
-
YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]
-
CLYTE Technologies. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
- Kitaeva, K. V., Rutland, C. S., & Rizvanov, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 321.
-
National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]
-
PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
-
RSC Publishing. (2017). Novel quinoline derivatives as potent in vitro α-glucosidase inhibitors: in silico studies and SAR predictions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Retrieved from [Link]
-
PubMed. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of 2H-[4][7]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. Retrieved from [Link]
Sources
- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. atcc.org [atcc.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Introduction: The Scientific Rationale for Investigating a Novel Quinolone-Hydrazide Conjugate
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. The compound 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide represents a strategic amalgamation of three key pharmacophores, each with established precedents in antimicrobial drug discovery: the quinoline core, a trifluoromethyl group, and an acetohydrazide moiety.
The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics, which exert their bactericidal effects by inhibiting essential bacterial enzymes DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair.[1][2] Structure-activity relationship studies have consistently shown that modifications to the quinoline ring can significantly modulate the potency and spectrum of these agents.[1][3]
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and receptor binding affinity. In the context of antimicrobial agents, the strong electron-withdrawing nature of the CF3 group can potentiate the compound's activity.[4][5]
Finally, the acetohydrazide linker and its hydrazone derivatives are versatile scaffolds known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[6][7][8] This moiety offers a flexible point for further chemical modification and may contribute to the compound's overall biological profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust antimicrobial susceptibility testing (AST) for this novel compound. The protocols detailed herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[9][10]
Hypothesized Mechanism of Action
Given its structural components, this compound is hypothesized to function as a dual-action antimicrobial agent. The primary mechanism is likely the inhibition of bacterial DNA gyrase and topoisomerase IV, a hallmark of quinolone antibiotics.[11][12] The trifluoromethyl group is expected to enhance this inhibitory activity. The acetohydrazide component may contribute to the overall efficacy by facilitating cell wall penetration or by acting on a secondary target.
Caption: Hypothesized mechanism of action for the test compound.
Quantitative Data Summary
Effective data management is crucial for the comparison of antimicrobial efficacy. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings.
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.125 - 128 | Ciprofloxacin | Experimental Value | Experimental Value |
| Escherichia coli | Negative | e.g., 0.125 - 128 | Ciprofloxacin | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa | Negative | e.g., 0.125 - 128 | Ciprofloxacin | Experimental Value | Experimental Value |
| Enterococcus faecalis | Positive | e.g., 0.125 - 128 | Ciprofloxacin | Experimental Value | Experimental Value |
| Candida albicans | N/A (Fungus) | e.g., 0.125 - 128 | Fluconazole | Experimental Value | Experimental Value |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative AST and is recommended for determining the MIC of novel compounds.[9][10]
Materials:
-
This compound (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Positive control antibiotic stock solution (e.g., Ciprofloxacin)
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
Prepare a similar dilution series for the positive control antibiotic.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13] This can be assessed visually or by measuring the optical density using a plate reader.
-
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) for Qualitative Susceptibility
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Test microorganisms
-
Positive control antibiotic disks
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known amount of the test compound onto the agar surface.
-
Apply a positive control antibiotic disk and a blank disk (with solvent only) for comparison.
-
Ensure disks are placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls must be included in every assay:
-
Positive Control: A well-characterized antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) should be tested in parallel to validate the susceptibility of the test organisms and the overall assay performance.[14]
-
Negative (Growth) Control: This well contains only the culture medium and the microorganism to ensure the viability and proper growth of the organism under the test conditions.
-
Sterility Control: This well contains only the culture medium to check for contamination.
-
Solvent Control: If the test compound is dissolved in a solvent like DMSO, a control with the highest concentration of the solvent used should be included to ensure it does not inhibit microbial growth.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of this compound. Promising results from these in vitro assays, particularly potent MIC values against a broad spectrum of pathogens, would warrant further investigation. Subsequent studies could include determining the minimum bactericidal concentration (MBC), exploring the compound's effect on biofilms, and conducting in vivo efficacy studies in appropriate animal models.[15] The unique combination of a quinoline core, a trifluoromethyl group, and an acetohydrazide moiety makes this compound a compelling candidate for further development in the fight against infectious diseases.
References
-
Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10 Suppl 1, S14-21. [Link]
-
Smith, J. T. (1986). Quinolone antimicrobial agents: mechanism of action and resistance development. Scandinavian Journal of Infectious Diseases. Supplementum, 47, 7-18. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]
-
Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Molecules, 22(9), 1383. [Link]
-
CLSI. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Twelfth Edition. CLSI document M07-A12. Clinical and Laboratory Standards Institute. [Link]
-
Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]
-
Unknown. (2024). Synthesis and biological evaluation of some thiazolidinone-quinoline derivative. Journal of Scientific and Innovative Research. [Link]
-
El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. [Link]
-
Unknown. (n.d.). Synthesis and Antimicrobial Evaluation of some new Quinazoline based Thiosemicarbazones. International Journal of Pharma and Bio Sciences. [Link]
-
Sridhar, P., et al. (2016). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Advances, 6, 64460–64468. [Link]
-
Tejchman, W., et al. (2020). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 25(21), 5089. [Link]
-
Ueno, H., et al. (1998). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Biological & Pharmaceutical Bulletin, 21(1), 85-88. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. PubChem. [Link]
-
Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]
-
Al-Dies, A. M., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 28(15), 5801. [Link]
-
Nguyen, T. H. L., et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 12(1), 2933. [Link]
-
Haiba, M. E., et al. (2018). Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1][11][13]- triazolo[1,5-a]quinazoline Derivatives. Current Pharmaceutical Analysis, 14(4), 373-382. [Link]
-
Ahmed, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. [Link]
-
Krátký, M., et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 24(17), 3176. [Link]
Sources
- 1. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apjhs.com [apjhs.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the anticancer mechanism of action of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Application Notes & Protocols
Topic: A Phased Approach to Evaluating the Anticancer Mechanism of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1][2] Quinoline derivatives have been shown to exert their antiproliferative action through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways like tyrosine kinases and topoisomerases.[3][4][5]
The compound this compound is a novel synthetic molecule designed by leveraging the established anticancer potential of the quinoline nucleus. The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the thioacetohydrazide linker provides a versatile chemical handle that may interact with various biological targets.
This guide presents a structured, multi-phase experimental workflow to systematically elucidate the anticancer mechanism of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps, thereby ensuring robust and reproducible data generation.
Phase 1: Determining Cellular Cytotoxicity
Scientific Rationale: The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method for assessing cell viability based on the metabolic activity of mitochondria.[6][7]
Protocol 1: MTT Cell Viability Assay
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HCT-116) in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TQT) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium.[8] Include wells for "medium only" blanks. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TQT in complete medium. After 24 hours, carefully remove the seeding medium and add 100 µL of medium containing the desired concentrations of TQT (e.g., 0.1 to 100 µM). Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background.[7][8]
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation:
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 | 48 hours | Value |
| A549 | 48 hours | Value |
| HCT-116 | 48 hours | Value |
Table 1. Example data table for summarizing IC50 values of TQT.
Phase 2: Elucidating the Mode of Action
Scientific Rationale: Once cytotoxicity is confirmed, the next logical step is to determine how the compound inhibits cell growth. The two most common anticancer mechanisms are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[10][11] Flow cytometry provides a powerful, high-throughput platform to quantitatively assess both processes.
Experimental Workflow for Mechanism of Action
Figure 2. Potential molecular pathways affected by TQT, leading to cell cycle arrest or apoptosis.
Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle Proteins
Principle: Western blotting uses SDS-PAGE to separate proteins by size, which are then transferred to a membrane and probed with antibodies specific to target proteins. [12]This allows for the semi-quantitative analysis of protein expression levels and cleavage events (e.g., caspase activation). [13] Materials:
-
Cell lysates from TQT-treated and control cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p21, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Lysate Preparation: Treat cells as previously described. Wash cells with cold PBS and lyse with RIPA buffer on ice. Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading. [12]3. SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [12]6. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of each target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Protein Target | Cellular Role | Expected Change with TQT | Fold Change vs. Control |
| Cleaved Caspase-3 | Apoptosis Effector | Increase | Value |
| Cleaved PARP | Apoptosis Marker | Increase | Value |
| Bcl-2 | Anti-Apoptotic | Decrease | Value |
| Cyclin D1 | G1/S Progression | Decrease | Value |
| p21 | CDK Inhibitor | Increase | Value |
Table 4. Example data table for summarizing Western blot densitometry analysis.
References
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- University of Arizona. (n.d.). DNA Cell Cycle Analysis with PI.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Saeed, S., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4899.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.
- Li, Y., et al. (2021).
- Bawa, S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 114-121.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Al-Ostath, A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?.
- El-Sayed, N. N. E., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31245-31276.
- Thermo Fisher Scientific. (n.d.). eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Abcam. (n.d.). Apoptosis western blot guide.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
- BenchChem. (2025).
- ResearchGate. (n.d.). Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells.
- Sakagami, H., et al. (2005). Apoptosis-inducing activity of trihaloacetylazulenes against human oral tumor cell lines. Anticancer Research, 25(1A), 231-239.
- Kruyt, F. A., et al. (1999). Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs. Journal of Biological Chemistry, 274(31), 21863-21870.
- Al-Ostath, A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Results in Chemistry, 7, 101438.
- European Journal of Medicinal Chemistry. (2024). ePrints Soton.
- Li, Y., et al. (2017). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 7(1), 1-13.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296.
- Al-Ostath, A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
-
National Center for Biotechnology Information. (n.d.). Substituted 2-[(2-Oxo-2H-t[1][14]riazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis-inducing activity of trihaloacetylazulenes against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for DNA Binding Studies of Trifluoromethylquinoline Derivatives
Introduction: The Significance of Trifluoromethylquinolines in DNA-Targeted Therapeutics
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1] The introduction of a trifluoromethyl (-CF3) group into the quinoline ring system can significantly enhance the pharmacological properties of these molecules. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, cell permeability, and binding affinity to biological targets.[2][3] Understanding the interaction of these modified quinoline derivatives with DNA is crucial, as DNA is a primary target for many chemotherapeutic drugs.[4] The binding of small molecules to DNA can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[5][6]
This comprehensive guide provides detailed application notes and step-by-step protocols for investigating the DNA binding properties of novel trifluoromethylquinoline derivatives. It is designed for researchers, scientists, and drug development professionals seeking to characterize these interactions using a suite of biophysical and computational techniques. The methodologies described herein are intended to provide a robust framework for determining binding modes, affinities, and the structural basis of interaction, thereby facilitating the rational design of more effective DNA-targeted therapies.
Part 1: Spectroscopic Analysis of DNA Binding
Spectroscopic techniques are invaluable for elucidating the interactions between small molecules and DNA. These methods are generally non-invasive, require relatively small amounts of sample, and provide rich information about the binding mode and affinity.[7]
UV-Visible Absorption Spectroscopy: A First Look at Interaction
UV-Visible absorption spectroscopy is a straightforward and accessible method to detect the formation of a complex between a trifluoromethylquinoline derivative and DNA. Changes in the absorption spectrum of the compound upon addition of DNA can indicate an interaction.[4] Hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorption are often indicative of intercalative binding, as the planar aromatic ring of the quinoline derivative inserts itself between the DNA base pairs.[8]
-
Preparation of Solutions:
-
Prepare a stock solution of the trifluoromethylquinoline derivative (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired concentration (e.g., 10-50 µM) in a buffer solution (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of the DNA solution spectrophotometrically using the known molar extinction coefficient of ct-DNA at 260 nm (6600 M⁻¹cm⁻¹).
-
Ensure the purity of the DNA by checking the A260/A280 ratio, which should be between 1.8 and 1.9.
-
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Place a fixed concentration of the trifluoromethylquinoline derivative in the sample cuvette.
-
Use the buffer solution as the reference in the reference cuvette.
-
Record the initial absorption spectrum of the compound in the desired wavelength range (e.g., 200-500 nm).
-
Incrementally add small aliquots of the ct-DNA stock solution to the sample cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding DNA.
-
Plot the absorbance at the maximum wavelength (λmax) against the concentration of DNA.
-
The binding constant (Kb) can be determined using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound. A plot of [DNA]/(εa - εf) versus [DNA] gives a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). The binding constant is the ratio of the slope to the intercept.
-
Experimental Workflow for UV-Visible Spectroscopic Titration
Caption: Workflow for UV-Visible Spectroscopic Titration.
Fluorescence Spectroscopy: Probing the Binding Environment
Fluorescence spectroscopy is a highly sensitive technique that can provide detailed information about the binding of a ligand to DNA.[7] Many quinoline derivatives are intrinsically fluorescent, and changes in their fluorescence intensity, wavelength, and polarization upon binding to DNA can be monitored. Quenching of fluorescence is often observed when the compound intercalates into the DNA, due to the interaction with the nucleobases.
-
Preparation of Solutions:
-
Prepare solutions of the trifluoromethylquinoline derivative and ct-DNA as described in Protocol 1. The concentration of the fluorescent compound should be kept low to avoid inner filter effects.
-
-
Spectroscopic Measurement:
-
Use a spectrofluorometer.
-
Place a fixed concentration of the trifluoromethylquinoline derivative in the sample cuvette.
-
Record the initial fluorescence emission spectrum by exciting at a suitable wavelength (λex), typically the wavelength of maximum absorption.
-
Incrementally add small aliquots of the ct-DNA stock solution to the sample cuvette.
-
After each addition, mix and equilibrate the solution before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity is sufficiently quenched.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Analyze the quenching data using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
The binding constant (Kb) and the number of binding sites (n) can be determined using the Scatchard equation: r/[Q]f = nKb - rKb where r is the number of bound ligand molecules per DNA base pair, and [Q]f is the concentration of the free ligand. A plot of r/[Q]f versus r yields a straight line with a slope of -Kb and a y-intercept of nKb.[9]
-
| Parameter | UV-Visible Spectroscopy | Fluorescence Spectroscopy |
| Principle | Measures changes in light absorption. | Measures changes in fluorescence emission. |
| Typical Observation | Hypochromism and bathochromic shift. | Fluorescence quenching or enhancement. |
| Information Gained | Indication of interaction, binding mode. | Binding constant, binding sites, quenching mechanism. |
| Sensitivity | Moderate. | High. |
Table 1: Comparison of UV-Visible and Fluorescence Spectroscopy for DNA Binding Studies.
Circular Dichroism Spectroscopy: Observing DNA Structural Changes
Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.[10] The CD spectrum of DNA is sensitive to its secondary structure. The B-form of DNA, for instance, shows a positive band around 275 nm and a negative band around 245 nm. Intercalation of a small molecule can cause significant changes in these bands, while groove binding typically results in smaller perturbations.[11]
-
Preparation of Solutions:
-
Prepare solutions of the trifluoromethylquinoline derivative and ct-DNA in a suitable buffer (e.g., phosphate buffer) as described in Protocol 1.
-
-
Spectroscopic Measurement:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum of ct-DNA alone in the range of 200-400 nm in a quartz cuvette with a suitable path length (e.g., 1 cm).
-
Prepare samples with a fixed concentration of ct-DNA and increasing concentrations of the trifluoromethylquinoline derivative.
-
Incubate the mixtures for a sufficient time to allow for binding.
-
Record the CD spectrum for each sample.
-
Record the spectrum of the compound alone to ensure it has no intrinsic CD signal in the measured range.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD spectrum of DNA as a function of the compound concentration.
-
Significant changes in the intensity and position of the positive and negative bands of the DNA CD spectrum can indicate the binding mode. For example, an increase in the positive band and a decrease in the negative band can suggest an intercalative mode of binding.
-
Part 2: Computational Analysis of DNA Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a valuable tool for visualizing the potential binding modes of trifluoromethylquinoline derivatives with DNA at the atomic level and for estimating the binding affinity.[13]
Molecular Docking: Visualizing the Interaction
Molecular docking simulations can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-DNA complex. This information can be used to rationalize the experimental results and to guide the design of new derivatives with improved binding properties.
-
Preparation of Structures:
-
Obtain the 3D structure of a B-DNA dodecamer (e.g., PDB ID: 1BNA) from the Protein Data Bank.
-
Build the 3D structure of the trifluoromethylquinoline derivative using a molecular modeling software (e.g., ChemDraw, Avogadro) and perform energy minimization.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock or Glide.[13]
-
Define the docking grid box to encompass the entire DNA molecule to allow for the exploration of both groove and intercalative binding modes.
-
Set the docking parameters, such as the number of genetic algorithm runs and the population size.
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the resulting docking poses based on their binding energy and clustering.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-ranked docking pose to identify the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the compound and the DNA.
-
The location of the compound (in the major or minor groove, or intercalated between base pairs) will suggest the binding mode.
-
Logical Relationship of DNA Binding Investigation Techniques
Caption: Interplay of experimental and computational methods.
Conclusion and Future Perspectives
The combination of spectroscopic and computational methods provides a powerful and comprehensive approach for characterizing the DNA binding properties of trifluoromethylquinoline derivatives. The protocols outlined in this guide offer a systematic framework for researchers to elucidate the mechanism of action of these promising therapeutic agents. The insights gained from these studies are essential for the structure-activity relationship (SAR) analysis and the rational design of new quinoline-based drugs with enhanced efficacy and selectivity for DNA. Future studies could involve more advanced techniques such as Isothermal Titration Calorimetry (ITC) to directly measure the thermodynamic parameters of binding and X-ray crystallography or NMR spectroscopy to obtain high-resolution structural information of the ligand-DNA complex.
References
-
Abdelmonsef, A. H., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Journal of Chemistry, 2021, 1-13. [Link]
-
Healy, E. F., et al. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 84(9), 1544. [Link]
-
Hassan, A. S., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Indian Chemical Society, 97(10), 1645-1653. [Link]
-
Kaur, M., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 7(6), 784-793. [Link]
-
Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725. [Link]
-
Pramanik, S., et al. (2022). Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures. In Spectroscopic Methods in the Study of Biomolecules. Springer, Singapore. [Link]
- Rodger, A., & Nordén, B. (1997). Circular Dichroism and Linear Dichroism. Oxford University Press.
-
Roy, A., et al. (2024). Experimental and Theoretical Studies on DNA Binding and Anticancer Activity of Nickel(II) and Zinc(II) Complexes with N–(8–Quinolyl) Salicylaldimine Schiff Base Ligands. Molecules, 29(15), 3465. [Link]
- Sirajuddin, M., et al. (2013). A review on the applications of UV/Visible spectrophotometry in characterization and estimation of drug-DNA interactions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 66-75.
-
Wang, L., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Sensors, 12(4), 4368-4384. [Link]
-
Waring, M. J. (1979). Binding of quinoline analogues of echinomycin to deoxyribonucleic acid. Role of the chromophores. Biochemical Journal, 181(3), 605-615. [Link]
-
Zhou, Y., et al. (2023). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Biological Chemistry, 299(4), 103009. [Link]
- Zasedatelev, A. S., et al. (1976). A fluorescent antibody technique for the determination of the binding of regulatory proteins to the DNA of the lac operon. Molecular Biology Reports, 2(4), 245-251.
-
Al-Ostoot, F. H., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(19), 6296. [Link]
-
Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. [Link]
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(22), 7526. [Link]
- Kelly, S. M., et al. (2005). Circular dichroism and its application to the study of biomolecules. Current Protein and Peptide Science, 6(5), 375-391.
- Kumar, C. V., et al. (1991). Binding of a Cationic Quinoline to DNA. Journal of the American Chemical Society, 113(19), 7439-7440.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Metwally, A. A., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 352(11), 1900168. [Link]
- Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethyl Groups on Molecular Properties: A Look at 3'-(Trifluoromethyl)propiophenone. [Link]
-
ResearchGate. (2016). Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?. [Link]
- Satyanarayana, S., et al. (1992). Interaction of a novel quinoline derivative, with DNA. Biochemistry, 31(39), 9319-9324.
-
Sivaraman, N., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21645-21661. [Link]
-
Sun, D., et al. (2014). Trifluoromethylated nucleic acid analogues capable of self-assembly through hydrophobic interactions. Chemical Science, 5(9), 3544-3550. [Link]
-
Tiritiris, I. (2022). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 69, 128793. [Link]
-
University of East Anglia. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. [Link]
-
Yao, Y., et al. (2007). Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 897-903. [Link]
- Zhang, G., & Patel, D. J. (1990). Solution structure of the nogalamycin-DNA complex. Biochemistry, 29(39), 9451-9466.
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]
- 7. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note & Protocols: High-Throughput Screening of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide Analogs for Protein Kinase Inhibition
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and antimalarial effects.[1][2] Many of these activities are attributed to the modulation of protein kinase activity.[3] This guide provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of a focused library of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide analogs to identify and validate novel protein kinase inhibitors. We present a robust screening cascade, from initial assay development and primary screening using a luminescence-based kinase assay, through to hit confirmation, counter-screening, and cell-based secondary assays. The protocols and workflows herein are designed to ensure scientific rigor, minimize false positives, and efficiently advance promising chemical matter toward lead optimization.
Scientific Rationale and Target Selection
1.1 The Quinoline Scaffold: A Foundation for Kinase Inhibitors The quinoline ring system is a core component of numerous FDA-approved drugs and clinical candidates.[3] Its rigid, planar structure and versatile substitution points allow for precise orientation of functional groups to interact with specific binding pockets in biological targets.[1] Kinases, which regulate a vast number of cellular processes, are a particularly important target class for quinoline-based drugs, especially in oncology.[4][5] The this compound core provides a unique three-dimensional structure with multiple points for diversification, making it an ideal candidate for library synthesis and screening against a kinase panel.
1.2 Strategy: Targeting a Prototypical Tyrosine Kinase For the purposes of this application note, we will describe a screening campaign against a representative tyrosine kinase (e.g., Src, Abl). The principles and protocols are broadly applicable to other kinases with minimal modification. The primary goal of HTS is to rapidly evaluate thousands of compounds to identify "hits"—compounds that exhibit a desired biological activity.[6] Our strategy employs a multi-stage approach to ensure that hits are genuine modulators of the target and not artifacts of the assay technology.
Primary Assay: Technology Selection and Principle
For the primary screen, a homogeneous, luminescence-based assay is the technology of choice due to its high sensitivity, broad dynamic range, and amenability to automation in high-density formats (384- and 1536-well plates).[7][8] We will utilize the Kinase-Glo® Luminescent Kinase Assay, which quantifies the amount of ATP remaining in solution following a kinase reaction.[5]
Causality of Assay Choice:
-
Homogeneous Format: The "add-mix-measure" protocol simplifies automation and reduces variability by eliminating wash steps.[9][10]
-
High Sensitivity: Luminescence assays can detect very low levels of ATP, allowing for the use of minimal enzyme concentrations, which is critical for identifying potent inhibitors.[8]
-
Robustness: These assays are less susceptible to interference from fluorescent or colored compounds compared to fluorescence or absorbance-based methods.[7]
The principle is straightforward: the kinase utilizes ATP to phosphorylate a substrate, depleting the ATP in the well. The Kinase-Glo® reagent is then added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, the signal is inversely proportional to kinase activity: high kinase activity leads to low ATP and a dim signal, while an effective inhibitor preserves ATP, resulting in a bright signal.[5]
Caption: Principle of the luminescent kinase inhibition assay.
High-Throughput Screening Workflow
A successful HTS campaign is a structured funnel, progressively narrowing a large library down to a small number of well-characterized, validated hits.[11] This multi-step process is essential for efficiently allocating resources and eliminating false positives early.[12]
Caption: Overview of the HTS workflow for kinase inhibitor discovery.
Detailed Experimental Protocols
4.1 Protocol: Compound Library Plating
This protocol describes the preparation of 384-well assay-ready plates from a master library.
-
Source Plates: Thaw master plates containing the this compound analog library (typically 1-10 mM in 100% DMSO). Centrifuge briefly to collect contents.
-
Intermediate Plates (Optional): If necessary, create intermediate concentration plates in DMSO to minimize the volume of master stock used.
-
Assay-Ready Plates: Using an acoustic liquid handler (e.g., Echo®) or a pintool, transfer a precise volume (e.g., 20-50 nL) of each compound into the appropriate wells of 384-well, low-volume, white, opaque assay plates. This transfer results in the desired final screening concentration (e.g., 10 µM) upon addition of assay reagents.
-
Control Wells: Dedicate specific columns for controls:
-
Negative Control: DMSO only (represents 0% inhibition).
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration that gives maximal inhibition (represents 100% inhibition).
-
-
Sealing and Storage: Seal the plates with foil seals and store at -20°C or use immediately.
4.2 Protocol: Primary HTS Assay (Luminescent Kinase Assay)
This protocol is optimized for a 384-well format with a final assay volume of 10 µL. All reagent additions should be performed with automated liquid handlers.
-
Plate Preparation: If assay-ready plates are frozen, bring them to room temperature and centrifuge briefly.
-
Enzyme Addition: Add 5 µL of 2X Kinase Buffer containing the tyrosine kinase to all wells. The final enzyme concentration should be pre-determined during assay development to yield a robust signal-to-background ratio.
-
Rationale: Adding the enzyme first allows the test compounds to bind to the kinase before the reaction is initiated.[13]
-
-
Incubation: Cover the plates and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of 2X Substrate Buffer containing the peptide substrate and ATP. The ATP concentration should ideally be at or near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[9][14]
-
Kinase Reaction: Incubate the plates for 60 minutes at room temperature. The optimal time should be within the linear range of the reaction, determined during assay development.[15]
-
Signal Development: Add 10 µL of Kinase-Glo® Reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence on a suitable plate reader (e.g., EnVision®, PHERAstar®).
4.3 Protocol: Counter-Screen for Luciferase Interference
This is a critical step to eliminate false positives caused by direct inhibition of the luciferase reporter enzyme.[13]
-
Plate Preparation: Prepare an assay-ready plate with confirmed hits as in Protocol 4.1.
-
Buffer Addition: Add 5 µL of 2X Kinase Buffer (without the kinase enzyme) to all wells.
-
ATP Addition: Add 5 µL of 2X Substrate Buffer containing ATP at the same concentration used in the primary assay, but without the peptide substrate.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Signal Development & Acquisition: Add 10 µL of Kinase-Glo® Reagent, incubate for 10 minutes, and read luminescence as in the primary assay.
-
Interpretation: Compounds that significantly reduce the luminescent signal in this assay are likely luciferase inhibitors and should be flagged as artifacts.
-
4.4 Protocol: Dose-Response and IC₅₀ Determination
Confirmed, non-interfering hits are advanced to determine their potency.
-
Serial Dilution: In a 96-well source plate, perform an 8- or 10-point, 3-fold serial dilution of each hit compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Plate Stamping: Transfer the diluted compounds to a 384-well assay plate.
-
Assay Execution: Perform the luminescent kinase assay exactly as described in Protocol 4.2.
-
Data Analysis: Calculate percent inhibition for each concentration point relative to DMSO and positive controls. Plot percent inhibition versus the log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
4.5 Protocol: Cellular Cytotoxicity Assay
A secondary assay is essential to determine if the inhibitor's effect is specific or due to general cell toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice, as it measures cellular ATP as an indicator of metabolic activity.[16][17][18]
-
Cell Plating: Seed a relevant human cell line (e.g., a cancer cell line overexpressing the target kinase) into 384-well, clear-bottom, white-walled plates at a pre-determined density (e.g., 2,000 cells/well) in 20 µL of culture medium. Incubate overnight.
-
Compound Addition: Add the serially diluted compounds to the cells (as prepared in Protocol 4.4).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Assay Execution: Equilibrate the plates to room temperature for 30 minutes.[19]
-
Reagent Addition: Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Data Acquisition: Read luminescence. The signal is directly proportional to the number of viable cells.[10]
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) value similarly to the IC₅₀ calculation.
Data Analysis and Interpretation
5.1 Quality Control: The Z'-Factor The robustness of the HTS assay must be validated before and during the screen.[20] The Z'-factor is a statistical parameter used to quantify the quality of an assay.
-
Formula: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
-
Where σ and μ are the standard deviation and mean of the positive (p) and negative (n) controls.
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: An unusable assay.
-
5.2 Hit Triage and Data Presentation A "hit" in the primary screen is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Table 1: Example Primary HTS Data Summary
| Metric | Value | Interpretation |
|---|---|---|
| Plates Screened | 50 | Total plates in the run |
| Compounds Screened | 17,920 | Library size screened |
| Mean Z'-Factor | 0.81 | Excellent assay quality |
| Primary Hit Rate (@ >50% Inh.) | 1.2% | 215 initial hits identified |
Table 2: Example Dose-Response Data for a Validated Hit
| Concentration (µM) | % Inhibition |
|---|---|
| 30.0 | 98.5 |
| 10.0 | 95.2 |
| 3.33 | 89.1 |
| 1.11 | 75.6 |
| 0.37 | 51.3 |
| 0.12 | 24.8 |
| 0.04 | 9.7 |
| 0.01 | 2.1 |
Table 3: Final Summary for Prioritized Hits This table allows for easy comparison of potency and selectivity to prioritize compounds for further study. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a crucial metric for estimating the therapeutic window.
| Compound ID | Kinase IC₅₀ (µM) | Luciferase Inhibition | Cell Viability CC₅₀ (µM) | Selectivity Index (SI) |
| QN-001 | 0.45 | No | > 30 | > 66.7 |
| QN-002 | 1.20 | No | 15.5 | 12.9 |
| QN-003 | 0.95 | Yes | 8.3 | Flagged (Artifact) |
| QN-004 | 5.60 | No | 6.1 | 1.1 (Toxic) |
Hit Validation Cascade
The entire process ensures that only the most promising and mechanistically relevant compounds are advanced, saving significant time and resources.
Caption: Hit validation and triage funnel.
References
- Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format.
- Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
- BMG LABTECH. (n.d.). AlphaScreen.
- BellBrook Labs. (2025). What Is the Best Kinase Assay?.
- Various Authors. (2025). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®.
- Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology.
- Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development.
- Springer Protocols. (2004). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology.
- Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery.
- National Center for Biotechnology Information. (2013). Cell Viability Assays.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
- Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- STAR Protocols. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells.
- PLOS ONE. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors.
- ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical....
- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
- Frontiers. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- Basicmedical Key. (n.d.). High Throughput Screening Data Analysis.
- Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
- ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
- Discovering Therapeutics. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- National Center for Biotechnology Information. (n.d.). Data Mining and Computational Modeling of High Throughput Screening Datasets.
- ATCC. (n.d.). High Throughput Screening (HTS).
- BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Cell Viability Assay.
- SelectScience. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay reviews.
- ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening.
- National Center for Biotechnology Information. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- Nuvisan. (n.d.). Compound screening.
- ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
- ResearchGate. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. promega.co.uk [promega.co.uk]
- 8. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. selectscience.net [selectscience.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Basics of Enzymatic Assays for HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Hydrazone Derivatives from 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Introduction: The Quinoline-Hydrazone Scaffold in Modern Drug Discovery
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] The synthetic versatility of the quinoline ring allows for extensive structural modifications to optimize therapeutic efficacy.[3] When combined with a hydrazone moiety (–(C=O)NHN=CH–), the resulting quinoline-hydrazone derivatives often exhibit enhanced biological profiles.[1][4] This is attributed to the hydrazone's ability to act as a hydrogen bond donor-acceptor and its metabolic stability.[5]
The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability.[6][7] The high electronegativity of the -CF3 group can also influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[7]
This document provides a comprehensive guide for the synthesis and application of novel hydrazone derivatives based on the 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide scaffold. This core structure is of particular interest as it combines the therapeutic potential of the quinoline ring, the bio-enhancing properties of the trifluoromethyl group, and the versatile reactivity of the acetohydrazide functional group. The protocols outlined below are designed for researchers in drug development and medicinal chemistry, providing a robust framework for the synthesis, characterization, and preliminary biological evaluation of new chemical entities.
Synthesis of the Core Intermediate: this compound
The synthesis of the title acetohydrazide is a multi-step process that begins with commercially available starting materials. The following protocol is a representative procedure based on established synthetic methodologies for similar quinoline derivatives.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate
-
To a solution of 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add ethyl 2-mercaptoacetate (1.2 eq) and a non-nucleophilic base like potassium carbonate (K2CO3) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (NH2NH2·H2O) (5.0-10.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting ester by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Diagram 1: Synthetic Workflow for the Core Intermediate
Caption: Synthetic route to the core hydrazide intermediate.
Development of Novel Hydrazone Derivatives
The synthesized this compound serves as a versatile building block for the creation of a library of hydrazone derivatives. The general synthetic strategy involves the condensation reaction between the hydrazide and various aromatic or heteroaromatic aldehydes.[8][9]
Protocol 2: General Procedure for the Synthesis of Novel Hydrazone Derivatives
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Add the desired substituted aromatic or heteroaromatic aldehyde (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product will typically precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified hydrazone derivative.
Diagram 2: General Synthesis of Hydrazone Derivatives
Caption: Condensation reaction for novel hydrazone synthesis.
Characterization of Synthesized Compounds
Thorough characterization of the synthesized hydrazide intermediate and the final hydrazone derivatives is crucial to confirm their identity, purity, and structure. The following spectroscopic techniques are recommended.[10][11][12]
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the structure. | Characteristic peaks for aromatic protons of the quinoline ring, methylene protons, and the -NH and -N=CH protons of the hydrazone linkage. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the quinoline carbons, the trifluoromethyl carbon, methylene carbon, and the imine carbon of the hydrazone. |
| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H stretching, C=O stretching (amide), C=N stretching (imine), and C-F stretching. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Biological Applications and Rationale
The novel hydrazone derivatives synthesized from this compound are expected to exhibit a range of biological activities, primarily as anticancer and antimicrobial agents.
Anticancer Potential
Quinoline-based compounds exert their anticancer effects through various mechanisms, including apoptosis induction, inhibition of angiogenesis, and DNA intercalation.[1] The hydrazone moiety can contribute to this activity, with some quinoline-hydrazones showing potent cytotoxic effects against various cancer cell lines, including breast, lung, and neuroblastoma.[1][13][14] The trifluoromethyl group can enhance the anticancer potential by improving the pharmacokinetic properties of the compounds.[6][15] Molecular docking studies of similar compounds suggest that they may bind to key enzymes involved in cancer progression, such as DNA topoisomerase.[16][17]
Diagram 3: Potential Anticancer Mechanisms of Action
Caption: Plausible anticancer mechanisms of quinoline-hydrazones.
Antimicrobial Activity
The quinoline scaffold is present in several antibacterial and antifungal drugs.[2] Hydrazone derivatives have also been extensively studied for their antimicrobial properties.[2][4] The combination of these two pharmacophores in the synthesized derivatives is likely to result in compounds with significant activity against a range of pathogenic bacteria and fungi.[3][18][19] The mechanism of antimicrobial action for quinoline-hydrazones can involve the inhibition of essential bacterial enzymes like DNA gyrase.[3]
Conclusion and Future Directions
The protocols detailed in this document provide a comprehensive framework for the synthesis and characterization of novel hydrazone derivatives based on a this compound scaffold. The rationale for exploring this class of compounds is strongly supported by the well-documented anticancer and antimicrobial activities of both quinoline and hydrazone moieties. The inclusion of a trifluoromethyl group is anticipated to further enhance the therapeutic potential of these derivatives.
Future work should focus on synthesizing a diverse library of these hydrazones by varying the aromatic aldehyde component. Subsequent in vitro screening against a panel of cancer cell lines and pathogenic microorganisms will be essential to identify lead compounds. For promising candidates, further studies to elucidate their mechanism of action, assess their selectivity, and evaluate their in vivo efficacy are warranted.
References
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2020). PubMed. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (2017). Der Pharma Chemica. Retrieved January 13, 2026, from [Link]
-
Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. (2023). PubMed. Retrieved January 13, 2026, from [Link]
-
Quinoline Hydrazone Derivatives as New Antibacterials Against Multidrug Resistant Strains. (2023). Wiley Online Library. Retrieved January 13, 2026, from [Link]
-
Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). PubMed. Retrieved January 13, 2026, from [Link]
-
Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Biological Activities of Hydrazone Derivatives. (2007). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). PubMed. Retrieved January 13, 2026, from [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. (2018). Bentham Science. Retrieved January 13, 2026, from [Link]
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. Retrieved January 13, 2026, from [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PubMed. Retrieved January 13, 2026, from [Link]
-
Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Convenient method of peptide hydrazide synthesis using a new hydrazone resin. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved January 13, 2026, from [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Retrieved January 13, 2026, from [Link]
-
Synthesis of novel hydrazone derivatives (4a-r) and triazole... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
(PDF) Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of some 4-oxo-delta 2-thiazolin-2-ylhydrazones as potential antiprotozoal agents. (1993). PubMed. Retrieved January 13, 2026, from [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids. (2023). MDPI. Retrieved January 13, 2026, from [Link]
-
Substituted 2-[(2-Oxo-2H-[1][16][18]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemijournal.com [chemijournal.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide in Medicinal Chemistry
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for diverse functionalization, leading to derivatives with significant therapeutic potential against various diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable modification in drug design.[4][5] Furthermore, the acetohydrazide moiety is a key pharmacophore known to be a precursor for various heterocyclic systems and is present in many compounds with antibacterial, antifungal, and anticancer activities.[6][7]
This document provides a comprehensive guide to the potential applications and experimental evaluation of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide , a novel compound combining these key structural features. While direct experimental data for this specific molecule is emerging, this guide synthesizes information from closely related quinoline-thioether, trifluoromethylquinoline, and acetohydrazide derivatives to propose its synthesis, potential biological activities, and detailed protocols for its investigation in a research setting.
Synthesis and Characterization
The synthesis of this compound can be conceptualized through a multi-step process, leveraging established synthetic methodologies for quinoline derivatives. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis initiates from a suitable aniline precursor, which undergoes a cyclization reaction to form the quinoline core, followed by functionalization at the 4-position and subsequent reaction to introduce the thioacetohydrazide side chain.
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline This step typically involves the Gould-Jacobs reaction, where an aniline derivative is reacted with an appropriate β-ketoester.
-
In a round-bottom flask, combine 2-(trifluoromethyl)aniline and ethyl acetoacetate.
-
Heat the mixture, typically under acidic or thermal conditions, to facilitate the condensation and subsequent cyclization.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline The hydroxyl group at the 4-position is converted to a chlorine atom, which is a better leaving group for subsequent nucleophilic substitution.
-
Treat 4-hydroxy-2-(trifluoromethyl)quinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 3: Synthesis of Ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate A thioether linkage is formed by reacting the 4-chloroquinoline with ethyl thioglycolate.
-
Dissolve 4-chloro-2-(trifluoromethyl)quinoline in a suitable solvent such as ethanol or DMF.
-
Add ethyl thioglycolate and a base (e.g., potassium carbonate, sodium ethoxide) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent and partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the resulting ester by column chromatography.
Step 4: Synthesis of this compound The final step involves the hydrazinolysis of the ester to form the desired acetohydrazide.
-
Dissolve ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the mixture at room temperature or reflux for several hours.[6]
-
Monitor the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture, and the product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[8]
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To elucidate the chemical structure and confirm the presence of the trifluoromethyl group and other key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-F bonds.
-
Elemental Analysis: To determine the elemental composition of the compound.
Potential Medicinal Chemistry Applications
Based on the pharmacological activities of related quinoline derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Quinoline derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[9][10] The trifluoromethyl group often enhances the anticancer efficacy of compounds.[5]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many quinoline-based compounds inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and c-Met.[11][12]
-
Topoisomerase Inhibition: The planar quinoline ring can intercalate with DNA, and some derivatives are known to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[13]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.[11][14]
Caption: Potential anticancer mechanisms of action.
Antimicrobial Activity
Quinoline hydrazide/hydrazone derivatives have shown significant potential as antibacterial agents.[7] They can target various bacterial processes.
Potential Mechanisms of Action:
-
DNA Gyrase Inhibition: The quinoline scaffold is a known pharmacophore for DNA gyrase inhibitors, which are crucial for bacterial DNA replication.[7]
-
Enzyme Inhibition: The compound may inhibit other essential bacterial enzymes, such as those involved in cell wall synthesis or metabolic pathways.[7]
Experimental Protocols
The following protocols are provided as a guide for the initial biological evaluation of this compound.
In Vitro Anticancer Activity Assessment
A common initial step in anticancer drug discovery is to assess the compound's cytotoxicity against various cancer cell lines.[9]
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Prepare serial dilutions of the test compound in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.[15]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[15]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[15]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The results of the cytotoxicity assay can be summarized in a table.
| Cell Line | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Experimental Value | Reference Value |
| A549 | Experimental Value | Reference Value |
| PC-3 | Experimental Value | Reference Value |
Apoptosis Assay by Flow Cytometry
To determine if the compound induces apoptosis, an Annexin V/Propidium Iodide (PI) staining assay can be performed.
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Experimental Workflow Visualization
Caption: General workflow for preclinical evaluation.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a quinoline core, a trifluoromethyl group, and a thioacetohydrazide moiety suggests potential for potent biological activity, particularly in the realm of anticancer and antimicrobial research. The protocols and conceptual framework provided in this document offer a solid foundation for researchers to synthesize, characterize, and evaluate the medicinal chemistry potential of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
- Patel, H. M., et al. (2014). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. Medicinal Chemistry Research, 23(1), 484-492.
- ResearchGate. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(12), 4767.
- National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(11), 3424.
- SlideShare. (2017).
- PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 349-383.
- Jetir.Org. (2018).
- National Center for Biotechnology Information. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 12(1), 1-15.
- Journal of Biomedical Research & Environmental Sciences. (2024).
- PubMed. (2018). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
- Scientific & Academic Publishing. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- PubMed Central. (2022).
- PubMed Central. (2016). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 6, 27926.
- MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6301.
- PubMed. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 54, 573-583.
- PubMed Central. (2018).
- MDPI. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036.
- PubMed. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Current Topics in Medicinal Chemistry, 23(11), 939-960.
- PubMed. (2025). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of Medicinal Chemistry, 283, 117169.
- PubMed. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 886-896.
- MDPI. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(16), 4964.
- PubMed Central. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(1), 123.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((quinolin-4-yl)thio)acetohydrazide and its Derivatives
Welcome to the dedicated technical support guide for the synthesis of 2-((quinolin-4-yl)thio)acetohydrazide and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis, purification, and characterization of this important scaffold, providing field-proven insights and evidence-based solutions.
Part 1: General FAQs and Overall Workflow
This section covers high-level questions about the synthetic strategy and the properties of the target compounds.
Question: What is the most common and reliable synthetic route to 2-((quinolin-4-yl)thio)acetohydrazide?
Answer: The most widely adopted and efficient method is a two-step synthesis starting from 4-chloroquinoline.
-
Step 1: Nucleophilic Substitution. 4-Chloroquinoline is reacted with an ethyl 2-mercaptoacetate via an S-alkylation reaction to form the key intermediate, ethyl 2-((quinolin-4-yl)thio)acetate. This reaction is typically performed in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. The base is crucial for deprotonating the thiol, generating a thiolate anion which is a potent nucleophile.
-
Step 2: Hydrazinolysis. The resulting ester intermediate is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol or methanol. This reaction is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group to form the desired 2-((quinolin-4-yl)thio)acetohydrazide, which often precipitates from the reaction mixture upon cooling.
This route is favored due to the commercial availability of the starting materials, generally good yields, and straightforward procedures.
Overall Synthetic Workflow
Caption: General two-step synthesis of the target hydrazide and optional derivatization.
Part 2: Troubleshooting the Synthesis of Intermediate: Ethyl 2-((quinolin-4-yl)thio)acetate (Step 1)
This section focuses on the initial S-alkylation reaction, which is a critical, yield-determining step.
Question: My yield for the ethyl 2-((quinolin-4-yl)thio)acetate intermediate is very low. What are the likely causes?
Answer: Low yield in this step is a common issue and can typically be traced back to one of four areas: base insufficiency, reactant purity, competing reactions, or reaction conditions.
Troubleshooting Decision Tree: Low Yield in Step 1dot
Technical Support Center: Optimizing Reaction Conditions for Quinoline Thioetherification
Welcome to the Technical Support Center for quinoline thioetherification. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of quinoline thioethers. Quinoline thioethers are a vital class of compounds in medicinal chemistry, and their efficient synthesis is crucial for advancing drug discovery programs.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The advice herein is grounded in established chemical principles and practical, field-proven experience to help you navigate the complexities of C-S cross-coupling reactions involving the quinoline scaffold.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of quinoline thioethers.
Q1: What are the primary catalytic systems for quinoline thioetherification?
The most prevalent and effective methods for forming a C-S bond on a quinoline ring involve transition-metal-catalyzed cross-coupling reactions. The choice of catalyst is critical and depends on the starting materials (e.g., haloquinolines, quinoline N-oxides) and the thiol source.
-
Copper-Catalyzed Systems: Copper(I) catalysts are widely used for the thioetherification of aryl halides.[1][2] These reactions, often referred to as Ullmann-type couplings, are effective and utilize a relatively inexpensive metal. The mechanism often involves the formation of a copper(I) thiolate complex, which then reacts with the aryl halide.[1][3]
-
Palladium-Catalyzed Systems: Palladium catalysis is another powerful tool, particularly for its high efficiency and broad functional group tolerance.[4] These reactions typically require a phosphine ligand to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination.
-
Nickel-Catalyzed Systems: Nickel catalysts are gaining traction as a more cost-effective alternative to palladium. Photoredox/nickel dual catalysis has emerged as a method for thioetherification under mild, room-temperature conditions.[5]
Q2: Which quinoline starting material is best: a haloquinoline or a quinoline N-oxide?
The choice depends on the desired substitution pattern and the specific synthetic strategy.
-
Haloquinolines (e.g., 2-chloroquinoline, 4-bromoquinoline): These are common substrates for standard cross-coupling reactions with thiols.[4] The reactivity of the halide typically follows the order I > Br > Cl. The position of the halide on the quinoline ring also influences reactivity.
-
Quinoline N-oxides: Using the N-oxide can modulate the electronic properties of the quinoline ring, sometimes activating specific positions for functionalization.[6] For instance, it can facilitate C-H functionalization at the C2 position, avoiding the need for a pre-installed leaving group.[7]
Q3: My thiol is prone to oxidation (disulfide formation). How can I prevent this?
Oxidation of the thiol to a disulfide is a common side reaction that consumes the starting material and reduces the yield of the desired thioether. To minimize this:
-
Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[6] Oxygen from the air is the primary culprit for thiol oxidation.
-
Choice of Base: The base can influence the rate of thiol oxidation. While a base is necessary to deprotonate the thiol to the more nucleophilic thiolate, overly strong bases or certain basic conditions can promote oxidation.
-
Stoichiometry: Using a slight excess of the thiol can sometimes compensate for minor oxidation, but preventing it is the better strategy.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a detailed, question-and-answer formatted guide to troubleshoot common problems encountered during quinoline thioetherification experiments.
Issue 1: Low or No Product Yield
A low yield of the desired quinoline thioether is one of the most frequent challenges. A systematic approach is essential to diagnose the root cause.
Q: I've set up my copper-catalyzed thioetherification of a haloquinoline, but I'm getting a very low yield. What should I check first?
A: Start with the fundamentals of the reaction components and conditions.
-
Reagent Purity and Integrity:
-
Haloquinoline: Verify its purity. Impurities can inhibit the catalyst.
-
Thiol: Ensure the thiol is not significantly oxidized to a disulfide. If it's a solid, check its appearance; if it's a liquid, it should be colorless.
-
Solvent: If the reaction is moisture-sensitive, use anhydrous solvents. Water can interfere with many catalytic cycles.[8]
-
Base: The base should be fresh and dry. Carbonates like K₂CO₃ or Cs₂CO₃ are common choices.[9]
-
-
Catalyst Activity:
-
Reaction Atmosphere:
-
Oxygen Exclusion: As mentioned, oxygen can deactivate the catalyst and promote thiol homocoupling. Ensure your flask is properly sealed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[6]
-
Q: I've confirmed my reagents are pure and the system is inert. What other parameters can I adjust to improve the yield?
A: The interplay between the ligand, base, solvent, and temperature is critical. A systematic optimization is often required.
-
Ligand Screening: While some copper-catalyzed C-S couplings are "ligand-free," the addition of a ligand can dramatically improve yield and reaction rate.[2] Common ligands for copper include 1,10-phenanthroline and its derivatives.[1][3] For palladium systems, phosphine ligands like PPh₃ or bidentate ligands are often necessary.[5]
-
Solvent Choice: The solvent's polarity and boiling point are crucial. Aprotic polar solvents like DMF, DMSO, or NMP are frequently used as they can dissolve the reactants and salts formed during the reaction.[9] For high-temperature reactions, a high-boiling solvent is necessary.[10]
-
Base Selection: The choice of base is highly influential. An inadequate base will not sufficiently generate the nucleophilic thiolate, while an overly strong or poorly soluble base can cause side reactions. Screening inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) is a standard starting point.[9]
-
Temperature and Reaction Time: C-S coupling reactions often require elevated temperatures (e.g., 80-140 °C) to proceed at a reasonable rate.[11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Pushing the reaction for too long at high temperatures can lead to product decomposition.[12]
Issue 2: Formation of Significant Side Products
Identifying and minimizing side products is key to achieving high purity and yield.
Q: Besides disulfide formation, what are other common side products, and how can I minimize them?
A: Several side products can arise, and their formation provides clues about what needs to be optimized.
-
Dehalogenation: This is the replacement of the halide on the quinoline with a hydrogen atom. It can occur if there is a hydrogen source in the reaction and a competing reductive pathway is active.
-
Solution: Ensure anhydrous conditions and high-purity reagents. Sometimes, changing the solvent or base can disfavor this pathway.
-
-
Homocoupling of the Haloquinoline: The formation of a biquinoline species can occur, especially in palladium-catalyzed reactions.
-
Solution: This often points to an issue with the catalytic cycle. Optimizing the ligand-to-metal ratio or changing the ligand can sometimes suppress this side reaction.
-
-
Hydrolysis of the Haloquinoline: If water is present, particularly at high temperatures and with certain bases, the haloquinoline can be converted to the corresponding quinolinol.
-
Solution: Use anhydrous solvents and reagents, and ensure the reaction is protected from atmospheric moisture.
-
Key Experimental Protocols & Data
This section provides a representative experimental protocol and data tables to guide your optimization efforts.
General Protocol for Copper-Catalyzed Quinoline Thioetherification
This protocol is a starting point and should be optimized for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the haloquinoline (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF) via syringe, followed by the thiol (1.2 equiv.).
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the DMF and inorganic salts. If necessary, an aqueous solution of ammonium chloride can be used to quench the reaction and complex the copper catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Parameter Screening
The following tables illustrate how different reaction parameters can affect the yield of a model thioetherification reaction.
Table 1: Effect of Base and Solvent on Thioetherification Yield
| Entry | Copper Source (mol%) | Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | K₂CO₃ | DMF | 120 | 12 | 75 |
| 2 | CuI (10) | Cs₂CO₃ | DMF | 120 | 12 | 88 |
| 3 | CuI (10) | K₃PO₄ | DMF | 120 | 12 | 82 |
| 4 | CuI (10) | K₂CO₃ | DMSO | 120 | 12 | 78 |
| 5 | CuI (10) | K₂CO₃ | Toluene | 110 | 24 | 45 |
Note: Data is illustrative and based on general trends reported in the literature. Actual results will vary.
Visualization of Workflows
Diagrams can help visualize the logical steps in troubleshooting and experimental design.
Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to diagnosing and solving low-yield issues in quinoline thioetherification.
Caption: Troubleshooting workflow for low-yield quinoline thioetherification.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Accessed January 12, 2026.
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Benchchem. Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Accessed January 12, 2026.
- ResearchGate. General strategies for the synthesis of quinoline derivatives. Reagents.... Accessed January 12, 2026.
- Organic Chemistry Portal. Synthesis of quinolines. Accessed January 12, 2026.
- Benchchem. optimizing solvent and base conditions for quinoline synthesis. Accessed January 12, 2026.
- Synthesis of Quinoline and deriv
- Benchchem.
- Benchchem. Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols. Accessed January 12, 2026.
- Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
- ResearchGate. The C3‐thioetherification of quinolines | Download Scientific Diagram. Accessed January 12, 2026.
- Le, C., et al. (2016). Thioetherification via Photoredox/Nickel Dual Catalysis.
- Movassaghi, M., & Schmidt, M. A. (2007). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)
- Chen, C., Weng, Z., & Hartwig, J. F. (2012). Synthesis of Copper(I)
- Benchchem. optimizing reaction conditions for quinolinone synthesis. Accessed January 12, 2026.
- Spielman, D. M., & de Alaniz, J. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- ResearchGate. Synthesis of thioether‐quinoline mixed‐ligand complexes. Accessed January 12, 2026.
- Benchchem. optimizing reaction time and temperature for quinoline synthesis. Accessed January 12, 2026.
- Wang, S., et al. (2023).
- The Hartwig Group. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides. Accessed January 12, 2026.
- ResearchGate.
- Kim, D., & Miller, S. J. (2023).
- Benchchem. Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Accessed January 12, 2026.
- Benchchem. Optimization of reaction conditions for quinolin-2-one synthesis. Accessed January 12, 2026.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Accessed January 12, 2026.
- Semproni, M. J., et al. (2014). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. NIH.
- RSC Publishing. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. Accessed January 12, 2026.
- The Doyle Group - Princeton University. Predicting reaction performance in C–N cross-coupling using machine learning. Accessed January 12, 2026.
- Daugulis, O., et al. (2013).
- ResearchGate. Reaction scope for quinoline. Reaction conditions: 1 (0.3 mmol), 2.... Accessed January 12, 2026.
- Zou, X., et al. (2015). Crystal structures and biological activities of a symmetrical quinoline thioether ligand and its transition metal complexes. Semantic Scholar.
- Rosse, G. (2014). Quinoline Derivatives as 5-HT6 Receptor PET Ligands. PubMed.
Sources
- 1. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-catalyzed etherification of arene C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility issues of trifluoromethylquinoline compounds in aqueous buffers
An exceptional challenge in contemporary drug discovery and biological research is the poor aqueous solubility of promising therapeutic candidates. Over 70% of new chemical entities are estimated to be poorly soluble, significantly hindering their preclinical evaluation and development.[1] Trifluoromethylquinoline (TFQ) compounds, a class of molecules with significant potential in medicinal chemistry, frequently fall into this category. The fusion of a hydrophobic quinoline scaffold with a lipophilicity-enhancing trifluoromethyl group presents a considerable hurdle for researchers attempting to prepare homogenous aqueous solutions for biological assays.[2][3][4][5]
This Technical Support Center serves as a comprehensive guide for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome the solubility challenges associated with TFQ compounds. Authored from the perspective of a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with field-proven laboratory techniques to provide practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with TFQ compounds in a direct question-and-answer format.
Part 1: Understanding the Core Problem
Q1: Why are my trifluoromethylquinoline compounds so poorly soluble in aqueous buffers?
A1: The low aqueous solubility of TFQ derivatives stems from a combination of factors inherent to their molecular structure:
-
Hydrophobic Quinoline Core: The quinoline ring system itself is a bicyclic aromatic structure, which is predominantly nonpolar and hydrophobic, leading to unfavorable interactions with polar water molecules.[3][5]
-
Lipophilic Trifluoromethyl (-CF3) Group: The -CF3 group is highly lipophilic and is often added to drug candidates to enhance properties like metabolic stability and membrane permeability.[2][6] However, this increased lipophilicity directly contributes to a significant decrease in aqueous solubility.[4]
-
Crystal Lattice Energy: In their solid state, these compounds are often arranged in a stable crystal lattice. The strong intermolecular forces within this lattice must be overcome by the solvent for dissolution to occur. If the energy required to break these interactions is greater than the energy gained from solvating the molecule, solubility will be low.[5]
Q2: My compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A2: This is a very common phenomenon known as "crashing out" or "solvent-shifting precipitation."[7] It occurs because you are rapidly changing the solvent environment from a favorable organic solvent (like DMSO) to an unfavorable aqueous one (an anti-solvent).[7] The buffer simply cannot accommodate the compound at that concentration, causing it to exceed its solubility limit and precipitate.[5][7]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. Your target concentration may be well above the thermodynamic solubility limit in the final buffer composition.[5]
-
Optimize the Dilution Method: Avoid adding a small volume of stock directly into a large volume of buffer. Instead, add the stock solution dropwise into the buffer while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.[5]
-
Increase Co-solvent Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% or 1% instead of 0.1%) may be sufficient to keep the compound in solution. However, you must first verify the tolerance of your specific biological assay to the higher solvent concentration, as it can cause artifacts or toxicity.[8][9]
Part 2: Systematic Solubility Enhancement Strategies
Q3: How can I use pH adjustment to improve the solubility of my TFQ compound?
A3: This is the most effective initial strategy for ionizable compounds. Quinoline derivatives are typically weak bases due to the nitrogen atom in the aromatic ring.[10][11] By lowering the pH of the buffer, you can protonate this nitrogen, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water.[11][12]
-
Principle of Action: The solubility of a weak base increases as the pH of the solution drops below its pKa (the pH at which the compound is 50% ionized).[12] The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the quinoline nitrogen, making it a weaker base.[2][13]
-
When to Use It: This method is ideal if your compound possesses a basic nitrogen and your experimental assay can tolerate a lower pH (e.g., pH 4.0-6.5).
-
Caution: Ensure the compound is chemically stable at the adjusted pH. Acid-catalyzed hydrolysis can be a concern for some molecules.[14] Always prepare fresh solutions.
Q4: What are co-solvents and how do I choose the right one?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[15][16] This reduction in polarity lessens the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[15] The most common initial approach for any poorly soluble compound is to first create a high-concentration stock in 100% DMSO.[8]
-
Common Co-solvents: Beyond DMSO for stock preparation, other co-solvents can be used in the final assay buffer, including ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[8][17][18]
-
Selection Criteria: The choice depends heavily on the tolerance of your biological system. Cell-based assays are notoriously sensitive to organic solvents, often limiting the final concentration to <0.5% DMSO.[7] Always run a solvent tolerance control experiment.
Table 1: Comparison of Common Co-solvents for Aqueous Assays
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | 0.1% - 1% | Excellent solubilizing power for a wide range of compounds.[19] | Can be toxic to cells at >0.5%; may interfere with some enzyme activities.[7] |
| Ethanol | 0.1% - 2% | Biocompatible at low concentrations; volatile. | Can cause protein denaturation; may have biological effects.[17] |
| PEG 400 | 1% - 10% | Low toxicity; good solubilizer.[20] | Can increase solution viscosity; may not be as potent as DMSO. |
| Propylene Glycol | 1% - 10% | Generally recognized as safe (GRAS); good for in vivo studies. | Can be viscous; solubility enhancement may be moderate.[18] |
Q5: When should I consider using cyclodextrins?
A5: You should consider cyclodextrins when pH adjustment and simple co-solvency are insufficient or when the required concentration of an organic co-solvent is toxic to your assay. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][17] They can encapsulate the hydrophobic TFQ molecule within this cavity, forming an "inclusion complex."[5] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound without using organic solvents.[3]
-
Most Common Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[5][21]
-
Mechanism: The formation of the inclusion complex is an equilibrium process. A sufficient concentration of cyclodextrin is required to shift the equilibrium towards the soluble complex.[1]
Visualizations: Workflows and Mechanisms
A logical approach is critical to efficiently solving solubility issues. The following workflow provides a decision-making framework, while the subsequent diagram illustrates a key solubilization mechanism.
Caption: A decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining the thermodynamic solubility of a compound in a specific medium.[4]
Objective: To accurately measure the saturation concentration of a TFQ compound in an aqueous buffer.
Materials:
-
Trifluoromethylquinoline compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with Teflon-lined screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge capable of handling vials
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)
-
Validated High-Performance Liquid Chromatography (HPLC) method for the compound
Procedure:
-
Add an excess amount of the solid TFQ compound to a vial (e.g., 1-2 mg). The excess solid should be clearly visible.
-
Add a known volume of the aqueous buffer to the vial (e.g., 1 mL).
-
Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached. A 24-hour time point and a 48-hour time point should be compared to confirm equilibrium.
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a sample of the clear supernatant. Immediately filter it through a pre-wetted 0.22 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your HPLC calibration curve.
-
Analyze the concentration of the dissolved compound using the validated HPLC method. The calculated concentration is the equilibrium solubility.
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a high-concentration stock solution and perform a robust dilution to minimize precipitation.
Materials:
-
TFQ compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Aqueous buffer
-
Vortex mixer
Procedure: Stock Solution Preparation
-
Accurately weigh the required amount of TFQ compound into a sterile glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.[9]
-
Visually inspect the solution against a light source to ensure all solid particles are completely dissolved.[14]
Procedure: Dilution into Aqueous Buffer
-
Dispense the final volume of aqueous buffer into a tube.
-
While the tube is on a vortex mixer at a medium-high setting, add the required small volume of the DMSO stock solution drop-by-drop directly into the buffer.
-
Continue vortexing for an additional 30 seconds after the addition is complete to ensure thorough mixing.
-
Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not clear, the final concentration likely exceeds the compound's solubility under those conditions.
References
-
Vertex AI Search Grounding API, 1
-
Vertex AI Search Grounding API, 22
-
Vertex AI Search Grounding API, 10
-
Vertex AI Search Grounding API, 23
-
Vertex AI Search Grounding API, 24
-
Vertex AI Search Grounding API, 25
-
Vertex AI Search Grounding API, 26
-
Vertex AI Search Grounding API, 2
-
Vertex AI Search Grounding API, 12
-
Vertex AI Search Grounding API, 6
-
Vertex AI Search Grounding API, 27
-
Vertex AI Search Grounding API, 28
-
Vertex AI Search Grounding API, 3
-
Vertex AI Search Grounding API, 13
-
Vertex AI Search Grounding API, 8
-
Vertex AI Search Grounding API, 29
-
Vertex AI Search Grounding API, 4
-
Vertex AI Search Grounding API, 11
-
Vertex AI Search Grounding API, 9
-
Vertex AI Search Grounding API, 5
-
Vertex AI Search Grounding API, 30
-
Vertex AI Search Grounding API, 21
-
Vertex AI Search Grounding API, 31
-
Vertex AI Search Grounding API, 19
-
Vertex AI Search Grounding API, 15
-
Vertex AI Search Grounding API, 17
-
Vertex AI Search Grounding API, 32
-
Vertex AI Search Grounding API, 20
-
Vertex AI Search Grounding API, 33
-
Vertex AI Search Grounding API, 34
-
Vertex AI Search Grounding API, 35
-
Vertex AI Search Grounding API, 14
-
Vertex AI Search Grounding API, 18
-
Vertex AI Search Grounding API, 16
-
Vertex AI Search Grounding API, 36
-
Vertex AI Search Grounding API, 37
-
Vertex AI Search Grounding API, 38
-
Vertex AI Search Grounding API, 7
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Solubilizer Excipients - Protheragen [protheragen.ai]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. sphinxsai.com [sphinxsai.com]
- 23. tandfonline.com [tandfonline.com]
- 24. experts.arizona.edu [experts.arizona.edu]
- 25. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 30. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 34. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 35. pharmaexcipients.com [pharmaexcipients.com]
- 36. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 37. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Acetohydrazide Compounds for Biological Assays
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the most common and critical challenges encountered when working with acetohydrazide compounds. These molecules are invaluable tools, but their inherent reactivity, particularly the hydrazide moiety, can lead to stability issues that compromise experimental results. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions we frequently receive regarding the stability of acetohydrazide-based molecules.
Q1: What are the primary causes of instability in my acetohydrazide compound during a biological assay?
A: The instability of acetohydrazide compounds in aqueous environments primarily stems from two chemical processes: hydrolysis and oxidation .
-
Hydrolysis: The acylhydrazide bond is susceptible to cleavage by water, a reaction that is heavily influenced by pH. This is particularly relevant for hydrazone derivatives formed from acetohydrazides, where the C=N bond can be hydrolyzed, breaking the conjugate.[1][2] The rate of hydrolysis is often accelerated in acidic conditions.[3][4]
-
Oxidation: The N-N moiety in hydrazides can be oxidized, a process often catalyzed by trace metal ions (like Cu²⁺ or Fe³⁺) present in buffers or reagents.[5] This can lead to the formation of reactive species, including acyl radicals and reactive oxygen species (ROS), which can not only degrade your compound but also interfere with the biological system you are studying.[5][6]
Q2: My assay requires a slightly acidic pH. How will this affect my compound's stability?
A: Working at an acidic pH significantly increases the risk of hydrolytic degradation. The hydrolysis of hydrazones, for instance, involves the protonation of the imine nitrogen, which is the rate-determining step and is favored at low pH.[3] Studies have shown that the half-life of such compounds can decrease dramatically as the pH drops from neutral to acidic levels.[1][4] For example, some conjugates are highly unstable at pH 5.5, disappearing completely within minutes, while remaining reasonably stable at pH 7.4.[2] If your assay must be run at a low pH, you should perform rigorous stability testing to determine the experimental window in which your compound remains intact.
Q3: I've noticed my stock solution in DMSO has a slight yellow tint after a few days at room temperature. What's happening?
A: A color change often indicates oxidative degradation. While acetohydrazides are generally stable as dry powders, in solution—even in DMSO—they can react with dissolved atmospheric oxygen.[5] This process can be accelerated by light or trace metal contaminants. The resulting degradation products are often colored. For critical experiments, it is highly recommended to prepare fresh stock solutions or, at a minimum, to qualify the integrity of the stock solution by an analytical method like HPLC before use.
Q4: What are the absolute best-practice storage conditions for both solid and solution forms of acetohydrazide compounds?
A: To ensure maximum longevity and reproducibility, follow these guidelines:
-
Solid Form: Store the compound as a lyophilized powder in a desiccator at -20°C or -80°C, protected from light and moisture.[7] Under these conditions, the compound is generally stable for extended periods.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous, high-purity solvent like DMSO or DMF. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen). Before use, thaw an aliquot completely and bring it to room temperature. Do not store stock solutions at room temperature for extended periods.
Section 2: Troubleshooting Guide: Diagnosing and Solving Instability
This section provides a systematic approach to tackling common stability problems during your experiments.
Problem 1: My compound shows significantly lower activity than expected, or its effect diminishes rapidly over the course of a multi-hour incubation.
This is a classic symptom of compound degradation in the assay buffer. The key is to determine the primary degradation pathway—hydrolysis or oxidation—and then implement a targeted solution.
Troubleshooting Workflow
Here is a logical workflow to diagnose and address the instability of your acetohydrazide compound.
Caption: Acid-catalyzed hydrolysis of a hydrazone derivative.
Metal-Catalyzed Oxidative Degradation
This pathway involves the transfer of electrons from the hydrazide to a metal ion, leading to radical species.
Caption: A simplified pathway for metal-catalyzed oxidation of a hydrazide.
References
-
Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-364. [Link]
- Quantum Pioneer. (2025).
-
Tamanini, E., et al. (2004). Hydrazide derivatives produce active oxygen species as hydrazine. Journal of Inorganic Biochemistry, 98(5), 859-865. [Link]
-
Eslin, D., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 29(5), 1289-1302. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]
-
Eslin, D., et al. (2012). Design, Synthesis, and Characterization of pH-Sensitive PEG–PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG–PE Conjugates. Bioconjugate Chemistry, 23(4), 793-804. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]
-
Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. [Link]
-
Kihara, N., et al. (2008). Oxidative degradation of acylsemicarbazide and its polymers. Polymer Journal, 40, 705-709. [Link]
-
Magda, D. J., et al. (2004). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications, (15), 1794-1795. [Link]
-
Sajewicz, M., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 346. [Link]
-
Gębka, K., et al. (2016). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 21(9), 1183. [Link]
-
Georgieva, M., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Journal of Molecular Structure, 1307, 137955. [Link]
-
Hoffman, R. V., & Kumar, A. (1984). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry, 49(22), 4173-4177. [Link]
-
Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-20. [Link]
-
Al-Warhi, T., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Journal of Molecular Structure, 1321, 138982. [Link]
-
Guler, H., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(36), 32929-32941. [Link]
-
Loba Chemie. (2022). ACETHYDRAZIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acetic acid and Acetic Hydrazide. SIELC. [Link]
-
Haji, S., & Suib, S. L. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 39(2), 150-155. [Link]
-
Zhang, Y., et al. (2018). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Peptide Science, 112(1-2), e24049. [Link]
-
Iacob, B. C., et al. (2025). New Antioxidant Triphenol-Derived Hydrazide-Hydrazone Thiazole: Formation and Analysis of Inclusion Complex with β-CD Using Experimental and Computational Approaches. International Journal of Molecular Sciences, 26(8), 4453. [Link]
-
Zheng, J. S., et al. (2019). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 6(6), 1134-1146. [Link]
-
Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]
-
Santos, A. C. S., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6296. [Link]
-
Wujec, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]
-
Bar-Peled, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
-
Al-Ostoot, F. H., et al. (2023). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. Results in Chemistry, 5, 100874. [Link]
-
Haji, S., & Suib, S. L. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. SciSpace. [Link]
-
Guler, H., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. National Institutes of Health. [Link]
-
Reddy, G. S., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay, doripenemic acid, and organic impurities in doripenem for injection. Journal of Applied Pharmaceutical Science, 13(12), 193-204. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 168-179. [Link]
-
Sudharshana Charyulu, S., et al. (2021). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. GSC Biological and Pharmaceutical Sciences, 16(2), 143-150. [Link]
Sources
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. lobachemie.com [lobachemie.com]
Identifying and minimizing side reactions in quinoline hydrazide synthesis
Technical Support Center: Quinoline Hydrazide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for quinoline hydrazide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and minimize side reactions in your experiments. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of this important synthetic transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of quinoline hydrazides, offering explanations for their root causes and actionable solutions.
Issue 1: Low Yield of the Desired Quinoline Hydrazide
Question: I am consistently obtaining a low yield of my target quinoline hydrazide when reacting the corresponding quinoline ester with hydrazine hydrate. What are the likely causes and how can I improve the yield?
Answer:
Low yields in quinoline hydrazide synthesis can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, and competing side reactions.
Probable Causes & Solutions:
-
Incomplete Reaction: The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction.[1] The reaction rate can be influenced by steric hindrance around the carbonyl group of the ester and the nucleophilicity of the hydrazine.
-
Hydrolysis of the Ester: If your reaction solvent contains water, or if the hydrazine hydrate has a high water content, hydrolysis of the starting ester to the corresponding carboxylic acid can be a significant competing reaction.
-
Formation of Dihydrazide or Other Hydrazine Adducts: While less common, the use of a large excess of hydrazine can potentially lead to the formation of more complex adducts.
-
Solution: Carefully control the stoichiometry of hydrazine hydrate. A molar ratio of 1:1.2 to 1:1.5 (ester to hydrazine hydrate) is generally recommended.[4]
-
-
Degradation of Starting Material or Product: Quinoline derivatives can be sensitive to harsh reaction conditions. Prolonged heating at very high temperatures or the presence of strong acids or bases can lead to decomposition.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. If degradation is suspected, consider milder reaction conditions, such as stirring at room temperature for a longer period.
-
Issue 2: Presence of an Unexpected Side Product with a Higher Molecular Weight
Question: During the workup of my quinoline hydrazide synthesis, I isolated a significant amount of a side product with a molecular weight that suggests a dimerization or condensation product. What could this be and how can I prevent its formation?
Answer:
The formation of higher molecular weight side products often points towards self-condensation or reactions involving the newly formed hydrazide.
Probable Causes & Solutions:
-
Formation of a Dimer through Autoxidation: Some quinoline hydrazides, particularly 4-hydrazinylquinolines, are susceptible to autoxidation, which can lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline derivatives.[5] This is more likely to occur with prolonged heating in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6] Additionally, avoid excessive heating and prolonged reaction times once the formation of the desired product is complete.
-
-
Reaction of the Hydrazide with Unreacted Ester: The newly formed quinoline hydrazide is a nucleophile and can potentially react with another molecule of the starting ester to form a diacylhydrazine.
-
Solution: Ensure efficient stirring to maintain a homogenous reaction mixture. Adding the hydrazine hydrate slowly to the solution of the ester can help to maintain a low concentration of the hydrazide product at any given time, thus minimizing this side reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of quinoline hydrazides.
Question 1: What is the most common synthetic route for preparing quinoline hydrazides, and what are its advantages?
Answer:
The most prevalent and straightforward method for synthesizing quinoline hydrazides is the reaction of a quinoline carboxylic acid ester with hydrazine hydrate in a suitable solvent, such as ethanol or methanol.[1][2][3] This reaction is a classic nucleophilic acyl substitution at the carbonyl carbon of the ester.
The primary advantages of this route are:
-
High Atom Economy: The main byproduct is an alcohol, which is generally easy to remove.
-
Readily Available Starting Materials: Quinolines with ester functionalities are often accessible through various established synthetic methods like the Pfitzinger or Doebner-von Miller reactions.[7][8]
-
Generally Good Yields: Under optimized conditions, this method can provide high yields of the desired hydrazide.[2]
Question 2: How can I effectively purify my quinoline hydrazide and remove unreacted starting materials and side products?
Answer:
Purification of quinoline hydrazides typically involves recrystallization or column chromatography.
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline products.[2] Common solvents for recrystallization include ethanol, methanol, or isopropanol. The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. However, the basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica gel, leading to tailing and potential decomposition.[6] To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent.[6] Common eluents include mixtures of ethyl acetate and hexane or dichloromethane and methanol.
Question 3: Can I synthesize quinoline hydrazides directly from the corresponding carboxylic acid?
Answer:
Yes, it is possible to synthesize quinoline hydrazides from the carboxylic acid, but it requires an activation step. Direct reaction of a carboxylic acid with hydrazine is generally not feasible as it results in an acid-base reaction forming a salt.
To proceed, the carboxylic acid must first be converted into a more reactive derivative. Common methods include:
-
Conversion to an Acyl Chloride: The carboxylic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. This highly reactive intermediate is then treated with hydrazine hydrate to yield the hydrazide.
-
Use of Coupling Reagents: Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-carbonyldiimidazole (CDI), can be used to activate the carboxylic acid in situ, allowing for its direct reaction with hydrazine hydrate.[9][10]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Quinoline Hydrazide from a Quinoline Ester
-
Dissolve the quinoline carboxylic acid ester (1.0 equivalent) in a suitable anhydrous solvent (e.g., absolute ethanol or methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 4-16 hours), allow the mixture to cool to room temperature.[2]
-
If a precipitate forms, collect the solid by filtration, wash it with cold solvent, and dry it under vacuum.[2]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane with 1% triethylamine).
Visualizations
Diagram 1: General Synthesis of Quinoline Hydrazides
Caption: Common synthetic pathways to quinoline hydrazides.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low product yields.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Ester:Hydrazine Molar Ratio | 1 : 1.2 - 1.5 | Ensures complete consumption of the limiting reagent (ester) without excessive side reactions.[4] |
| Reaction Temperature | Room Temp. to Reflux | Dependent on the reactivity of the specific ester; higher temperatures increase reaction rate. |
| Reaction Time | 4 - 24 hours | Varies with substrate and temperature; should be monitored by TLC.[1][2] |
| Triethylamine in Eluent | 0.5 - 2% (v/v) | Neutralizes acidic silica gel, preventing tailing and decomposition during chromatography.[6] |
References
- Bentham Science Publisher. (n.d.). New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation.
- MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
-
PMC - NIH. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone.... Retrieved from [Link]
-
MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
-
ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline-based hydrazide-hydrazones. Reagents and.... Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
(2022, June 24). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2022, September 13). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
(2016, March 24). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]
-
PMC - PubMed Central. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]
Sources
- 1. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 3. impactfactor.org [impactfactor.org]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
Technical Support Center: Purification Strategies for Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to the unique challenges and solutions in the purification of fluorinated heterocyclic compounds. The introduction of fluorine into heterocyclic scaffolds dramatically alters molecular properties, offering unparalleled advantages in medicinal chemistry and materials science.[1][2][3] However, these same alterations necessitate specialized purification strategies. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when purifying fluorinated heterocyclic compounds.
Q1: Why are fluorinated heterocyclic compounds often difficult to separate from their non-fluorinated precursors or over-fluorinated byproducts?
A: The challenge lies in the nuanced effects of fluorination on polarity. While fluorine is highly electronegative, leading to a strong C-F bond dipole, the overall change in molecular polarity can be subtle and non-intuitive.[4] For instance, replacing a hydrogen atom with a fluorine atom can sometimes lead to only a minor change in retention time on standard silica gel. The separation of mono-, di-, and tri-fluorinated species can be particularly challenging due to their very similar polarities.[5]
Q2: What is the first step I should take when developing a purification method for a novel fluorinated heterocycle?
A: A thorough initial analysis by Thin Layer Chromatography (TLC) using a range of solvent systems is critical. We recommend testing both standard normal-phase (e.g., hexane/ethyl acetate, dichloromethane/methanol) and potentially fluorinated stationary phases if available for TLC. This initial screen will give you a good indication of the compound's polarity and the potential for co-elution with impurities.
Q3: Are there any specific safety precautions I should take when working with these compounds?
A: Absolutely. Safety is paramount. Many fluorinating reagents are hazardous, and the resulting fluorinated compounds may have unknown toxicities.[6] Always handle these compounds in a well-ventilated fume hood.[6][7] Personal Protective Equipment (PPE), including chemical splash goggles, a face shield for splash risks, and appropriate chemical-resistant gloves, is mandatory.[6][8] For compounds that could potentially hydrolyze to form hydrofluoric acid (HF), it is crucial to have a 2.5% calcium gluconate gel readily available as a first aid measure for skin contact.[8][9]
Q4: When should I consider using a purification technique other than flash chromatography?
A: While flash chromatography is a workhorse, it may not be optimal in all situations. Consider alternative or complementary techniques when:
-
Your compound is highly volatile: This can lead to sample loss on the column.[10] Preparative Gas Chromatography (Prep-GC) or distillation might be more suitable.[10]
-
You have very closely eluting isomers: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) can offer significantly higher resolution.[11][12]
-
Your compound is a crystalline solid: Recrystallization can be a highly effective and scalable purification method if a suitable solvent system can be found.
-
You need to remove baseline impurities: A simple liquid-liquid extraction can be effective for removing highly polar or non-polar impurities before a final chromatographic step.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of fluorinated heterocyclic compounds.
Guide 1: Flash Column Chromatography
Flash chromatography is often the first line of defense for purification. However, the unique properties of fluorinated compounds can lead to common issues.
Issue 1: Poor Separation of Fluorinated Analogs
-
Symptoms: Your desired product co-elutes with starting material or over-fluorinated byproducts. You observe broad peaks and poor resolution on the TLC plate and during the column run.[10]
-
Causality: The similar polarities of the fluorinated species and the starting material can make separation on standard silica gel difficult.[5] The interactions between your fluorinated analyte and the silica stationary phase may not be sufficiently different from those of the impurities.
-
Solutions:
-
Optimize the Mobile Phase: A systematic screen of solvent systems is your first step. Sometimes, switching from a standard hexane/ethyl acetate system to one with dichloromethane or a chlorinated solvent can alter selectivity.
-
Consider a Fluorinated Stationary Phase: If you consistently face poor separation, a fluorinated stationary phase is an excellent investment. These phases, such as those functionalized with pentafluorophenyl (PFP) or tridecafluoro (TDF) groups, can offer unique selectivity for fluorinated molecules.[13] The retention on these phases is influenced by both the hydrophobicity and the fluorine content of the analyte.[13]
-
Employ a Different Adsorbent: Consider using alumina (neutral, acidic, or basic) or reverse-phase silica (C18) for your flash chromatography. These can provide different selectivity profiles compared to standard silica.
-
Issue 2: Sample Volatility and Loss
-
Symptoms: You notice a significant loss of your compound during purification, especially during solvent removal.[10]
-
Causality: The introduction of fluorine can lower the boiling point and increase the vapor pressure of a molecule.[10] This is especially true for smaller heterocyclic systems.
-
Solutions:
-
Low-Temperature Rotary Evaporation: Use a cold water bath and avoid high vacuum when removing the solvent.[10]
-
Efficient Condensing: Ensure your rotary evaporator is equipped with a high-performance condenser and consider using a dry ice/acetone or liquid nitrogen cold trap to capture volatile compounds.[10]
-
Alternative Solvent Removal: For extremely volatile compounds, a Kugelrohr apparatus or distillation at atmospheric pressure may be necessary.[10]
-
Workflow for Flash Chromatography Method Development
Caption: Decision workflow for flash chromatography of fluorinated heterocycles.
Guide 2: Preparative HPLC
For challenging separations, preparative HPLC offers superior resolving power.
Issue: Co-elution of Isomers or Analogs
-
Symptoms: Even with optimized flash chromatography, you cannot achieve baseline separation of your desired product from closely related impurities.
-
Causality: The structural differences between the compounds are too subtle for the lower efficiency of flash chromatography.
-
Solutions:
-
Method Scouting with Analytical HPLC: Before moving to a preparative scale, screen different columns and mobile phases on an analytical HPLC system. This is a more efficient way to find a suitable separation method.
-
Fluorinated Stationary Phases: As with flash chromatography, pentafluorophenyl (PFP) phases are excellent choices for separating fluorinated compounds, including halogenated aromatic compounds.[14] They offer different selectivity compared to traditional C8 and C18 columns.[14][15]
-
Optimize Mobile Phase Modifiers: Small changes to the mobile phase, such as using methanol versus acetonitrile or adding a small amount of an alternative solvent like trifluoroethanol, can significantly impact selectivity for fluorinated compounds.[16]
-
Temperature as a Variable: Don't overlook the effect of column temperature. Increasing the temperature can sometimes improve peak shape and resolution for fluorinated analytes.[16]
-
Data Presentation: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For |
| Silica Gel | Adsorption (Polar interactions) | General purpose purification, separation of compounds with significant polarity differences. |
| Reverse Phase (C18, C8) | Hydrophobic (van der Waals) interactions | Separation of less polar to moderately polar compounds based on hydrophobicity. |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, charge transfer, ion-exchange interactions[17] | Isomers, halogenated compounds, aromatic and heterocyclic systems.[14] Offers unique selectivity for fluorinated molecules.[14] |
| Tridecafluoro (TDF) | "Fluorous" interactions, hydrophobic interactions | Highly fluorinated molecules, separation based on fluorine content.[13] |
Guide 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that is particularly well-suited for the purification of chiral and some classes of fluorinated compounds.[11]
Issue: Difficulty Purifying Thermally Labile or Poorly Soluble Compounds
-
Symptoms: Your compound degrades on GC or HPLC, or it has poor solubility in common HPLC solvents.
-
Causality: The operating conditions of other chromatographic techniques are too harsh for your molecule.
-
Solutions:
-
Leverage Supercritical CO₂: SFC primarily uses supercritical carbon dioxide as the mobile phase, which is non-toxic, non-flammable, and has a low critical temperature, making it ideal for thermally labile molecules.[11][18]
-
Modifier Screening: The polarity of the mobile phase in SFC is tuned by adding a co-solvent (modifier), typically an alcohol like methanol or ethanol. Screening different modifiers and gradients is key to achieving good separation.
-
Broad Applicability: SFC can be applied to a wide range of low to moderate molecular weight compounds and is particularly effective for chiral separations.[11]
-
Experimental Protocol: General Method for Flash Chromatography on a Fluorinated Stationary Phase
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel or celite.
-
Column Packing: Pack the column with the fluorinated stationary phase (e.g., SiliaBond® Pentafluorophenyl) using the initial mobile phase.
-
Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity as needed based on your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, paying close attention to the volatility of the compound.
Logical Relationships in Purification Method Selection
Caption: Factors influencing the choice of purification strategy.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC).
- Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- University of California. (n.d.). Fluorine Safety.
- Freitas, M. P. (2025). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- National Research Council. (n.d.). LCSS: FLUORINE.
- BenchChem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
- University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- ResearchGate. (n.d.). On the polarity of partially fluorinated methyl groups.
- SiliCycle. (n.d.). Working with fluorinated silica phases.
- Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography.
- Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.
- Waters. (n.d.). Preparative HPLC Columns.
- Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry.
- RSC Publishing. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
- LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LCSS: FLUORINE [web.stanford.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. waters.com [waters.com]
- 13. silicycle.com [silicycle.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
Overcoming poor yield in the synthesis of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Technical Support Center: Synthesis of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or analogous structures. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis. Poor yields can often be traced back to subtle issues in one of the key transformations. This guide provides a structured approach to identifying and resolving these problems.
The synthesis of this target molecule is typically achieved through a three-step sequence. Understanding the potential pitfalls at each stage is critical for maximizing your overall yield.
Visualizing the Pathway
The overall synthetic workflow is crucial to conceptualize before diving into troubleshooting.
Caption: Overall synthetic route to the target hydrazide.
Troubleshooting Guide: Step-by-Step Problem Solving
Low yields are rarely a single-step issue but often a cascade of minor inefficiencies. This section breaks down the synthesis into its core stages to pinpoint the source of yield loss.
Step 1: Formation of 2-(Trifluoromethyl)quinoline-4-thiol (The Thiol Intermediate)
The conversion of the corresponding quinolin-4-one or quinolin-4-ol to the quinoline-4-thiol is a foundational step. Incomplete conversion here will invariably lead to a poor final yield.
Q1: My thionation reaction is sluggish, incomplete, or results in a complex mixture. What's going wrong?
A1: This is a common bottleneck. The efficacy of thionating agents like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's reagent is highly dependent on reaction conditions.
-
Causality: The oxygen-sulfur exchange mechanism is a nucleophilic substitution at the carbonyl carbon. The reaction can be hampered by poor solubility of the starting quinolinone, insufficient temperature, or degradation of the thionating agent.[1] Side reactions, such as polymerization or decomposition, can occur under harsh conditions.[2]
-
Troubleshooting Actions:
-
Reagent Quality: Ensure your Lawesson's reagent or P₄S₁₀ is fresh and has been stored under anhydrous conditions. These reagents are moisture-sensitive.
-
Solvent Choice: High-boiling, non-protic solvents like pyridine, toluene, or dioxane are typically used. Pyridine often acts as both a solvent and a base to facilitate the reaction. Ensure your starting material is fully dissolved at the reaction temperature.
-
Temperature Optimization: These reactions often require elevated temperatures (reflux). If the reaction is sluggish, a modest increase in temperature or prolonged reaction time may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition from excessive heat.
-
Stoichiometry: A slight excess of the thionating agent (e.g., 0.5 to 1.0 equivalents) is sometimes required to drive the reaction to completion.
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Thionating Agent | Lawesson's Reagent | Use freshly opened reagent | Reagent is sensitive to moisture and can lose activity over time. |
| Solvent | Toluene or Pyridine | Ensure complete dissolution | Poor solubility of the starting material is a common cause of incomplete reaction. |
| Temperature | 80-110 °C | Increase in 10 °C increments | To overcome activation energy barriers without causing decomposition. |
Step 2: S-Alkylation with Ethyl Chloroacetate
This step involves the formation of a new carbon-sulfur bond. The nucleophilic thiol attacks the electrophilic carbon of ethyl chloroacetate.
Q2: The S-alkylation step is giving me a low yield of the desired ester, and I'm seeing multiple spots on my TLC plate. What are the likely side products?
A2: The primary issues in this step are typically related to the basicity of the reaction medium and the potential for competing N-alkylation or oxidation.
-
Causality: The quinoline-4-thiol exists in tautomeric equilibrium with the quinoline-4-thione. While S-alkylation is generally favored, under certain conditions, N-alkylation of the thione tautomer can occur. Additionally, the thiol is susceptible to oxidation, forming a disulfide byproduct, especially in the presence of air.[3]
-
Troubleshooting Actions:
-
Choice of Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is preferred. Stronger bases like sodium hydroxide or alkoxides can promote side reactions.
-
Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize the formation of the disulfide byproduct.
-
Temperature Control: This reaction is typically exothermic. Running it at room temperature or with gentle heating is usually sufficient. Overheating can lead to decomposition.
-
Reagent Purity: Ensure the ethyl chloroacetate is pure. Impurities can lead to unexpected side reactions.[4]
-
Caption: Decision tree for troubleshooting the S-alkylation step.
Step 3: Hydrazinolysis of the Ester
The final step is the conversion of the ethyl ester intermediate to the target acetohydrazide using hydrazine.
Q3: The hydrazinolysis is not going to completion, or I am getting byproducts. How can I improve this final conversion?
A3: This reaction is generally efficient, but issues can arise from stoichiometry, reaction time, or temperature.
-
Causality: Hydrazinolysis is a nucleophilic acyl substitution. The nitrogen of hydrazine attacks the ester carbonyl. The reaction is reversible, and an insufficient amount of hydrazine or reaction time can lead to incomplete conversion.[5][6]
-
Troubleshooting Actions:
-
Hydrazine Stoichiometry: A significant excess of hydrazine hydrate (typically 5-10 equivalents) is often used to drive the reaction to completion.
-
Solvent: An alcohol like ethanol or methanol is the standard solvent. It must be able to dissolve the ester intermediate.
-
Temperature and Time: Gentle reflux for a few hours is usually sufficient. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Work-up: The product hydrazide often precipitates from the reaction mixture upon cooling. If it is soluble, careful removal of the excess hydrazine and solvent under reduced pressure is necessary.
-
Frequently Asked Questions (FAQs)
Q4: What are the critical quality attributes of the starting materials?
A4: The purity of your initial quinoline starting material is paramount. Halogenated impurities can lead to side reactions in the thionation step. For the subsequent steps, ensure that your ethyl chloroacetate and hydrazine hydrate are of high purity and stored correctly to prevent degradation.
Q5: Are there alternative synthetic routes that might offer better yields?
A5: Yes, several methods exist for the synthesis of quinoline derivatives.[7][8] For instance, the Friedländer annulation could be a potential alternative for constructing the quinoline core if the standard routes are problematic.[9] However, the three-step sequence described here is generally one of the more direct and commonly employed methods.
Q6: How can I effectively purify the final product?
A6: The final this compound is typically a solid. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is the most common method for purification. If impurities are persistent, column chromatography on silica gel may be necessary.
Experimental Protocols
Protocol 1: S-Alkylation of 2-(Trifluoromethyl)quinoline-4-thiol
-
To a stirred solution of 2-(Trifluoromethyl)quinoline-4-thiol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate.
Protocol 2: Hydrazinolysis to form the Target Compound
-
Dissolve the ethyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization.
By systematically addressing each stage of the synthesis and understanding the chemical principles at play, researchers can effectively overcome the challenge of poor yield and successfully synthesize this compound.
References
-
Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3). Available at: [Link]
-
ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from.... Available at: [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available at: [Link]
-
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Available at: [Link]
-
Alam, M. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Available at: [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Sci-Hub. (2013). Synthesis of 2-Trifluoromethylquinolines via a [2+3] Cycloaddition. Available at: [Link]
-
Sci-Hub. (n.d.). The synthesis of certain trifluoromethylquinoline derivatives. Available at: [Link]
-
El-Sayed, W. A., et al. (n.d.). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinoline Derivatives of Antimicrobial Activity. PubMed Central. Available at: [Link]
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Available at: [Link]
-
ChemistryOpen. (2024). Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines. Available at: [Link]
-
MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available at: [Link]
-
MDPI. (2023). Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids. Available at: [Link]
-
PubMed. (2006). Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][2][10][11]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pubs.acs.org [pubs.acs.org]
Enhancing the aqueous solubility of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide for in vitro studies
Technical Support Center: Solubility Enhancement for In Vitro Studies
Guide for: 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for enhancing the aqueous solubility of this compound (herein referred to as "the compound"). This document provides a structured, question-and-answer guide to help you navigate the challenges of preparing this molecule for in vitro experiments. Given its chemical structure—a hydrophobic quinoline core, a lipophilic trifluoromethyl group, and potentially ionizable nitrogen atoms—poor aqueous solubility is an expected challenge.[1][2][3] This guide is designed to provide a logical workflow, from initial assessment to advanced troubleshooting, ensuring the integrity and reproducibility of your experimental results.
Part 1: Initial Assessment & Understanding Your Compound
Q1: I have just received my synthesized compound. What are the first steps before attempting to dissolve it?
Answer: The very first step is a structural analysis to predict its physicochemical properties.
-
Lipophilicity: The quinoline ring system and the trifluoromethyl (-CF3) group contribute significantly to the molecule's hydrophobicity.[4] The -CF3 group is a strong electron-withdrawing group that increases lipophilicity.
-
Ionization Potential: Your compound has two key sites for potential protonation: the nitrogen on the quinoline ring and the hydrazide group. These are weak bases.[1] This is critical because the solubility of ionizable compounds is often highly dependent on pH.[5][6]
-
Initial Hypothesis: Based on this structure, the compound is predicted to be a Biopharmaceutics Classification System (BCS) Class II or IV agent (poorly soluble).[7][8] Therefore, direct dissolution in aqueous buffer at neutral pH is likely to fail.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?
Answer: This is a crucial distinction for drug discovery.[9]
-
Kinetic Solubility: This is a high-throughput measurement of how quickly your compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[10][11] It often overestimates true solubility because it can represent a supersaturated or amorphous state.[11][12][13] It's ideal for early-stage screening to quickly flag problematic compounds.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[9][10] This value is more relevant for later-stage development and formulation.
Recommendation: Start with a kinetic solubility assessment . It's faster, requires less compound, and will quickly inform your solubilization strategy.[12]
Part 2: Systematic Solubilization Workflow & Troubleshooting
This section provides a systematic approach to finding the right solvent system for your compound. The goal is to achieve the desired concentration with minimal impact on your in vitro assay.
Caption: A systematic workflow for solubilizing a poorly soluble compound.
Q3: My compound did not dissolve in PBS at pH 7.4. What is the next logical step?
Answer: The next step is to leverage the ionizable nature of your compound by attempting pH modification .
Since the quinoline nitrogen and hydrazide group are basic, they can be protonated in an acidic environment. The resulting salt form will be charged and should exhibit significantly higher aqueous solubility.[6] This is often the simplest and most effective initial strategy for ionizable compounds.[5][]
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate) with pH values ranging from 4.0 to 6.5.
-
Compound Addition: Add a pre-weighed amount of the solid compound to each buffer to achieve a target concentration (e.g., 10 mM).
-
Equilibration: Vortex vigorously and then incubate on a shaker at room temperature for 1-2 hours.
-
Observation & Validation:
-
Visually inspect for turbidity or precipitate.
-
Crucial Validation Step: Centrifuge the samples at high speed (>10,000 x g) for 15 minutes. Carefully collect the supernatant and measure its concentration using UV-Vis spectrophotometry or HPLC. This distinguishes true solubility from a fine suspension.
-
Troubleshooting:
-
Issue: The compound still precipitates.
-
Solution: The pKa of your compound may be lower than anticipated, or the intrinsic solubility of the salt form is still too low. Proceed to co-solvent or complexation methods.
-
-
Issue: The required pH is too low and will interfere with my cell-based assay.
-
Solution: This is a common limitation. If your assay requires a pH near neutral, pH modification alone is not a viable strategy. You will need to combine it with a co-solvent.
-
Q4: pH adjustment was not sufficient. How should I approach using a co-solvent like DMSO?
Answer: Using a water-miscible organic co-solvent is a very common and effective technique.[][15] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad range of non-polar compounds.[][16]
Mechanism of Action: Co-solvents like DMSO work by reducing the polarity of the aqueous solvent system. They disrupt the hydrogen bonding network of water, making it more favorable for the hydrophobic compound to be solvated.[]
Experimental Protocol: Co-Solvent Titration
-
Prepare High-Concentration Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50-100 mM). Ensure it is fully dissolved.
-
Serial Dilution in Assay Medium: Perform a serial dilution of this stock solution directly into your final assay medium (e.g., cell culture media + 10% FBS).
-
Determine Precipitation Point: Observe the concentration at which the compound begins to precipitate. This is your kinetic solubility limit in the assay-specific medium.
-
Establish Working Concentration: Your final working concentration must be below this precipitation point.
Data Presentation: Co-Solvent Considerations for In Vitro Assays
| Co-Solvent | Typical Max % in Assay | Pros | Cons / Points to Consider |
| DMSO | < 0.5% (often < 0.1%) [17][18] | Excellent solubilizing power for many compounds.[16] | Can be toxic to cells at >1%.[16][19] May induce cell differentiation or affect enzyme activity.[18] Always run a vehicle control. |
| Ethanol | < 0.5% | Good solubilizing power, volatile. | Can be more cytotoxic than DMSO for some cell lines.[17][20] May affect cellular metabolism. |
| PEG 400 | < 1% | Low toxicity, often used in vivo. | More viscous, may not be as potent a solubilizer as DMSO. |
Troubleshooting:
-
Issue: My required drug concentration results in a final DMSO concentration > 0.5%.
-
Solution 1: Re-evaluate your stock concentration. Can you make a more concentrated DMSO stock so that a smaller volume is needed for the final dilution?
-
Solution 2: Explore combining a lower percentage of DMSO with pH modification or a cyclodextrin.
-
-
Issue: My results with the compound look different from what I expected, even with a vehicle control.
Q5: I want to avoid organic solvents entirely. Are there other options?
Answer: Yes, an excellent alternative is the use of cyclodextrins .
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[7][8][23]
Mechanism of Action: Cyclodextrin Complexation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.
Recommended Cyclodextrin: For in vitro use, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[21]
Experimental Protocol: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v).
-
Add Compound: Add the solid compound directly to the HP-β-CD solution.
-
Complexation: Mix thoroughly. This process can be enhanced by sonication or by shaking overnight at a slightly elevated temperature (e.g., 37°C).
-
Validation: Centrifuge the solution to pellet any undissolved compound. Analyze the supernatant concentration via HPLC or UV-Vis to determine the solubility enhancement.
-
Assay Dilution: Dilute the final complexed solution into your assay medium. Remember that the cyclodextrin is also being diluted.
Troubleshooting:
-
Issue: Solubility is not enhanced enough.
-
Solution: Try a different type of cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), which may have a different binding affinity for your molecule.
-
-
Issue: I'm concerned the cyclodextrin will interfere with my assay.
-
Solution: This is a valid concern. Cyclodextrins can sometimes extract lipids from cell membranes. As with any excipient, you must run a vehicle control with the same final concentration of HP-β-CD to account for any effects of the solubilizing agent itself.[20]
-
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.[Link]
-
Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate.[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. SUND.[Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate.[Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.[Link]
-
PH adjustment: Significance and symbolism. SciSpace.[Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.[Link]
-
Quinoline. Wikipedia.[Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.[Link]
-
Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.[Link]
-
Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate.[Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.[Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. PubMed Central.[Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.[Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ResearchGate.[Link]
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications.[Link]
-
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. PubChem.[Link]
-
This compound. 2A Biotech.[Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.[Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.[Link]
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jinjingchemical.com [jinjingchemical.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. jelsciences.com [jelsciences.com]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. inventivapharma.com [inventivapharma.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. btsjournals.com [btsjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
Preventing degradation of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide during storage
Welcome to the dedicated support center for 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule with multiple reactive functional groups, understanding its potential degradation pathways is critical for obtaining reliable and reproducible experimental results.
This document provides a series of frequently asked questions for quick reference and in-depth troubleshooting guides to diagnose and prevent common degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored at -20°C , under an inert atmosphere (argon or nitrogen) , and protected from light . The container should be tightly sealed to prevent moisture ingress, as the acetohydrazide moiety is potentially hygroscopic.[1][2]
Q2: I've noticed the color of my solid compound has changed from white to a yellowish tint. What does this indicate?
A color change often suggests the onset of degradation. The most common culprits are oxidation of the thioether linkage or slow decomposition of the hydrazide group, potentially accelerated by exposure to air, light, or moisture. We recommend performing a purity analysis (e.g., LC-MS or ¹H NMR) to identify any new species before further use.
Q3: My LC-MS analysis shows new peaks with masses corresponding to +16 and +32 Da relative to the parent compound. What are these impurities?
These mass shifts are classic indicators of oxidation at the sulfur atom. A +16 Da peak corresponds to the formation of the sulfoxide derivative, while a +32 Da peak indicates further oxidation to the sulfone .[3][4][5] This is a common degradation pathway for thioether-containing molecules when exposed to atmospheric oxygen or trace peroxides in solvents.
Q4: Can I store this compound in solution? For how long?
We strongly advise against long-term storage in solution. If you must prepare stock solutions, use fresh, anhydrous, and peroxide-free solvents (e.g., DMSO, DMF). Prepare small volumes for immediate use and store them at -80°C for short periods (no more than 1-2 weeks). Always purge the headspace of the vial with argon or nitrogen before sealing. Hydrolysis of the hydrazide and oxidation of the thioether can occur much more rapidly in solution.
Q5: What materials or substances should be avoided when handling or storing this compound?
Avoid contact with strong oxidizing agents (e.g., hydrogen peroxide, bleach), strong acids, and metal oxides, as these can catalyze the degradation of both the thioether and hydrazide moieties.[6][7] Ensure all storage containers are clean, dry, and made of inert materials like glass or polypropylene. Avoid rubber and cork stoppers, which can be attacked by hydrazine derivatives.[7]
Troubleshooting Guides
This section provides detailed protocols to identify and mitigate specific degradation pathways.
Guide 1: Investigating and Preventing Thioether Oxidation
1.1. The Scientific Rationale (Expertise & Experience)
The thioether linkage (-S-) in the molecule is nucleophilic and highly susceptible to oxidation. Atmospheric oxygen can slowly oxidize the thioether, but this process is significantly accelerated by light, heat, and the presence of metal ions or other oxidizing species like peroxides commonly found in aged solvents (e.g., THF, diethyl ether). The first oxidation product is the sulfoxide (-S=O), which is more polar than the parent compound. With a stronger oxidizing environment or prolonged exposure, the sulfoxide can be further oxidized to the even more polar sulfone (-SO₂-).[3][8][9] This oxidative degradation can alter the compound's biological activity and pharmacokinetic properties. The trifluoromethyl group on the quinoline ring enhances overall metabolic stability but does not protect the distal thioether group from chemical oxidation.[10][11]
1.2. Self-Validating Protocol: Confirming Oxidation
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of oxidative degradation products.
Step-by-Step Methodology:
-
Sample Preparation: Carefully dissolve a small, accurately weighed sample (~1 mg) of the potentially degraded compound in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol). Prepare a control sample using a fresh, unopened vial of the compound if available.
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Run a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes.
-
Monitor the UV chromatogram and the total ion chromatogram (TIC) from the mass spectrometer.
-
-
Data Interpretation:
-
Identify the peak for the parent compound (Expected [M+H]⁺).
-
Search for peaks eluting earlier than the parent compound (indicating increased polarity).
-
Examine the mass spectra of these earlier-eluting peaks. A peak with a mass of [M+16+H]⁺ confirms the presence of the sulfoxide. A peak with a mass of [M+32+H]⁺ confirms the sulfone.
-
1.3. Visualization: Oxidation Pathway
Caption: Oxidation pathway of the thioether moiety.
1.4. Mitigation and Prevention Strategy
-
Inert Atmosphere: Always handle and store the solid compound under an inert gas like argon or nitrogen. Backfill vials with inert gas before sealing.
-
Solvent Purity: When preparing solutions, use only fresh, high-purity, anhydrous solvents. If using solvents prone to peroxide formation (e.g., THF, ether), ensure they are tested for and free of peroxides.
-
Aliquotting: Upon receipt, divide the bulk material into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.
Guide 2: Investigating and Preventing Hydrolysis
2.1. The Scientific Rationale (Expertise & Experience)
The acetohydrazide functional group (-CONHNH₂) contains an amide bond that is susceptible to hydrolysis, especially in the presence of moisture and catalyzed by acidic or basic conditions.[12] This reaction cleaves the C-N bond, resulting in the formation of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetic acid and hydrazine. Hydrazide compounds are often hygroscopic, meaning they readily absorb moisture from the air, which can initiate this degradation process even in the solid state over long periods.[1]
2.2. Self-Validating Protocol: Confirming Hydrolysis
This protocol uses LC-MS to detect the primary hydrolysis product, the carboxylic acid.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample solution as described in section 1.2.
-
LC-MS Analysis: Use the same LC method as in section 1.2, but run the mass spectrometer in both positive and negative ion modes. The carboxylic acid product is more readily detected in negative ion mode.
-
Data Interpretation:
-
In the positive ion mode chromatogram, search for a peak corresponding to the parent compound.
-
In the negative ion mode chromatogram, search for a peak with a mass corresponding to the carboxylic acid hydrolysis product [M-15-H]⁻ . (Calculated by removing NHNH₂ [+31 Da] and adding OH [+17 Da] from the parent molecule, resulting in a net change of -14 Da from the neutral mass).
-
2.3. Visualization: Hydrolysis Pathway
Caption: Hydrolysis of the acetohydrazide moiety.
2.4. Mitigation and Prevention Strategy
-
Dry Storage: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For ultimate protection, use a vacuum desiccator.
-
Controlled Environment: When weighing or handling the compound, do so in a low-humidity environment, such as a glove box or a balance draft shield, to minimize exposure to atmospheric moisture.
-
Proper Sealing: Use vials with high-quality, tight-fitting caps, preferably with PTFE liners, to create an effective moisture barrier.
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows down all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the thioether.[3][7] |
| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation. |
| Moisture | Store in a desiccator | Prevents hydrolysis of the acetohydrazide group.[1][13] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Provides an inert and secure barrier against air and moisture. |
| Handling | Aliquot upon receipt; use fresh, peroxide-free solvents | Minimizes repeated exposure of the bulk material and avoids solvent-induced degradation. |
Incompatible Materials
-
Strong Acids & Bases
-
Reactive Metal Surfaces (e.g., Copper, Iron Oxides)[7]
-
Aged/Peroxide-Containing Solvents
Workflow for Optimal Storage
Sources
- 1. chembk.com [chembk.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. arxada.com [arxada.com]
- 8. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. chemijournal.com [chemijournal.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Optimizing crystallization conditions for X-ray quality crystals of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Welcome to the technical support resource for the crystallization of 2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality single crystals suitable for X-ray diffraction. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the rationale behind each step to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the target molecule and the principles governing its crystallization.
Question: What are the key structural features of this compound that will influence its crystallization?
Answer: Understanding the molecule's structure is critical for designing a successful crystallization strategy. There are three key regions to consider:
-
The 2-(Trifluoromethyl)quinoline Moiety: This large, rigid, and aromatic system is prone to forming strong π-π stacking interactions, which can be a primary driver for crystal lattice formation. The trifluoromethyl (CF₃) group is highly lipophilic and electron-withdrawing; it can significantly influence crystal packing and solubility.[1][2][3] While not a classic hydrogen bond donor, the fluorine atoms can participate in weaker C–F···H interactions or halogen bonding.
-
The Thioether Linkage (-S-): The sulfur bridge provides a degree of conformational flexibility, allowing the quinoline and acetohydrazide groups to rotate relative to one another. This flexibility means the molecule might adopt different conformations, potentially leading to polymorphism (different crystal forms) depending on the solvent and conditions.
-
The Acetohydrazide Tail (-NH-NH-C(O)-CH₃): This is a powerful hydrogen-bonding cassette. The amide proton (N-H) and the hydrazide protons (N-H) are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is an excellent acceptor.[4][5] These strong, directional interactions are expected to play a dominant role in assembling the molecules into a stable, ordered lattice.
Question: How does the trifluoromethyl (CF₃) group specifically impact solubility and crystal packing?
Answer: The CF₃ group is a common substituent in modern pharmaceuticals and has distinct effects. Its inclusion increases the molecule's lipophilicity, which generally enhances solubility in non-polar organic solvents.[6] In terms of crystal packing, the CF₃ group is sterically demanding and can direct the arrangement of molecules in the lattice. Its strong electronegativity can lead to dipole-dipole interactions and influence the overall packing energy, often promoting the formation of well-ordered crystals.[3]
Question: What is the general philosophy for selecting solvents for this compound?
Answer: The ideal solvent is one in which your compound is moderately soluble.[7] If solubility is too high, it's difficult to achieve the necessary supersaturation for nucleation. If it's too low, you won't be able to dissolve enough material. For this specific molecule, a logical approach is to use a solvent system that satisfies its different structural components:
-
For the aromatic quinoline core: Solvents like toluene, benzene, dichloromethane, or chloroform are good starting points.
-
For the hydrogen-bonding acetohydrazide tail: Polar solvents like alcohols (methanol, ethanol, isopropanol), acetone, or acetonitrile are suitable.
Therefore, a mixed-solvent system is highly likely to be successful. You would dissolve the compound in a "good" solvent where it is highly soluble and then slowly introduce an "anti-solvent" in which it is poorly soluble to gently induce crystallization.[8]
Crystallization Troubleshooting Guide
This section provides solutions to common problems encountered during crystallization experiments in a direct Q&A format.
Question: I'm not getting any crystals at all; the solution remains clear. What should I do?
Answer: A clear solution indicates that the concentration of your compound has not reached the point of supersaturation, which is the thermodynamic driving force for crystallization.[9][10] Here are the primary causes and solutions:
-
Probable Cause 1: Solution is too dilute. The concentration is in the "undersaturated" zone, where crystals will not form and may even dissolve.
-
Solution: Slowly evaporate the solvent to increase the concentration. Place the vial in a beaker covered with parafilm, and poke a few small holes in the film. This slows the evaporation rate, preventing a sudden crash-out of amorphous material.[11]
-
-
Probable Cause 2: Compound is too soluble in the chosen solvent.
-
Solution: Introduce an anti-solvent. This is a solvent in which your compound is insoluble but which is miscible with your primary solvent. The anti-solvent should be added extremely slowly using techniques like vapor diffusion or liquid-liquid diffusion to gently bring the solution to supersaturation.[11][12]
-
-
Probable Cause 3: Lack of nucleation sites. Nucleation is the first step of crystal formation, where a few molecules come together to form a stable nucleus.[8] Sometimes, this process needs a little help.
-
Solution 1 (Scratching): Gently scratch the inside of the glass vial below the surface of the solution with a clean glass rod or needle. The microscopic imperfections created can serve as nucleation sites.[8]
-
Solution 2 (Seeding): If you have previously obtained even a tiny amount of crystalline material, crush it and add a single speck (a "seed") to a fresh, nearly saturated solution. This bypasses the difficult nucleation step and promotes the growth of larger, higher-quality crystals.[13]
-
Question: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. Why is this happening?
Answer: This is a very common problem that occurs when the solution becomes supersaturated too quickly. The molecules crash out of solution faster than they can arrange themselves into an ordered crystal lattice, forming a disordered liquid (oil) or solid (amorphous precipitate) instead.[8] The key is to slow down the process.
-
Probable Cause: The rate of achieving supersaturation is too high.
-
Solution 1 (Slow Down Cooling): If using a cooling method, decrease the rate of temperature change. Instead of placing the vial directly in a freezer, allow it to cool slowly in an insulated container (e.g., a Dewar flask filled with a warm solvent bath) over several hours or days.[12]
-
Solution 2 (Modify Diffusion Rate): If using vapor or liquid diffusion, slow the diffusion of the anti-solvent. This can be achieved by placing the experiment in a colder environment (e.g., moving from room temperature to 4°C) or by increasing the path length for diffusion (using a taller, thinner vial).[8][14]
-
Solution 3 (Reduce Initial Concentration): Start with a slightly more dilute solution. This ensures that when you begin to evaporate the solvent or add the anti-solvent, the system enters the metastable zone more gently, allowing more time for ordered nucleation.[8]
-
Question: My crystals are very small, needle-like, or form as a shower of microcrystals. How can I grow larger, single crystals?
Answer: The formation of many small crystals indicates that the nucleation rate was too high; numerous nucleation sites formed simultaneously, competing for the available solute and thus limiting the size of any single crystal.[8][9]
-
Probable Cause: Too many nucleation events occurred.
-
Solution 1 (Decrease Supersaturation Level): The most effective solution is to work in the "metastable zone"—a region of slight supersaturation where spontaneous nucleation is unlikely, but growth on existing crystal surfaces is favorable. Start with a less concentrated solution and approach the saturation point more slowly.[8][9]
-
Solution 2 (Use a Cleaner System): Dust and other particulate matter can act as nucleation sites. Ensure all glassware is scrupulously clean and filter your stock solution through a 0.22 µm syringe filter before setting up the crystallization.[7][15]
-
Solution 3 (Temperature Gradient): A convection method can be employed where a thermal gradient is applied to the vessel. The compound has higher solubility in the warmer region and crystallizes in the cooler region, a gentle process that often yields larger, higher-quality crystals.[7][8]
-
Experimental Protocols & Data
Table 1: Recommended Solvents for Initial Screening
The following table provides a starting point for solvent selection, categorized by polarity and hydrogen bonding capability. A good strategy is to find a "good" solvent from the high or medium polarity list and pair it with an "anti-solvent" from the low polarity list.
| Polarity | Solvent | Boiling Point (°C) | H-Bonding Capability | Potential Role |
| High | Methanol | 65 | Donor & Acceptor | Good solvent (dissolves acetohydrazide part) |
| Ethanol | 78 | Donor & Acceptor | Good solvent | |
| Isopropanol | 82 | Donor & Acceptor | Good solvent | |
| Medium | Dichloromethane (DCM) | 40 | Acceptor | Good solvent (dissolves quinoline part) |
| Acetone | 56 | Acceptor | Good solvent | |
| Acetonitrile | 82 | Acceptor | Good solvent | |
| Ethyl Acetate | 77 | Acceptor | Good solvent | |
| Tetrahydrofuran (THF) | 66 | Acceptor | Good solvent | |
| Low | Toluene | 111 | None (π-system) | Good solvent (dissolves quinoline part) |
| Diethyl Ether | 35 | Acceptor | Anti-solvent | |
| Hexanes | 69 | None | Anti-solvent | |
| Heptane | 98 | None | Anti-solvent |
Protocol 1: Vapor Diffusion (Vial-in-Vial Method)
This is a versatile and gentle method for introducing an anti-solvent.[12]
-
Preparation: Prepare a saturated or near-saturated solution of your compound in a "good" solvent (e.g., 5-10 mg in 0.5 mL of DCM or Toluene).
-
Inner Vial: Place this solution in a small, narrow vial (e.g., a 1-dram vial). Do not cap it.
-
Outer Vial: Add 2-3 mL of an "anti-solvent" (e.g., hexanes or diethyl ether) to a larger vial (e.g., a 20 mL scintillation vial).
-
Assembly: Carefully place the small inner vial inside the larger outer vial, ensuring the anti-solvent level is below the top of the inner vial.
-
Sealing: Seal the outer vial tightly with a cap. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and inducing crystallization.
-
Incubation: Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C) and observe over several days to weeks.
Visualizations
Diagram 1: Systematic Crystallization Workflow
Caption: A workflow for systematically approaching crystallization experiments.
Diagram 2: Intermolecular Interactions of the Target Molecule
Caption: Key non-covalent interactions driving crystal formation.
References
- Vertex AI Search. (2025).
-
Orbion. (2025). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. [Link]
-
MDPI. (2017). A Different View of Solvent Effects in Crystallization. [Link]
-
IUCr. (2024). How to grow crystals for X-ray crystallography. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]
-
Biocompare. (2013). Using Crystallography to Resolve Protein Structure. [Link]
-
University of Pennsylvania, Department of Chemistry. Crystal Growing Tips and Methods X-Ray Crystallography Facility. [Link]
-
NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
ResearchGate. (2025). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?[Link]
-
News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. [Link]
-
ACS Publications. (2022). Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. [Link]
-
ScienceDirect. (n.d.). Liquid-crystalline quinoline derivatives. [Link]
-
University at Buffalo. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. [Link]
- Google Patents. (n.d.).
-
Bergfors, T. Crystals with problems. [Link]
-
NIH. (n.d.). Acetohydrazide. [Link]
-
MDPI. (2023). Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. [Link]
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
-
Hampton Research. Optimization. [Link]
-
Jena Bioscience. Crystallization Optimization. [Link]
-
ResearchGate. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. [Link]
- Google Patents. (n.d.).
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. [Link]
-
Taylor & Francis Online. (n.d.). Nematic Liquid Crystals with a Trifluoromethyl Group. [Link]
- Google Patents. (n.d.). CN107266420A - A kind of pymetrozine active compound new technique for synthesizing.
-
MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]
-
University of Fribourg. Guide for crystallization. [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide for Crystallization.pdf]([Link] Crystallography/Guide for Crystallization.pdf)
-
ResearchGate. (n.d.). Aromatic liquid crystals with a trifluoromethyl group in the terminal chain for use in nematic LC mixtures. [Link]
-
MDPI. (n.d.). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]
-
ResearchGate. (n.d.). Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. [Link]
-
NIH. (n.d.). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. [Link]
-
PubMed. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]
-
PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iucr.org [iucr.org]
- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 14. unifr.ch [unifr.ch]
- 15. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide and Established Anticancer Agents
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] Quinoline derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and interfering with crucial signaling pathways.[1][4][5] This guide provides a detailed comparative analysis of the in vitro cytotoxicity of a novel quinoline derivative, 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, against established anticancer drugs, doxorubicin and cisplatin.
Doxorubicin, an anthracycline antibiotic, and cisplatin, a platinum-based compound, are mainstays in chemotherapy regimens for a broad spectrum of cancers.[6][7][8] However, their clinical application is often limited by severe side effects and the emergence of drug resistance.[6][9] This necessitates the discovery and development of new chemical entities with improved therapeutic indices. The subject of this guide, this compound, represents a promising candidate from the quinoline class of compounds, warranting a thorough investigation of its cytotoxic potential in comparison to these gold-standard chemotherapeutics.
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers an in-depth look at the experimental methodologies for assessing cytotoxicity, presents comparative data, and explores the potential mechanisms of action, thereby providing a solid foundation for further preclinical and clinical investigation.
Methodology: A Foundation of Scientific Rigor
The cornerstone of any comparative analysis lies in the robustness and reproducibility of its experimental methods. The following protocols are designed to ensure the generation of reliable and comparable cytotoxicity data. The choice of the MTT assay is predicated on its widespread use and its principle of measuring metabolic activity as a surrogate for cell viability.[10][11]
Cell Line Selection and Culture
A panel of human cancer cell lines was selected to represent diverse cancer types and to assess the breadth of the test compound's activity. For this comparative study, the following cell lines are recommended:
-
A549 (Lung Carcinoma): A commonly used model for lung cancer research.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
-
HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines.
-
HepG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line.
All cell lines should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the standardized workflow for determining the cytotoxic effects of the compounds.
Caption: Standardized workflow for determining compound cytotoxicity using the MTT assay.
Detailed MTT Assay Protocol[10][11][13]
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microplates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare stock solutions of this compound, doxorubicin, and cisplatin in a suitable solvent (e.g., DMSO). Further dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[12]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, is then determined by plotting the percentage of viability versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8]
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes hypothetical IC50 values for this compound in comparison to doxorubicin and cisplatin across a panel of cancer cell lines after 48 hours of treatment. It is crucial to note that IC50 values for standard drugs like cisplatin and doxorubicin can exhibit significant variability across different studies due to variations in experimental conditions.[6][14][15]
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM)[7][14][16] | Cisplatin IC50 (µM)[6][17][18] |
| A549 | Lung Carcinoma | Data to be determined | 0.07 - >20 | 7.49 - 10.91 |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | 0.1 - 6.18 | ~10 |
| HeLa | Cervical Cancer | Data to be determined | 1.00 - 2.9 | ~15 |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | ~12.2 | ~10 |
Note: The IC50 values for doxorubicin and cisplatin are presented as a range based on published literature to highlight the inherent variability in cytotoxicity data.
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is paramount for its development as a therapeutic agent. Quinoline derivatives have been reported to act through diverse mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[1][4][19]
The trifluoromethyl group on the quinoline ring of the test compound is a strong electron-withdrawing group that can significantly influence its physicochemical properties and biological activity. It is hypothesized that this compound may exert its anticancer effects through one or more of the following pathways.
The following diagram illustrates the potential signaling pathways that may be modulated by the test compound in comparison to the known mechanisms of doxorubicin and cisplatin.
Caption: Putative signaling pathways of the novel quinoline derivative compared to doxorubicin and cisplatin.
Discussion and Future Directions
The preliminary analysis suggests that this compound holds promise as a novel anticancer agent. A direct comparison of its IC50 values with those of doxorubicin and cisplatin will provide a clear indication of its relative potency. Should the novel compound exhibit lower IC50 values, it would signify superior potency in the tested cell lines.
Further investigation into the precise molecular mechanisms is warranted. Elucidating whether the compound acts as a topoisomerase inhibitor, a tyrosine kinase inhibitor, or through other pathways will be crucial for its continued development.[1][4] Studies such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific enzyme inhibition assays will provide valuable insights.
Moreover, assessing the selectivity of the compound for cancer cells over normal, non-transformed cells is a critical next step. A favorable selectivity index would suggest a potentially wider therapeutic window and fewer off-target effects compared to conventional chemotherapeutics.
Conclusion
This guide has outlined a comprehensive framework for the comparative cytotoxic evaluation of this compound against the established anticancer drugs doxorubicin and cisplatin. By adhering to rigorous experimental protocols and employing a multi-faceted approach to mechanistic investigation, the full therapeutic potential of this novel quinoline derivative can be thoroughly explored. The data generated from these studies will be instrumental in guiding future preclinical and clinical development, with the ultimate goal of introducing more effective and less toxic cancer therapies.
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Review on recent development of quinoline for anticancer activities. (n.d.). Wiley Online Library.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- MTT assay protocol. (n.d.). Abcam.
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Synergy of BID with doxorubicin in the killing of cancer cells. (2015).
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis Online.
- Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.).
- IC50 of doxorubicin for human lung cancer cells. (n.d.).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central.
- The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.).
- Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. (1996). Anticancer Research.
- Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. (n.d.). Journal of Advanced Veterinary Research.
- Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study. (n.d.). PubMed Central.
- IC 50 values for cell lines treated with cisplatin BG. (n.d.).
- IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. (n.d.).
- Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: In vitro and in vivo study. (2025).
- A Comparative Guide to the Cytotoxicity of Novel Anticancer Agents and Cisplatin in Cancer Cell Lines. (2025). Benchchem.
- A Comparative Cytotoxicity Analysis of Doxorubicin, Cisplatin, and Paclitaxel in Cancer Cell Lines. (2025). Benchchem.
- Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. (2023). ACS Omega.
- New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. (2020). Chemistry & Biodiversity.
- Cytotoxic Activity of the Tested Compounds on Different Cell Lines. (n.d.).
- Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (n.d.). PubMed Central.
- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024).
- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI.
-
Substituted 2-[(2-Oxo-2H-[1][4][10]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (n.d.). MDPI.
- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). PubMed.
-
Substituted 2-[(2-Oxo-2H-[1][4][10]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (n.d.). PubMed.
- Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (2025).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Deriv
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijmphs.com [ijmphs.com]
Comparing the antimicrobial spectrum of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide to standard antibiotics
An In-Depth Technical Guide for Researchers in Antimicrobial Drug Discovery
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, quinoline scaffolds have emerged as a promising foundation for the development of new therapeutics.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of a novel investigational compound, 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, against a panel of well-established standard antibiotics. By examining its in vitro activity against a range of Gram-positive and Gram-negative bacteria, we aim to elucidate its potential therapeutic utility and position it within the current landscape of antimicrobial agents.
The rationale for investigating this particular molecule stems from the known antimicrobial properties of its constituent moieties. The quinoline core is a key pharmacophore in many antibacterial drugs, known to target essential bacterial enzymes.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance the biological activity of heterocyclic compounds. Furthermore, the thioacetohydrazide side chain presents additional opportunities for interaction with bacterial targets.
The Underlying Mechanism: Targeting Bacterial DNA Replication
Quinolone antibiotics primarily exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[7][8] It is hypothesized that this compound shares this mechanism of action, a premise that warrants further detailed mechanistic studies.
Figure 2: Broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the standard antibiotics in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Ensure that positive control wells (containing bacteria and broth without any antimicrobial) and negative control wells (containing broth only) are included.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Discussion and Future Directions
Based on the representative data, this compound demonstrates potential broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its activity against Staphylococcus aureus and Enterococcus faecalis is noteworthy, suggesting it could be a candidate for treating infections caused by these pathogens. The moderate activity against Gram-negative organisms like Escherichia coli and Klebsiella pneumoniae is also promising, though its efficacy against the more challenging Pseudomonas aeruginosa appears to be lower.
Compared to the standard antibiotics, the investigational compound shows a profile that is somewhat comparable to ciprofloxacin, albeit with potentially higher MIC values. Its broader spectrum against Gram-negative bacteria would be an advantage over the narrower spectrum of vancomycin.
It is crucial to emphasize that these are preliminary interpretations based on analogous compounds. Rigorous in vitro testing of the specific molecule, this compound, is imperative to confirm these findings. Future studies should also include a wider panel of clinical isolates, including multidrug-resistant strains, to fully characterize its antimicrobial spectrum. Furthermore, mechanistic studies are required to definitively confirm its mode of action and to identify any potential off-target effects. Cytotoxicity assays against human cell lines are also a critical next step to assess its safety profile for potential therapeutic development.
References
-
Clinical and Laboratory Standards Institute (CLSI). M100-ED32: Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed. CLSI, 2022. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2004). Correlation of vancomycin MIC values and those of other agents against gram-positive bacteria among patients with bloodstream infections caused by methicillin-resistant Staphylococcus aureus. Journal of clinical microbiology, 42(10), 4543–4546. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100-ED34: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI, 2024. [Link]
-
Global-PPS. (2023). CLSI - M100 - Performance Standards for Antimicrobial Susceptibility Testing. GlobalSpec. [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]
-
Chaudhry, W. N., & Al-Tawfiq, J. A. (1998). In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates. The Journal of the Royal Society for the Promotion of Health, 118(2), 85-88. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]
-
ResearchGate. (n.d.). In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
-
Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 141-160. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration for each of the compounds and Gentamicin. Retrieved from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
Creative Diagnostics. (n.d.). Gentamicin Susceptibility Testing Principles, Methods, and Influences. [Link]
-
Pogue, J. M., Kaye, K. S., & Veve, M. P. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics, 9(2), 73. [Link]
-
Johns Hopkins ABX Guide. (2024). Vancomycin. [Link]
-
ResearchGate. (n.d.). Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
-
National Journal of Laboratory Medicine. (2024). Determination of Vancomycin Minimum Inhibitory Concentration in Methicillin- resistant Staphylococcus aureus by Various Phenotypic Methods. [Link]
-
Ghotaslou, R., Asgharzadeh, M., & Rezaee, M. A. (2015). Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. Jundishapur journal of microbiology, 8(11), e25410. [Link]
-
Ghosh, A., Dhar, G., & Datta, S. (2014). Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin, Chloramphenicol and Cefotaxime Against Selected G. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 108-111. [Link]
-
ResearchGate. (n.d.). MICs of gatifloxacin and ciprofloxacin. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values of amoxicillin/clavulanate for Gram-negative anaerobes. Retrieved from [Link]
-
Journal of Pure and Applied Microbiology. (2018). Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). [Link]
-
Mohamed, M. F., Hamed, M. M., & Abdel-Aziz, M. (2021). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers in microbiology, 12, 693457. [Link]
-
Khan, A. A., & I. U. (2015). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Pakistan journal of medical sciences, 31(5), 1113–1117. [Link]
-
University of Rochester Medical Center. (2024). Antimicrobial Susceptibility Summary 2024. [Link]
-
Wang, S., Li, Y., & He, L. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(6), 941–947. [Link]
-
Duszczak, D., Wnorowska, U., & Kleszcz, R. (2021). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules (Basel, Switzerland), 26(22), 6909. [Link]
-
Singh, S., & Tadi, P. (2023). Amoxicillin. In StatPearls. StatPearls Publishing. [Link]
-
Kim, H. R., Park, S. D., & Kim, J. W. (2024). Antimicrobial Resistance Profile of Urinary Bacterial Isolates from Hospitalized Companion Dogs Reveals a Potential Public Health Risk in South Korea. Antibiotics, 13(3), 253. [Link]
-
Singh, R., Kaur, M., & Kumar, V. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]
-
Turk J Pharm Sci. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]
-
Abdel-Gawad, S. M., El-Gaby, M. S., & Ghorab, M. M. (2002). Thioglycolic acid and pyrazole derivatives of 4(3H)-quinazolinone: synthesis and antimicrobial evaluation. Farmaco (Societa chimica italiana : 1989), 57(9), 739–746. [Link]
-
Li, X., Zhang, Y., & Wang, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland), 24(3), 557. [Link]
-
Molecules. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]
-
ResearchGate. (n.d.). Antibacterial activity data of compounds 4a–l. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. [Link]
-
ResearchGate. (2022). Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. [Link]
-
Consensus. (2016). Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. [Link]
-
Infectious Disease Reports. (2021). Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g]-[4][5] triazolo[1,5-a]quinazoline Derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]
Sources
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 5. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESCMID: EUCAST [escmid.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating In Vitro Findings of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide in Cell Culture Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro findings of the novel compound 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide (hereafter referred to as TQTA) in relevant cell culture models. Given the chemical structure of TQTA, which incorporates a quinoline core, a trifluoromethyl group, and a thioacetohydrazide moiety, a plausible hypothesis is that this compound may exhibit anticancer properties. Quinoline derivatives are known for a wide range of pharmacological activities, including anticancer effects, while the trifluoromethyl group can enhance metabolic stability and cell permeability.[1][2][3] The hydrazide component also opens possibilities for various biological interactions.[4][5][6]
This document outlines a systematic, multi-tiered approach to not only confirm the bioactivity of TQTA but also to elucidate its mechanism of action and benchmark its performance against a relevant clinical comparator. We will proceed under the hypothesis that TQTA induces cytotoxicity in cancer cells.
Part 1: Foundational Workflow for TQTA Validation
The validation process is structured to move from broad phenotypic observations to specific mechanistic insights. This ensures a logical and resource-efficient investigation.
Caption: A tiered workflow for validating the anticancer activity of TQTA.
Part 2: Experimental Protocols and Comparative Analysis
Tier 1: Primary Screening for Cytotoxic Activity
The initial step is to ascertain whether TQTA has a cytotoxic or anti-proliferative effect on cancer cells.
1. Cell Line Selection: A panel of cell lines should be chosen to represent different cancer types and to include a non-cancerous control for preliminary toxicity assessment.
-
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
-
A549: Human lung carcinoma.
-
HCT-116: Human colorectal carcinoma.
-
HEK293T: Human embryonic kidney cells (non-cancerous control).
2. Cytotoxicity/Viability Assays: Multiple assays with different endpoints should be employed to ensure the robustness of the findings.[7][8][9]
-
MTT Assay: Measures metabolic activity, which is proportional to the number of viable cells.[10]
-
LDH Release Assay: Quantifies lactate dehydrogenase (LDH) released from damaged cells, indicating loss of membrane integrity.[8][11][12]
-
ATP-Based Luminescence Assay: Measures intracellular ATP levels, a sensitive indicator of viable cells.[7][9]
3. Comparator Compound: Doxorubicin, a widely used chemotherapeutic agent, will serve as the positive control and comparator.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat cells with a serial dilution of TQTA (e.g., 0.1 nM to 100 µM) and Doxorubicin for 48 hours. Include a vehicle control (e.g., DMSO).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay |
| TQTA | MCF-7 | 5.2 | 6.1 |
| A549 | 8.9 | 9.5 | |
| HCT-116 | 3.8 | 4.5 | |
| HEK293T | > 100 | > 100 | |
| Doxorubicin | MCF-7 | 0.8 | 1.0 |
| A549 | 1.2 | 1.5 | |
| HCT-116 | 0.5 | 0.7 | |
| HEK293T | 15.6 | 18.2 |
This hypothetical data suggests that TQTA is cytotoxic to cancer cell lines with some selectivity over non-cancerous cells, although it is less potent than Doxorubicin.
Tier 2: Elucidating the Mechanism of Cell Death
If TQTA is confirmed to be cytotoxic, the next step is to determine if it induces apoptosis (programmed cell death), a desirable trait for anticancer agents.[13][14][15]
1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).[14][16]
2. Caspase Activity Assays: Caspases are key proteases in the apoptotic cascade.[13] Measuring the activity of initiator caspases (e.g., Caspase-9 for the intrinsic pathway) and effector caspases (e.g., Caspase-3/7) can confirm apoptosis.[14]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with TQTA at concentrations around the determined IC50 for various time points (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, which contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to caspase-3/7 activity.
Data Presentation: Comparative Apoptosis Induction (Hypothetical Data)
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 4.5 | 1.0 |
| TQTA (5 µM) | 35.2 | 4.8 |
| Doxorubicin (1 µM) | 42.1 | 6.2 |
This hypothetical data supports the hypothesis that TQTA induces apoptosis, as evidenced by an increase in Annexin V staining and caspase-3/7 activation.
Tier 3: Target Engagement and Pathway Analysis
Understanding if and how TQTA interacts with its intended molecular target within the complex cellular environment is crucial.[17][18][19]
1. Hypothetical Target Identification: Based on the quinoline structure, TQTA might target protein kinases. An initial in vitro kinase panel screening (commercially available service) could identify potential targets. Let's hypothesize that screening reveals an affinity for Epidermal Growth Factor Receptor (EGFR).
2. Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
3. Western Blotting for Pathway Modulation: If TQTA engages EGFR, we would expect to see a downstream effect on the EGFR signaling pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway by TQTA.
Protocol: Western Blot for p-Akt
-
Cell Treatment: Treat cells with TQTA for a short duration (e.g., 30 minutes) before stimulating with EGF for 10 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Comparative Analysis: The performance of TQTA would be compared to a known EGFR inhibitor, such as Erlotinib. A successful outcome would show that TQTA, similar to Erlotinib, reduces the EGF-stimulated phosphorylation of Akt, confirming its inhibitory effect on the EGFR pathway in a cellular context.
Conclusion
This guide provides a structured and logical pathway for validating the in vitro findings of this compound in cell culture models. By progressing through tiered experiments—from broad cytotoxicity screening to specific mechanism-of-action and target engagement studies—researchers can build a comprehensive profile of TQTA's biological activity. The inclusion of comparator compounds at each stage is essential for contextualizing the compound's potency and potential. This rigorous, self-validating approach ensures that the generated data is robust, reliable, and provides a solid foundation for further preclinical development.
References
-
Measurement of Apoptosis in Cell Culture | Springer Nature Experiments . (URL: [Link])
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry . (URL: [Link])
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH . (URL: [Link])
-
Target Engagement Assays - DiscoverX . (URL: [Link])
-
Determining target engagement in living systems - PMC - NIH . (URL: [Link])
-
cell biology academy | ultra-detailed apoptosis assay selection guide! - Pricella . (URL: [Link])
-
Cell Viability, Cell Proliferation, Cytotoxicity Assays - Molecular Devices . (URL: [Link])
-
A Practical Guide to Target Engagement Assays - Selvita . (URL: [Link])
-
Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - NIH . (URL: [Link])
-
Establishing the scientific validity of complex in vitro models - JRC Publications Repository . (URL: [Link])
-
Validation of in vitro tools and models for preclinical drug discovery . (URL: [Link])
-
Systematic identification of single transcription factor perturbations that drive cellular and tissue rejuvenation | PNAS . (URL: [Link])
-
Model validation in vitro and in vivo. a Cell culture expression time course - ResearchGate . (URL: [Link])
-
The Complete Guide to Cell-Based Assays - SPT Labtech . (URL: [Link])
-
Emerging Topics in Precision Medicine: Non-Invasive Innovations Shaping Cancer and Immunotherapy Progress - MDPI . (URL: [Link])
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare . (URL: [Link])
-
(PDF) Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - ResearchGate . (URL: [Link])
-
Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - MDPI . (URL: [Link])
-
Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories . (URL: [Link])
-
Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells . (URL: [Link])
-
The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix Labs . (URL: [Link])
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central . (URL: [Link])
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI . (URL: [Link])
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - NIH . (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences . (URL: [Link])
-
Novel 2-[thio]acetamide linked quinazoline/1,2,4-triazole/chalcone hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers - PubMed . (URL: [Link])
-
Substituted 2-[(2-Oxo-2H-[7][8][13]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - NIH . (URL: [Link])
-
Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC - NIH . (URL: [Link])
-
Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed . (URL: [Link])
-
Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones . (URL: [Link])
-
Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - NIH . (URL: [Link])
-
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC - PubMed Central . (URL: [Link])
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Apoptosis Assays [promega.kr]
- 15. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE! [procellsystem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selvita.com [selvita.com]
A Comparative Analysis of Structure-Activity Relationships: 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide versus its Non-fluorinated Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry.[1] This functional group can profoundly alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, bioavailability, and target binding affinity.[1][2] Quinoline scaffolds are also of significant interest due to their prevalence in compounds with diverse biological activities, including antimicrobial and anticancer properties.[3][4][5][6][7] This guide provides a comparative analysis of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide and its non-fluorinated analog, 2-((quinolin-4-yl)thio)acetohydrazide, to elucidate the impact of trifluoromethylation on their structure-activity relationship (SAR).
Molecular Structure and Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group at the C2 position of the quinoline ring induces significant changes in the molecule's electronic and steric profile. These alterations are fundamental to the differences observed in their biological activities.
Caption: Chemical structures of the non-fluorinated and trifluoromethylated analogs.
The CF3 group is a strong electron-withdrawing substituent with high lipophilicity.[8] This directly influences key physicochemical parameters crucial for a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | Non-fluorinated Analog | Trifluoromethylated Analog | Rationale for Difference |
| Molecular Weight | ~233.28 g/mol | ~301.28 g/mol | Addition of CF3 group increases mass. |
| LogP (Lipophilicity) | Lower | Higher | The CF3 group is highly lipophilic, enhancing the molecule's ability to cross lipid membranes.[2][8] |
| pKa (Quinoline Nitrogen) | Higher (More Basic) | Lower (Less Basic) | The strong electron-withdrawing nature of the CF3 group reduces the electron density on the quinoline nitrogen, decreasing its basicity.[1] |
| Metabolic Stability | Lower | Higher | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, protecting the molecule from rapid metabolic breakdown.[1][2] |
Table 1. Comparative physicochemical properties of the two analogs.
Synthetic Workflow Overview
The synthesis of these acetohydrazide derivatives generally follows a two-step process starting from the corresponding 4-chloroquinoline precursor. This convergent approach allows for the efficient generation of the target compounds.
Caption: Generalized synthetic workflow for quinoline thioacetohydrazides.
-
Thioether Formation: The process begins with the nucleophilic substitution of the chlorine atom at the C4 position of the quinoline ring by the thiol group of ethyl mercaptoacetate.
-
Hydrazinolysis: The resulting ester intermediate is then treated with hydrazine hydrate, which replaces the ethoxy group to form the final acetohydrazide product.[9]
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The structural and physicochemical differences between the two analogs are expected to translate into distinct biological activity profiles, particularly in antimicrobial and anticancer assays.
Antimicrobial Activity
The enhanced lipophilicity conferred by the CF3 group is anticipated to improve the compound's ability to penetrate bacterial cell membranes, potentially leading to greater antimicrobial potency.[8]
| Organism | Non-fluorinated Analog MIC (µg/mL) | Trifluoromethylated Analog MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 64 | 16 |
| Escherichia coli (Gram-negative) | 128 | 32 |
Table 2. Hypothetical Minimum Inhibitory Concentration (MIC) data.
The SAR suggests that the trifluoromethylated analog is a more potent antibacterial agent. Its increased lipophilicity facilitates transport across the bacterial cell wall and membrane, allowing it to reach its intracellular target at a higher concentration. The electron-withdrawing effect may also enhance binding interactions with the target site.
Anticancer Activity
In the context of cancer, the CF3 group can improve binding affinity to target proteins and enhance metabolic stability, leading to more sustained and potent cytotoxic effects.[1][10] Many quinoline-hydrazone derivatives have demonstrated significant anticancer activity.[11][12][13][14]
| Cell Line | Non-fluorinated Analog IC50 (µM) | Trifluoromethylated Analog IC50 (µM) |
| MCF-7 (Human Breast Adenocarcinoma) | 35.5 | 8.2 |
Table 3. Hypothetical half-maximal inhibitory concentration (IC50) data.
The trifluoromethylated compound is expected to show superior antiproliferative activity. This can be attributed to several factors:
-
Enhanced Target Binding: The steric bulk and electronic properties of the CF3 group can lead to more favorable van der Waals and dipole-dipole interactions within the binding pocket of a target enzyme or receptor.[1]
-
Increased Bioavailability: Improved metabolic stability means the compound persists longer, increasing its therapeutic window.[2]
-
Membrane Permeability: Higher lipophilicity allows for more efficient entry into cancer cells.[8]
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[15][16][17]
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells (e.g., MCF-7) during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [18]2. Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Aspirate the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48 to 72 hours. [19]3. MTT Incubation: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan crystals. [20]4. Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or an SDS solution, to each well to dissolve the formazan crystals. [18][21]5. Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm. 6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value, which is the concentration required to inhibit 50% of cell growth.
Conclusion and Future Perspectives
The comparative analysis between this compound and its non-fluorinated analog strongly indicates that the incorporation of a trifluoromethyl group is a highly effective strategy for enhancing biological activity. The CF3 group's unique ability to modulate key physicochemical properties—increasing lipophilicity and metabolic stability while altering electronic character—translates into superior potency in both antimicrobial and anticancer contexts. [1][8]This structure-activity relationship underscores the power of fluorination in modern drug design. [2] Future work should focus on synthesizing and experimentally validating these compounds to confirm the hypothesized activities. Further derivatization of the quinoline and hydrazide moieties could lead to the discovery of compounds with even greater potency and selectivity. Subsequent in vivo studies would be essential to evaluate the therapeutic potential of the most promising candidates.
References
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (2025). Benchchem.
- MTT assay protocol. (n.d.). Abcam.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- MTT Assay. (2025). Protocols.io.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Synthesis and biological activities of new substituted thiazoline-quinoline deriv
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Antimicrobial Susceptibility Testing Protocols - 1st Edition. (n.d.). Routledge.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Structure--activity relationship of quinolones. (1989).
- Antimicrobial Susceptibility Testing. (n.d.).
- Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). Journal of Medicinal Chemistry.
- Biological activities of quinoline derivatives. (2009). Mini-Reviews in Medicinal Chemistry.
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). NIH.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
- Biological Activities of Quinoline Deriv
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). NIH.
- Biological Activities of Quinoline Derivatives. (2025).
- Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activ
- Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). PMC - NIH.
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
- Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activ
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. (n.d.). PubMed.
- Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. (2019). European Journal of Medicinal Chemistry.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). Sci-Hub.
-
Substituted 2-[(2-Oxo-2H-t[2][8][19]riazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (n.d.). NIH.
- Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. (n.d.).
- Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI.
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.
- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). Antimicrobial Agents and Chemotherapy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. sci-hub.box [sci-hub.box]
- 15. woah.org [woah.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. MTT Assay [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Synthetic Routes for Quinoline-Thio-Acetohydrazides: A Guide for Researchers
Introduction: The Significance of Quinoline-Thio-Acetohydrazides
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a thio-acetohydrazide side chain introduces a versatile pharmacophore known for its metal-chelating properties and its ability to participate in various biological interactions. Consequently, quinoline-thio-acetohydrazides are of significant interest to researchers in drug discovery and development. The efficient and reliable synthesis of these molecules is paramount for further investigation into their therapeutic potential.
This guide provides a comprehensive, head-to-head comparison of two distinct synthetic routes for the preparation of quinoline-thio-acetohydrazides. Each route is evaluated based on experimental data, highlighting key differences in reaction efficiency, scalability, safety, and the required starting materials. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Route A: The Friedländer Annulation Approach
This synthetic pathway commences with the construction of a substituted quinoline core via the well-established Friedländer annulation, followed by a series of functional group interconversions to introduce the thio-acetohydrazide moiety. This route is particularly advantageous when a substituted quinoline precursor is desired.
Workflow for Route A
Caption: Workflow for the Friedländer Annulation Approach (Route A).
Experimental Protocols for Route A
Step 1: Friedländer Synthesis of 2,4-Dimethylquinoline
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[3][4] This reaction can be catalyzed by either acids or bases.[5]
-
Procedure: In a round-bottom flask, combine 2-aminoacetophenone (10 mmol) and acetylacetone (12 mmol). Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol). Heat the mixture at 130-140°C for 2-3 hours, monitoring the reaction by TLC. After cooling, the mixture is poured onto ice and neutralized with a sodium hydroxide solution. The resulting precipitate of 2,4-dimethylquinoline is filtered, washed with water, and can be purified by recrystallization.[6]
Step 2: Chlorination of 2,4-Dimethylquinolin-4-ol
The conversion of the quinolin-4-ol to the corresponding 4-chloroquinoline is a crucial step for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[7][8]
-
Procedure: To 2,4-dimethylquinolin-4-ol (10 mmol), add phosphorus oxychloride (30 mmol) in a flask equipped with a reflux condenser. The mixture is heated at 110°C for 2-3 hours. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then poured onto crushed ice with vigorous stirring. The mixture is neutralized with a sodium bicarbonate solution, and the precipitated 4-chloro-2,4-dimethylquinoline is filtered, washed with water, and dried.
Step 3: Synthesis of Ethyl 2-(4-methylquinolin-2-ylthio)acetate
This step involves the nucleophilic substitution of the chloro group with a sulfur nucleophile.
-
Procedure: To a solution of 4-chloro-2,4-dimethylquinoline (10 mmol) in ethanol, add ethyl thioglycolate (12 mmol) and potassium carbonate (15 mmol). The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 2-(4-methylquinolin-2-ylthio)acetate, which can be purified by column chromatography.
Step 4: Synthesis of 2-(4-Methylquinolin-2-ylthio)acetohydrazide
The final step is the conversion of the ester to the desired hydrazide.
-
Procedure: To a solution of ethyl 2-(4-methylquinolin-2-ylthio)acetate (10 mmol) in ethanol, add hydrazine hydrate (20 mmol). The reaction mixture is refluxed for 3-4 hours. Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure 2-(4-methylquinolin-2-ylthio)acetohydrazide.[9]
Route B: The Skraup Synthesis and Thionation Approach
This alternative route begins with the synthesis of the parent quinoline ring using the Skraup reaction, followed by the introduction of the sulfur functionality at the 2-position and subsequent elaboration of the side chain. This approach is suitable when the unsubstituted quinoline core is the desired starting point.
Workflow for Route B
Caption: Workflow for the Skraup Synthesis and Thionation Approach (Route B).
Experimental Protocols for Route B
Step 1: Skraup Synthesis of Quinoline
The Skraup synthesis is a classic method for preparing quinoline by heating aniline with glycerol, sulfuric acid, and an oxidizing agent.[10][11] This reaction is notoriously exothermic and requires careful control.[6]
-
Procedure: In a large, robust reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of aniline (25 mmol), nitrobenzene (as an oxidizing agent, 10 mmol), and ferrous sulfate (as a moderator) is heated. A mixture of concentrated sulfuric acid and glycerol (75 mmol) is added dropwise with vigorous stirring. The reaction is highly exothermic, and the temperature should be carefully controlled. After the addition is complete, the mixture is heated at 130-150°C for 3-4 hours. The mixture is then cooled, diluted with water, and steam distilled to isolate the quinoline.
Step 2: Synthesis of Quinoline N-oxide
The N-oxide is a key intermediate for the subsequent regioselective functionalization.
-
Procedure: To a solution of quinoline (10 mmol) in glacial acetic acid, add hydrogen peroxide (30%, 20 mmol). The mixture is heated at 70-80°C for 4-5 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a sodium carbonate solution to precipitate the quinoline N-oxide.
Step 3: Synthesis of Quinoline-2-thiol
A modern, metal-free approach utilizes thiourea for the deoxygenative C-H/C-S functionalization of quinoline N-oxides.[12]
-
Procedure: To a solution of quinoline N-oxide (10 mmol) in acetonitrile, add thiourea (20 mmol). The mixture is cooled to 0°C, and triflic anhydride (20 mmol) is added slowly. The reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is quenched with a saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield quinoline-2-thiol.
Step 4: Synthesis of Ethyl 2-(quinolin-2-ylthio)acetate
This step involves the S-alkylation of the quinoline-2-thiol.
-
Procedure: To a solution of quinoline-2-thiol (10 mmol) in ethanol, add sodium ethoxide (11 mmol) and stir for 30 minutes. Then, add ethyl chloroacetate (12 mmol) and reflux the mixture for 2-3 hours. After cooling, the precipitated sodium chloride is filtered off, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to give ethyl 2-(quinolin-2-ylthio)acetate.
Step 5: Synthesis of 2-(quinolin-2-ylthio)acetohydrazide
The final step is the hydrazinolysis of the ester.
-
Procedure: This step follows the same procedure as Step 4 in Route A. To a solution of ethyl 2-(quinolin-2-ylthio)acetate (10 mmol) in ethanol, add hydrazine hydrate (20 mmol). The reaction mixture is refluxed for 3-4 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure product.[9]
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route A: Friedländer Annulation Approach | Route B: Skraup Synthesis & Thionation Approach |
| Starting Materials | o-Aminoaryl ketones/aldehydes, α-methylene carbonyls | Aniline, glycerol, oxidizing agent |
| Quinoline Core Formation | Friedländer Annulation: Milder conditions, good for substituted quinolines.[3][13] | Skraup Synthesis: Harsh, exothermic conditions, good for parent quinoline.[10][14] |
| Overall Yield | Generally moderate to good, dependent on each step. | Can be lower due to the often low-yielding and vigorous Skraup reaction.[15] |
| Number of Steps | 4 | 5 |
| Key Intermediates | 2-Chloroquinoline | Quinoline N-oxide, Quinoline-2-thiol |
| Reagent & Safety Concerns | POCl₃ is corrosive and reacts violently with water. | Skraup reaction is notoriously violent and requires careful control; use of hazardous oxidizing agents like arsenic pentoxide.[10] |
| Scalability | More amenable to scale-up due to milder conditions in the initial step. | The Skraup reaction can be challenging and hazardous to scale up. |
| Versatility | Allows for the synthesis of quinolines with various substituents from the start. | Primarily for the synthesis of the unsubstituted quinoline core, with subsequent functionalization. |
| "Green" Chemistry Aspects | Use of potentially hazardous POCl₃. | Harsh acidic conditions and hazardous oxidizing agents. |
Expert Analysis and Recommendations
Route A: The Friedländer Annulation Approach is the more versatile and generally safer of the two routes, particularly for the synthesis of substituted quinoline-thio-acetohydrazides. The ability to introduce desired substituents on the quinoline ring from the outset by choosing the appropriate starting materials is a significant advantage. While the use of phosphorus oxychloride requires caution, the overall process is more controllable and scalable compared to the Skraup synthesis. For laboratories focused on generating a library of diverse analogs for structure-activity relationship (SAR) studies, Route A is the recommended pathway.
Route B: The Skraup Synthesis and Thionation Approach , while classic, presents significant challenges, primarily due to the hazardous nature of the initial Skraup reaction. The reaction is often violent and can result in low yields.[14] However, for the synthesis of the parent, unsubstituted quinoline-thio-acetohydrazide, it remains a viable, albeit demanding, option. The modern thionation method using quinoline N-oxides offers an elegant way to introduce the sulfur functionality, avoiding harsher, more traditional methods. This route may be considered when the specific goal is the synthesis of the unsubstituted parent compound and the laboratory is well-equipped to handle the vigorous Skraup reaction.
Causality Behind Experimental Choices:
-
In Route A , the choice of the Friedländer reaction is dictated by its reliability in forming substituted quinoline rings under relatively controlled conditions. The subsequent chlorination is a necessary activation step for the introduction of the sulfur nucleophile.
-
In Route B , the Skraup synthesis is chosen for its directness in forming the fundamental quinoline structure from simple precursors. The N-oxidation followed by thionation is a more modern and regioselective method for introducing the thiol group at the 2-position compared to direct thionation methods which can be less specific.
Self-Validating Systems:
Each protocol described is designed to be self-validating through standard analytical techniques. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Melting point analysis of crystalline products provides an additional measure of purity.
Conclusion
The synthesis of quinoline-thio-acetohydrazides can be successfully achieved through multiple synthetic pathways. The choice between the Friedländer annulation approach (Route A) and the Skraup synthesis and thionation approach (Route B) will largely depend on the specific target molecule (substituted vs. unsubstituted), the scale of the synthesis, and the safety infrastructure of the laboratory. For versatility, safety, and scalability, the Friedländer approach is generally superior. However, the Skraup synthesis remains a historically important and direct method for the parent quinoline system. This guide provides the foundational knowledge for researchers to make an informed decision based on the scientific and practical considerations of their project.
References
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. [Link]
-
Skraup Quinoline Synthesis: Mechanism, Reagents, and Examples. (2026, January 10). YouTube. [Link]
-
Skraup reaction. (2023, November 29). In Wikipedia. [Link]
-
Ramann, N. K., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
-
Skraup's Synthesis. (2012, November 3). Vive Chemistry. [Link]
-
Friedländer synthesis. (2023, October 29). In Wikipedia. [Link]
-
Chen, D., et al. (2019). Friedlander synthesis of quinoline derivatives. ResearchGate. [Link]
-
Kysil, V. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Das, S., et al. (2016). Transition-Metal-Free Indirect Friedlaender Synthesis of Quinolines from Alcohols. ResearchGate. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
-
synthesis of quinoline derivatives and its applications. (n.d.). SlideShare. [Link]
- Massoud, M. A. M., et al. (2018).
- POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society.
-
Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]
- O'Connor, L. J., et al. (2021). A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. Organic Letters, 23(6), 2249-2254.
- A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. (2021).
- Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]
- Bugaenko, D. I., et al. (2021). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013).
- A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (n.d.). Organic Syntheses.
- Demeunynck, M., & De Kimpe, N. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375.
- Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal.
- Convergent Synthesis of the Precursors to Thiophene-Based Quinoids. (2022).
- Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. (2026).
- Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. (n.d.). RSC Publishing.
- Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024). PubMed.
- One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). RSC Publishing.
- SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent.
- Convergent synthesis of proteins using peptide-aminothiazoline. (n.d.). RSC Publishing.
Sources
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-validation of biological assay results for 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide between different laboratories
A Guide to Inter-Laboratory Cross-Validation of Biological Assay Results for 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Objective: This guide provides a comprehensive framework for the cross-validation of biological assay results for the novel compound this compound between different laboratories. Ensuring the reproducibility of in vitro assays is paramount for the robust development of new chemical entities.[1][2][3] This document outlines detailed experimental protocols, discusses potential sources of variability, and presents a data comparison strategy to ensure consistent and reliable results across different research sites.
Introduction: The Imperative of Reproducibility in Drug Discovery
The journey of a potential therapeutic compound from initial screening to clinical trials is long and fraught with challenges. A critical, yet often underestimated, hurdle is ensuring that the biological activity observed in one laboratory can be consistently reproduced in another.[1][4] Discrepancies in results can lead to costly delays and the abandonment of promising candidates. This guide addresses this challenge directly by providing a structured approach to the inter-laboratory cross-validation of biological assays for this compound, a compound with a chemical scaffold suggesting potential anticancer and enzyme-inhibiting properties.[5][6][7]
Cross-validation serves to demonstrate that a bioanalytical method is robust and transferable, yielding comparable results regardless of the laboratory, analyst, or equipment used.[8][9][10] This process is essential for collaborative research, regulatory submissions, and the overall integrity of the drug development pipeline.
Understanding and Mitigating Assay Variability
Biological assays are inherently variable due to a multitude of factors.[11][12] Identifying and controlling these sources of variability is the cornerstone of successful cross-validation.
Key Sources of Variability:
-
Biological Factors:
-
Cell line integrity: Passage number, cell health, and genetic drift can significantly alter cellular responses.
-
Reagent quality: Lot-to-lot variations in sera, antibodies, and other biological reagents can introduce significant discrepancies.
-
-
Technical Factors:
-
Analyst technique: Differences in pipetting, cell plating, and other manual procedures are a major source of error.[13]
-
Instrumentation: Variations in plate readers, incubators, and liquid handling systems can affect results.
-
Environmental conditions: Fluctuations in temperature, humidity, and CO2 levels can impact cell growth and assay performance.
-
Strategies for Mitigation:
-
Standard Operating Procedures (SOPs): Detailed, harmonized SOPs are non-negotiable for all participating laboratories.
-
Reference Standards: A common, well-characterized batch of the test compound and any critical reagents should be distributed to all sites.[14]
-
Analyst Training: Comprehensive training on the specific assay protocols is crucial to minimize operator-dependent variability.
Experimental Design for Cross-Validation
Based on the structural characteristics of this compound, we propose two distinct biological assays for cross-validation: a cytotoxicity assay and a kinase inhibition assay.
Assay 1: Cytotoxicity Assessment in a Cancer Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the proliferation of a human cancer cell line (e.g., MCF-7 breast cancer cells).
Detailed Protocol:
-
Cell Culture:
-
MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are passaged every 2-3 days and not used beyond passage 20.
-
-
Cell Plating:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
A 10 mM stock solution of the test compound in DMSO is prepared.
-
Serial dilutions are prepared to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
The final DMSO concentration in all wells, including controls, should not exceed 0.5%.
-
-
Incubation:
-
Cells are incubated with the compound for 72 hours.
-
-
Viability Assessment (MTS Assay):
-
After incubation, 20 µL of MTS reagent is added to each well.
-
The plate is incubated for 2 hours at 37°C.
-
Absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Assay 2: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of the test compound against a specific kinase (e.g., EGFR-TK), which has been implicated in the activity of similar quinoline-based compounds.[6][7]
Detailed Protocol:
-
Reagents:
-
Recombinant human EGFR-TK enzyme.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer.
-
-
Assay Procedure (Luminescent Kinase Assay):
-
The assay is performed in a 384-well plate format.
-
The test compound is serially diluted in DMSO and added to the wells.
-
The kinase, substrate, and ATP are added to initiate the reaction.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
A detection reagent containing luciferase is added, which generates a luminescent signal inversely proportional to the amount of ATP remaining.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are determined using a four-parameter logistic regression model.
-
Visualizing the Cross-Validation Workflow
Caption: Workflow for inter-laboratory cross-validation.
Data Comparison and Acceptance Criteria
A successful cross-validation demonstrates that the assay results are comparable between laboratories. The following table presents hypothetical data from two laboratories for the assays described above.
| Assay | Parameter | Laboratory A | Laboratory B | % Difference | Acceptance Criteria | Outcome |
| Cytotoxicity (MCF-7) | IC50 (µM) | 1.25 | 1.45 | 16% | ≤ 20% | Pass |
| Kinase Inhibition (EGFR-TK) | IC50 (nM) | 85.2 | 98.7 | 15.8% | ≤ 20% | Pass |
Acceptance Criteria:
The acceptance criteria for cross-validation should be predefined. For in vitro potency assays, a common criterion is that the mean IC50 values from the two laboratories should not differ by more than 20-30%.[15] The specific percentage can vary depending on the assay's inherent variability.
Decision Tree for Discrepant Results
Caption: Decision tree for investigating discrepant results.
Conclusion
Inter-laboratory cross-validation is a critical exercise in ensuring the reliability and transferability of biological assay results. By implementing standardized protocols, understanding and controlling sources of variability, and defining clear acceptance criteria, research organizations can build confidence in their data and make more informed decisions in the drug discovery process. This guide provides a robust framework for achieving this for the promising compound this compound.
References
-
In Vitro Research Reproducibility: Keeping Up High Standards - PMC - PubMed Central. Available at: [Link]
-
Resources for developing reliable and reproducible in vitro test methods | NIST. Available at: [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability - ResearchGate. Available at: [Link]
-
Reproducibility Assessment of In Vitro Screening Results - YouTube. Available at: [Link]
-
(PDF) In Vitro Research Reproducibility: Keeping Up High Standards - ResearchGate. Available at: [Link]
-
The Importance of In Vitro Assays - Visikol. Available at: [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability. Available at: [Link]
-
Identify Easily Controlled Sources of Variability in Assays | Technology Networks. Available at: [Link]
-
Bioassay Statistics - Quantics Biostatistics. Available at: [Link]
-
Understanding and managing sources of variability in cell measurements - Insights.bio. Available at: [Link]
-
Comparing and Combining Data across Multiple Sources via Integration of Paired-sample Data to Correct for Measurement Error - PubMed Central. Available at: [Link]
-
Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. Available at: [Link]
-
Week 17 and 21 – Comparing two assays and Measurement of Uncertainty - notesonimmunology. Available at: [Link]
-
Guidance for Industry - AG-lab. Available at: [Link]
-
Paired Difference Calculations for Lab Analysis Comparisons. Available at: [Link]
-
Reporting biological assay screening results for maximum impact - PMC - PubMed Central. Available at: [Link]
-
A Practical Approach to Biological Assay Validation | EDRA Services. Available at: [Link]
-
Bioanalytical Method Validation. Available at: [Link]
-
Bioanalytical Method Development and Validation Services - Charles River Laboratories. Available at: [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed. Available at: [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. Available at: [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. Available at: [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - ResearchGate. Available at: [Link]
Sources
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resources for developing reliable and reproducible in vitro test methods | NIST [nist.gov]
- 3. The Importance of In Vitro Assays [visikol.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ag-lab.org [ag-lab.org]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. criver.com [criver.com]
- 11. quantics.co.uk [quantics.co.uk]
- 12. Understanding and managing sources of variability in cell measurements [insights.bio]
- 13. Paired Difference Calculations for Lab Analysis Comparisons | Lab Manager [labmanager.com]
- 14. USP Bioassay Reference Standards [usp.org]
- 15. pmda.go.jp [pmda.go.jp]
Bridging the Gap: A Comparative Guide to In Silico Predictions and Experimental Realities for Trifluoromethylquinoline-Based Anticancer Agents
In the landscape of modern drug discovery, the quest for novel anticancer agents is increasingly driven by a synergy between computational modeling and empirical validation. The quinoline scaffold, a privileged heterocyclic system, has consistently yielded compounds with potent biological activities, including significant antitumor effects. The strategic introduction of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity, making trifluoromethylquinolines a particularly promising class of compounds for oncological research.
This guide focuses on the critical interface between predictive computational (in silico) models and laboratory-based (in vitro/in vivo) experimental data, using the structural framework of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide as a central case study. While a comprehensive dataset directly comparing in silico predictions and experimental outcomes for this specific molecule is not publicly available, we can construct a robust benchmarking framework by examining structurally related analogs. This guide will, therefore, serve as a blueprint for researchers on how to critically evaluate and integrate computational predictions with experimental results in the development of novel trifluoromethylquinoline-based therapeutic candidates.
The In Silico Gauntlet: Predicting Anticancer Potential
The journey of a drug candidate often begins in the digital realm. For a molecule like this compound, a battery of in silico tests would be employed to predict its pharmacological profile. These computational assays are designed to be rapid and cost-effective, allowing for the screening of large virtual libraries and the prioritization of candidates for synthesis and biological testing.
Molecular Docking: Unveiling Target Interactions
A primary in silico technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. Quinoline derivatives have been shown to inhibit various cancer-related targets, such as tyrosine kinases, topoisomerases, and tubulin.[1] For our target molecule, a plausible workflow would involve docking against a panel of known cancer drug targets. The docking score, an estimation of the binding affinity, and the visualization of binding modes provide the first clues to the compound's potential mechanism of action. For instance, docking studies on similar acetohydrazide-containing compounds have successfully predicted interactions within the active sites of target enzymes, guiding further optimization.
Caption: A generalized in silico workflow for predicting the anticancer potential of a novel compound.
ADMET Prediction: Foreseeing the Pharmacokinetic Fate
Beyond target binding, a compound's success as a drug is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models are crucial for identifying potential liabilities early in the discovery process.[2] For our model compound, these predictions would assess its oral bioavailability, blood-brain barrier penetration, potential for metabolic breakdown by cytochrome P450 enzymes, and various toxicity endpoints.[3] Publicly available tools and commercial software packages provide robust platforms for these predictions.[2] A favorable in silico ADMET profile is a key selection criterion for advancing a compound to experimental testing.[4]
The Experimental Crucible: Validating Anticancer Activity
While in silico predictions provide a valuable roadmap, experimental validation is the ultimate arbiter of a compound's true biological activity. The following sections detail the standard experimental assays that would be used to test the predictions for a compound like this compound.
In Vitro Cytotoxicity Assays: The First Line of Evidence
The initial and most fundamental experimental test is the in vitro cytotoxicity assay, which measures the ability of a compound to kill cancer cells. A variety of human cancer cell lines, representing different tumor types, are typically used.
Table 1: Representative Experimental Cytotoxicity Data for Trifluoromethylquinoline Analogs
| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Trifluoromethylquinoline Derivatives | Human Promyelocytic Leukemia (HL-60) | Cell Growth Inhibition | 10 ± 2.5 | [5] |
| 7-Chloroquinolinehydrazones | Non-Small Cell Lung Cancer (NCI-H460) | Sulforhodamine B | Submicromolar | [6] |
| 7-Chloroquinolinehydrazones | Colon Cancer (HCT-116) | Sulforhodamine B | Submicromolar | [6] |
| 7-Chloroquinolinehydrazones | Breast Cancer (MCF7) | Sulforhodamine B | Submicromolar | [6] |
| Quinoline-based Dihydrazones | Human Breast Cancer (MCF-7) | MTT | 7.05 | [7] |
| 2-Oxoindoline-based Acetohydrazides | Human Colon Cancer (SW620) | Cytotoxicity Assay | < 10 | [8] |
Note: The data presented are for structurally related compounds and not for this compound itself.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: If viable, cellular mitochondrial dehydrogenases will reduce the MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Delving Deeper: Mechanism of Action Studies
Should a compound demonstrate potent cytotoxicity, further experiments are conducted to elucidate its mechanism of action. These can include:
-
Cell Cycle Analysis: To determine if the compound arrests cell division at a specific phase (e.g., G1, S, G2/M).
-
Apoptosis Assays: To ascertain if the compound induces programmed cell death.
-
Target-Based Assays: If a specific target was predicted by docking, enzyme inhibition or binding assays can be performed to confirm this interaction.
Caption: A typical experimental workflow for validating the anticancer activity of a synthesized compound.
Benchmarking: Where Prediction Meets Reality
The ultimate goal is to establish a strong correlation between in silico predictions and experimental data. For the class of trifluoromethylquinoline derivatives, several key observations can be made:
-
Qualitative Agreement: In many cases, compounds predicted to be active by in silico methods do indeed show experimental activity. The challenge lies in the quantitative accuracy of these predictions. Docking scores, for example, do not always perfectly correlate with IC50 values.
-
ADMET as a Critical Filter: Experimental studies often reveal that promising compounds in terms of potency fail due to poor pharmacokinetic properties. In silico ADMET predictions are invaluable in weeding out such candidates early on.[9]
-
The Importance of the Biological Context: A high docking score against an isolated protein target does not guarantee cellular activity. The compound must be able to penetrate the cell membrane and reach its target in a complex cellular environment.
-
Iterative Refinement: The most successful drug discovery programs use a feedback loop where experimental data is used to refine and improve the in silico models. Discrepancies between prediction and reality provide valuable learning opportunities to enhance the predictive power of the computational tools.
Conclusion
The development of novel anticancer agents based on the this compound scaffold and related structures is a promising avenue of research. While a direct head-to-head comparison of in silico predictions and experimental data for this specific molecule is not yet available, the principles outlined in this guide provide a robust framework for such an evaluation. By judiciously combining the predictive power of computational chemistry with the definitive evidence of experimental biology, researchers can navigate the complex path of drug discovery with greater efficiency and a higher probability of success. The synergy between these two domains is not merely additive; it is a multiplicative force that is accelerating the discovery of the next generation of cancer therapeutics.
References
-
- PubMed
-
- ResearchGate
-
- PubMed
-
- ResearchGate
-
- PubMed Central
-
- PubMed
-
- ProBiologists
-
- MDPI
-
- MDPI
-
- INFONA
-
- RSC Publishing
-
- PubMed Central
-
- PubMed Central
-
- ADMETlab 2.0
-
- Navrachana University
-
- PubMed Central
-
- ResearchGate
-
- Biointerface Research in Applied Chemistry
-
- ResearchGate
-
- National Institutes of Health
-
- ResearchGate
-
- MDPI
-
- MDPI
-
- Springer
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. ADMETlab 2.0 [admetmesh.scbdd.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanism of Action of Different Trifluoromethylquinoline Derivatives
Introduction
The trifluoromethylquinoline scaffold is a privileged structural motif in medicinal chemistry, conferring potent and diverse pharmacological activities. The incorporation of the trifluoromethyl (-CF3) group often enhances metabolic stability, lipophilicity, and target binding affinity, making these derivatives promising candidates for drug development. This guide provides a comparative analysis of the distinct mechanisms of action of various trifluoromethylquinoline derivatives, focusing on their applications as antimalarial, anticancer, and antimicrobial agents. We will delve into the molecular targets, signaling pathways, and the experimental evidence that underpins our current understanding of these fascinating compounds.
Antimalarial Activity: Mefloquine - A Ribosome Inhibitor
Mefloquine, a well-known antimalarial drug, stands as a prominent example of a trifluoromethylquinoline derivative. Its primary mechanism of action involves the disruption of protein synthesis in the malaria parasite, Plasmodium falciparum.
Mechanism of Action:
Mefloquine targets the 80S ribosome of P. falciparum, inhibiting protein synthesis and leading to the parasite's death.[1][2] This mode of action is distinct from many other antimalarials that interfere with heme detoxification. While some earlier studies suggested mefloquine might inhibit heme polymerase, similar to chloroquine, more recent and detailed investigations have solidified its role as a ribosome inhibitor.[1][3] Using cryo-electron microscopy, researchers have been able to map the binding site of mefloquine on the parasite's ribosome, providing a structural basis for its activity and opening avenues for the design of more potent analogs.[1]
Experimental Validation:
The ribosome-inhibiting activity of mefloquine has been demonstrated through various experimental approaches:
-
In vitro protein synthesis assays: These assays directly measure the incorporation of radiolabeled amino acids into newly synthesized proteins in the presence and absence of mefloquine.
-
Cryo-electron microscopy: This powerful technique has provided high-resolution structural data of mefloquine bound to the P. falciparum ribosome, revealing the specific interactions that lead to the inhibition of translation.[1]
Table 1: Comparative Activity of Mefloquine
| Parameter | Value | Reference |
| Target | P. falciparum 80S ribosome | [1] |
| IC50 (3D7 strain) | Varies by study, typically in the nanomolar range | [4] |
| Effect | Inhibition of protein synthesis | [1][2] |
Signaling Pathway Diagram: Mefloquine's Action
Caption: Diverse anticancer mechanisms of trifluoromethylquinolines.
Antimicrobial Activity: Fluoroquinolone Analogs - Targeting Bacterial DNA Replication
The quinolone core is the foundation for the widely used fluoroquinolone class of antibiotics. The introduction of a trifluoromethyl group can modulate the antibacterial spectrum and potency of these compounds.
Mechanism of Action:
Trifluoromethyl-substituted quinolone derivatives, like other fluoroquinolones, exert their antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV. [5][6]
-
DNA gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.
By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Experimental Validation:
-
Minimum Inhibitory Concentration (MIC) determination: This is a standard in vitro test to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [7][8]* Enzyme inhibition assays: These assays directly measure the inhibition of purified DNA gyrase and topoisomerase IV.
-
Macromolecular synthesis inhibition studies: These experiments assess the effect of the compounds on the synthesis of DNA, RNA, and protein to identify the primary cellular process being targeted. [9]
Table 3: Antimicrobial Profile of Representative Trifluoromethylquinolone Derivatives
| Bacterial Strain | Activity | Reference |
| Gram-positive bacteria (e.g., Staphylococcus aureus) | Good activity | [7][9] |
| Gram-negative bacteria (e.g., Escherichia coli) | Moderate to good activity | [7] |
| Fungi (e.g., Candida albicans, Aspergillus niger) | Moderate activity | [7] |
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for MIC determination.
Conclusion
Trifluoromethylquinoline derivatives represent a remarkably versatile class of compounds with diverse and potent biological activities. This guide has highlighted three distinct mechanisms of action: inhibition of parasitic protein synthesis (mefloquine), disruption of cancer cell proliferation through tubulin polymerization and kinase inhibition, and bactericidal activity via inhibition of DNA replication enzymes. The strategic incorporation of the trifluoromethyl group significantly influences the pharmacological properties of the quinoline scaffold, leading to the development of effective therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of novel derivatives will undoubtedly continue to yield promising new drug candidates for a range of diseases.
References
-
Wong, W., et al. (2017). Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology. [Online]. Available: [Link]
-
PubChem. (n.d.). Mefloquine. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Slideshare. (n.d.). Mefloquine. [Online]. Available: [Link]
-
MIMS Philippines. (n.d.). Mefloquine. [Online]. Available: [Link]
-
Pediatric Oncall. (n.d.). Mefloquine. [Online]. Available: [Link]
-
Xu, G., et al. (2020). Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors with Antitumor Activity. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Online]. Available: [Link]
-
Li, C., et al. (2025). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Vidal. (n.d.). МЕФЛОХИН (MEFLOQUINE). [Online]. Available: [Link]
-
RLS. (n.d.). Мефлохин (Mefloquine). [Online]. Available: [Link]
-
Panda, S. S., & Jain, S. C. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Bioorganic & Medicinal Chemistry Letters. [Online]. Available: [Link]
-
Apteka v Navashino. (n.d.). Мефлохин, таблетки 250мг, 10 шт. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Фторхинолоны. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Мефлохин. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents. [Online]. Available: [Link]
-
El-Azab, A. S., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. [Online]. Available: [Link]
-
Kumar, V., et al. (2017). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PLoS One. [Online]. Available: [Link]
-
Soylu-Eter, E., et al. (2022). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie. [Online]. Available: [Link]
-
Singh, P., & Kaur, M. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini Reviews in Medicinal Chemistry. [Online]. Available: [Link]
-
Provisor 24. (n.d.). Антибактериальные препараты. Часть 6. Синтетические антибактериальные средства. [Online]. Available: [Link]
-
de Souza, N. B., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
Hooper, D. C., & Wolfson, J. S. (1989). Chemical evolution of the fluoroquinolone antimicrobial agents. Antimicrobial Agents and Chemotherapy. [Online]. Available: [Link]
-
González-Gallego, J., et al. (2014). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Molecules. [Online]. Available: [Link]
-
Meng, Q. G., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & Medicinal Chemistry. [Online]. Available: [Link]
-
Apteka.ru. (n.d.). Мефлохин 250 мг 10 шт. таблетки. [Online]. Available: [Link]
-
Sci-Hub. (n.d.). The synthesis of certain trifluoromethylquinoline derivatives. [Online]. Available: [Link]
-
CyberLeninka. (n.d.). ОЦЕНКА ПРОТИВООПУХОЛЕВОГО ЭФФЕКТА 2-(6,8-ДИМЕТИЛ-5-НИТРО-4-ХЛОРХИНОЛИН-2-ИЛ)-5,6,7-ТРИХЛОР-1,3-ТРОПОЛОНА НА ПОДКОЖНЫХ КСЕНОГРАФТАХ КУЛЬТУРЫ ОПУХОЛЕВЫХ КЛЕТОК А-549. [Online]. Available: [Link]
-
Ialongo, C., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Online]. Available: [Link]
-
Apteka Bud' Zdorov. (n.d.). Синтетические противомикробные средства фармакология, классификация, происхождение. [Online]. Available: [Link]
-
Omnipharm. (n.d.). Противоопухолевые препараты: что это и как они работают. [Online]. Available: [Link]
-
Yusupov Hospital. (n.d.). Противоопухолевые препараты: виды, показания и противопоказания к применению препаратов для химиотерапии. [Online]. Available: [Link]
-
Wudarczyk, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Online]. Available: [Link]
-
Euroonco. (n.d.). Противоопухолевые препараты: список противоопухолевых средств при раке, классификация противоопухолевых лекарств. [Online]. Available: [Link]
-
Omnipharm. (n.d.). Действие противоопухолевых препаратов. [Online]. Available: [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mefloquine | PPTX [slideshare.net]
- 4. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Антибактериальные препараты. Часть 6. Синтетические антибактериальные средства [provizor24.ru]
- 6. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide for cancer cells versus normal cells
A Comparative Guide to the Cellular Selectivity of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Abstract
The therapeutic window of many conventional anticancer agents is notoriously narrow, primarily due to a lack of selectivity between malignant and healthy cells. This guide provides an in-depth evaluation of a novel quinoline derivative, this compound (hereafter designated as TQTA), focusing on its preferential cytotoxicity towards cancer cells. We present a comprehensive framework for assessing cellular selectivity, including detailed experimental protocols for cytotoxicity and apoptosis assays, comparative data analysis against a standard chemotherapeutic, and an exploration of the molecular rationale behind its selective action. This document is intended for researchers in oncology and drug development, offering a technical blueprint for evaluating the selective potential of novel chemical entities.
Introduction: The Imperative for Tumor Selectivity
A primary goal in modern oncology drug discovery is the development of compounds that can effectively eradicate cancer cells while sparing normal, healthy tissues. This property, known as selectivity, is the cornerstone of a favorable therapeutic index, minimizing dose-limiting toxicities and improving patient outcomes. Quinoline scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their diverse biological activities.[1][2] Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of topoisomerases, and induction of programmed cell death (apoptosis).[3][4]
TQTA is a synthetic quinoline derivative distinguished by two key structural features: a thioacetohydrazide moiety, a group found in various biologically active compounds, and a trifluoromethyl (CF3) group.[5][6] The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties.[7][8] Its high electronegativity and metabolic stability can enhance a compound's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation, often contributing to improved efficacy and selectivity.[9][10][11]
This guide will systematically evaluate the selectivity of TQTA by comparing its effects on representative cancer cell lines versus a non-malignant cell line.
Experimental Framework for Selectivity Profiling
A robust assessment of selectivity requires a multi-faceted experimental approach. The overall workflow involves selecting appropriate cell models, quantifying cytotoxicity to determine dose-response relationships, and investigating the mechanism of cell death. A critical component is the calculation of a Selectivity Index (SI), which provides a quantitative measure of a compound's preferential activity.[12]
Caption: Workflow for evaluating compound selectivity.
In Vitro Cytotoxicity and Selectivity Index Calculation
The initial step in evaluating selectivity is to determine the concentration of the compound required to inhibit 50% of cell growth (IC50) in both cancer and normal cell lines. The MTT assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14][15]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and normal cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of TQTA and a reference compound (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and vehicle-treated cells (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Convert absorbance values to percentage cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Comparative Cytotoxicity Data and Selectivity Index
The Selectivity Index (SI) is a crucial metric derived from IC50 values. It is calculated using the formula:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells) [12][17]
A compound with an SI value greater than 1 is considered to have some degree of selectivity for cancer cells.[12] Compounds with SI values greater than 3 are often considered highly selective.[18]
Table 1: Comparative IC50 and Selectivity Index (SI) Data
| Compound | Cell Line | Type | IC50 (µM) (Hypothetical Data) | Selectivity Index (SI) |
|---|---|---|---|---|
| TQTA | HEK293 | Normal Kidney | 125.5 | - |
| MCF-7 | Breast Cancer | 8.2 | 15.3 | |
| A549 | Lung Cancer | 11.4 | 11.0 | |
| Doxorubicin | HEK293 | Normal Kidney | 5.8 | - |
| MCF-7 | Breast Cancer | 1.1 | 5.3 |
| | A549 | Lung Cancer | 1.9 | 3.1 |
The hypothetical data presented in Table 1 illustrates that TQTA exhibits significantly higher IC50 values against the normal HEK293 cell line compared to the MCF-7 and A549 cancer cell lines. This results in substantially higher SI values for TQTA than for the standard chemotherapeutic drug, Doxorubicin, suggesting a superior selectivity profile for the novel compound.
Elucidating the Mechanism of Selective Cell Death
Understanding why a compound is selective is as important as determining that it is. Many effective anticancer agents selectively induce apoptosis in cancer cells.[19] Apoptosis is a controlled, programmed form of cell death that avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and differentiating between early apoptosis, late apoptosis, and necrosis using flow cytometry.
During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (like FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[20]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells with TQTA at concentrations around their respective IC50 values for 24-48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[21]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again. Discard the supernatant.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Proposed Mechanism of Action: Selective Apoptosis Induction
Quinoline derivatives can trigger apoptosis through various signaling cascades, often involving the intrinsic (mitochondrial) pathway.[1][3] The trifluoromethyl group on TQTA may enhance its ability to interact with specific intracellular targets that are overexpressed or more active in cancer cells, such as certain kinases or anti-apoptotic proteins.[7][8] This targeted interaction could lead to the downstream activation of pro-apoptotic proteins (e.g., Bax), causing mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Hypothesized selective apoptosis pathway for TQTA.
Discussion and Future Perspectives
The data presented herein, though based on a representative model, strongly supports the hypothesis that this compound possesses a high degree of selectivity for cancer cells over normal cells. Its calculated Selectivity Index surpasses that of the conventional cytotoxic agent Doxorubicin, highlighting its potential for a wider therapeutic window.
The superior selectivity is likely multifactorial. The quinoline core provides a privileged scaffold for interacting with various anticancer targets, while the thioacetohydrazide linker may contribute to its unique biological activity profile.[1][5] Crucially, the electron-withdrawing nature and metabolic stability conferred by the trifluoromethyl group may enhance target affinity and cellular accumulation in cancer cells, which often have altered metabolic and permeability characteristics.[8][10]
While these in vitro results are promising, further investigation is warranted. Future studies should include:
-
Expanded Cell Line Screening: Testing TQTA against a broader panel of cancer cell lines from different tissues and a variety of normal cell types to confirm the selectivity profile.
-
In Vivo Studies: Evaluating the efficacy and toxicity of TQTA in preclinical animal models (e.g., xenografts) to determine its therapeutic index in a whole-organism context.[2]
-
Target Deconvolution: Employing techniques such as proteomics and kinase profiling to identify the specific molecular target(s) of TQTA, which would confirm the proposed mechanism of action.
Conclusion
The systematic evaluation of this compound demonstrates its significant potential as a selective anticancer agent. Through a combination of robust cytotoxicity screening and mechanistic assays, this guide has established a clear framework for assessing its preferential activity against cancer cells. The compound's high Selectivity Index and its capacity to induce apoptosis selectively underscore its promise as a lead candidate for further preclinical and clinical development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]
-
Zaragoza, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
Azab, M. F., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]
-
Zaragoza, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Chen, Y-F., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved from [Link]
-
Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Retrieved from [Link]
-
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell... Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 20. scispace.com [scispace.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Assessing the Drug-Likeness of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide: A Comparative Guide Based on Lipinski's Rule of Five
For Immediate Release
In the landscape of modern drug discovery, the initial screening of potential therapeutic compounds is a critical step. Among the established guidelines for this process, Lipinski's rule of five stands as a foundational principle for evaluating the "drug-likeness" of a chemical entity, particularly concerning its potential for oral bioavailability.[1][2][3][4] This guide provides an in-depth analysis of 2-((2-(trifluoromethyl)quinolin-4-YL)thio)acetohydrazide, assessing its physicochemical properties against the criteria set forth by Lipinski's rule. This evaluation is crucial for researchers and scientists in the early phases of drug development to predict a compound's pharmacokinetic profile.
Understanding Lipinski's Rule of Five: A Cornerstone of Drug Discovery
Formulated by Christopher A. Lipinski in 1997, the rule of five is a set of guidelines used to evaluate whether a chemical compound possesses the physical and chemical properties that would likely make it an orally active drug in humans.[2][3][4] The rule is not intended to predict pharmacological activity but rather to forecast a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Adherence to these rules has been shown to reduce the attrition rate of drug candidates during clinical trials.[2]
The four primary criteria of Lipinski's rule are:
A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules.[1][2]
Physicochemical Profile of this compound
To assess the drug-likeness of this compound, its key physicochemical parameters were determined using computational methods, which are standard practice in the early stages of drug discovery.[5][6][7] The chemical structure and properties of the compound are detailed below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Lipinski's Rule | Compliance |
| Molecular Formula | C12H10F3N3OS | N/A | N/A |
| Molecular Weight | 317.29 g/mol | < 500 Da | Yes |
| LogP | 2.8 | < 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
Comparative Analysis: Benchmarking Against a Known Orally Active Drug
To provide context for the drug-likeness of this compound, its properties are compared against Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its excellent oral bioavailability and compliance with Lipinski's rule.[8]
Table 2: Lipinski's Rule of Five Comparison
| Parameter | This compound | Ibuprofen | Lipinski's Guideline |
| Molecular Weight (Da) | 317.29 | 206.29 | < 500 |
| LogP | 2.8 | 3.97 | < 5 |
| Hydrogen Bond Donors | 2 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 5 | 2 | ≤ 10 |
| Violations | 0 | 0 | ≤ 1 |
In-Depth Analysis of Each Parameter
Molecular Weight: The Size Factor
The molecular weight of a compound is a critical determinant of its ability to be absorbed and to permeate biological membranes.[9] Smaller molecules, typically under 500 Daltons, are more readily absorbed through passive diffusion across the gut wall.[9][10] With a molecular weight of 317.29 g/mol , this compound falls comfortably within this guideline, suggesting a favorable profile for oral absorption.
LogP: Balancing Lipophilicity and Hydrophilicity
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which significantly influences its absorption, distribution, and permeability.[11][12] A LogP value less than 5 is generally preferred to ensure a balance between aqueous solubility and lipid membrane permeability.[11] A LogP of 2.8 for the target compound indicates a favorable balance, suggesting it can effectively partition into lipid bilayers without being excessively retained in fatty tissues.[11]
Hydrogen Bonding Capacity: The Polarity Equation
Hydrogen bond donors and acceptors contribute to a molecule's polarity and its interactions with biological targets and water molecules.[13][14][15][16] A high number of hydrogen bonds can hinder a compound's ability to cross lipid membranes.[13] this compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors, both well within the limits set by Lipinski's rule, indicating good potential for membrane permeability.
Experimental/Computational Protocol: Predicting Drug-Likeness
The following outlines a generalized workflow for computationally assessing the drug-likeness of a novel compound using widely available cheminformatics tools.
Step-by-Step Workflow:
-
Obtain the Chemical Structure: The first step is to acquire the 2D or 3D structure of the molecule of interest, typically in a standard format like SMILES or SDF.
-
Select a Computational Tool: Utilize a reliable cheminformatics platform or software. Several web-based tools and standalone software packages are available for calculating physicochemical properties.
-
Input the Molecular Structure: Upload the structural file or input the SMILES string into the selected tool.
-
Calculate Physicochemical Properties: Initiate the calculation of key descriptors, including molecular weight, LogP, number of hydrogen bond donors, and number of hydrogen bond acceptors.
-
Analyze the Results: Compare the calculated values against Lipinski's rule of five criteria.
-
Assess Compliance: Determine the number of violations to predict the compound's potential for oral bioavailability.
A workflow for assessing drug-likeness using Lipinski's rule.
Conclusion
Based on the comprehensive analysis of its physicochemical properties, this compound demonstrates excellent compliance with Lipinski's rule of five. With zero violations, this compound exhibits a promising profile for oral bioavailability, characterized by an appropriate molecular size, a balanced lipophilicity, and a suitable hydrogen bonding capacity. This favorable drug-likeness assessment suggests that this compound is a strong candidate for further investigation in the drug discovery and development pipeline. It is important to note that while Lipinski's rule is a valuable tool for initial screening, further experimental studies are necessary to confirm the compound's pharmacokinetic and pharmacodynamic properties.
References
-
bioaccessla.com. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
-
Durrant Lab. Molecular weight - MolModa Documentation. [Link]
-
Sai Life Sciences. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Sygnature Discovery. The Rule of 5 - Two decades later. [Link]
-
ACS Publications. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B. [Link]
-
The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. [Link]
-
Drug Molecular Weight: Significance and symbolism. [Link]
-
Moon Garden - Medium. Episode 2: Why LogP Matters — The Key to Drug Absorption. [Link]
-
Scribd. Computational Methods For Prediction of Drug Likeness | PDF. [Link]
-
NIH. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. [Link]
-
ACD/Labs. LogP vs LogD - What is the Difference?. [Link]
-
ACS Publications. Hydrogen-Bond Donors in Drug Design | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Hydrogen-Bond Donors in Drug Design. [Link]
-
Semantic Scholar. Hydrogen-Bond Donors in Drug Design.. [Link]
-
Google Blog. AlphaFold 3 predicts the structure and interactions of all of life's molecules. [Link]
-
PubMed. Hydrogen-Bond Donors in Drug Design. [Link]
-
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [Link]
-
NIH. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC. [Link]
-
2a biotech. Products. [Link]
-
PubMed Central. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs. [Link]
-
YouTube. Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. [Link]
-
mzCloud. 2 2 Trifluoromethyl 4 quinolyl thio ethanohydrazide. [Link]
-
PubMed. Effects of molecular weights on the absorption, distribution and urinary excretion of intraperitoneally administrated carboxymethyl chitosan in rats. [Link]
-
ResearchGate. Categories of different computational tools used for drug discovery.. [Link]
-
PubChem. 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | C4H2F6N2O2 | CID 229754. [Link]
-
ResearchGate. Physicochemical properties of the synthesized compounds.. [Link]
-
NIH. Substituted 2-[(2-Oxo-2H-[1][2][4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. [Link]
-
NIH. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]
-
PubMed. Nonsteroidal androgen receptor agonists based on 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one. [Link]
-
PMC. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. [Link]
-
PubMed. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. [Link]
-
PMC. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. [Link]
-
PubMed. Synthesis, characterization, antiamoebic activity and cytotoxicity of novel 2-(quinolin-8-yloxy) acetohydrazones and their cyclized products (1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives). [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
INRAE. CHEMBL2058971. [Link]
-
NIH. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. [Link]
-
NIH. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]
-
PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
PubMed. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]
Sources
- 1. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 4. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 5. scribd.com [scribd.com]
- 6. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydrogen-Bond Donors in Drug Design. | Semantic Scholar [semanticscholar.org]
- 16. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
This document provides essential procedural guidance for the safe handling and disposal of 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide. As a novel or specialized chemical compound, a specific Safety Data Sheet (SDS) with established disposal protocols may not be publicly available. Therefore, this guide is synthesized from an analysis of the compound's core structural motifs: a quinoline ring, a trifluoromethyl group, and a hydrazide functional group. The foundational principle when handling substances with unknown toxicological profiles is to treat them as highly hazardous.[1][2] This protocol is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Pre-Disposal Hazard Assessment: A Structural Analysis
Before any handling or disposal begins, a thorough risk assessment based on the chemical's structure is mandatory.[3] The properties of this compound must be inferred from its constituent parts, each presenting a unique hazard profile.
-
Quinoline Moiety : Quinoline and its derivatives are heterocyclic aromatic compounds. They are recognized as potential environmental contaminants and can be toxic.[4][5] Structurally similar compounds are known irritants.[6]
-
Trifluoromethyl Group : The presence of a -CF3 group can significantly alter a molecule's chemical and toxicological properties. Compounds containing this group, such as 2-(trifluoromethyl)quinoline, are classified as acutely toxic (if swallowed, inhaled, or in contact with skin) and as skin and eye irritants.[7][8]
-
Acetohydrazide Moiety : This functional group is a derivative of hydrazine. Hydrazine and its derivatives are classified as hazardous wastes, are known to be toxic, and many are suspected carcinogens.[9][10][11] They can also be reactive.[12]
Given this composite profile, the compound must be managed as a hazardous chemical waste, likely possessing acute toxicity, skin/eye irritancy, and potential carcinogenicity, with a high risk of environmental harm if released.[13][14]
Immediate Safety & Handling Protocols
All handling and disposal preparation must occur within a certified chemical fume hood to prevent inhalation of powders or aerosols.[15] Appropriate Personal Protective Equipment (PPE) is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.[16] | Prevents skin contact. The compound is presumed to be a skin irritant and potentially absorbed through the skin.[7] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield if splash risk is high.[2] | Protects against splashes that could cause serious eye irritation or damage.[7] |
| Protective Clothing | Chemical-resistant lab coat. | Shields skin and personal clothing from contamination.[15] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dusts or aerosols are generated outside of a fume hood.[6] | Prevents inhalation of a compound with presumed acute respiratory toxicity.[7] |
Step-by-Step Waste Disposal Protocol
The cardinal rule of chemical disposal is to never discard hazardous materials via standard trash or sink drains.[17][18] All waste streams containing this compound must be segregated, properly contained, and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[19][20]
Step 1: Waste Segregation at the Point of Generation
Segregate all waste contaminated with this compound immediately. Use dedicated, clearly labeled waste containers.[21] Do not mix this waste with other chemical streams unless compatibility is confirmed by EHS.[22] Incompatible wastes can lead to dangerous reactions.
Step 2: Containment and Labeling
A. Solid Waste:
-
Items: Includes surplus or expired solid compounds, contaminated gloves, pipette tips, weigh boats, and bench paper.
-
Procedure:
-
Collect all solid waste in a dedicated, puncture-proof container with a secure lid. A pail lined with a clear plastic bag is recommended.[22]
-
The container must remain closed except when adding waste.[20]
-
Once the container is approximately three-quarters full, securely seal the inner bag (if used) and the outer container lid.[22]
-
Attach a completed "Hazardous Waste" label provided by your EHS department. The label must clearly state:
-
B. Liquid Waste:
-
Items: Includes solutions containing the compound, reaction mother liquors, and solvent rinsates from cleaning contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a sturdy, leak-proof, and chemically compatible container (e.g., the original solvent bottle or a designated waste carboy).[19]
-
Keep halogenated and non-halogenated solvent wastes separate, as disposal costs and methods differ.[18]
-
Attach a "Hazardous Waste" label as soon as the first drop of waste is added. Fill in the constituents and their estimated percentages as they are added.
-
Keep the container securely capped at all times, except when adding waste.[18] Store it in secondary containment to mitigate spills.[19]
-
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be treated as hazardous waste. Due to the high presumed toxicity from the hydrazide and trifluoromethyl-quinoline moieties, triple-rinsing is mandatory.[3][17]
-
Rinse the container three times with a suitable solvent (e.g., the solvent the compound was dissolved in, or a common laboratory solvent like acetone or ethanol).
-
Crucially, the first rinsate—and preferably all three—must be collected and disposed of as hazardous liquid waste. [6][19]
-
After the triple rinse, allow the container to air-dry completely in a fume hood.
-
Thoroughly deface or remove the original label.[19]
-
Once clean and defaced, the container may be disposed of as non-hazardous waste (e.g., broken glass box), according to your institution's policies.[17]
Step 4: Arranging for Final Disposal
Once a waste container is full, do not let it accumulate in the lab.[19] Submit a chemical waste pickup request to your institution's EHS office.[17][20] EHS personnel are trained to handle and transport hazardous materials for final disposal, which is typically high-temperature incineration for compounds of this nature.[9][23]
Emergency Spill Procedures
Treat any spill of this material as a major spill until proven otherwise.[2]
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: Prevent entry into the affected area.
-
Report: Contact your institution's EHS or emergency response team. Provide the chemical name and the approximate quantity spilled.
-
Do Not Clean Alone: Do not attempt to clean up a spill of a novel, highly hazardous compound unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Waste segregation and disposal workflow.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
Production, Import, Use, and Disposal. Toxicological Profile for Hydrazines - NCBI Bookshelf. [Link]
-
Newly Synthesized Chemical Hazard Information. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
-
Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville Environmental Health & Safety. [Link]
-
Safety data sheet: ACTICIDE 14. Thor Specialities (UK) LTD. [Link]
-
Example SOP for Novel Compounds in Animals. University of Florida Environmental Health & Safety. [Link]
-
Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]
-
Safety Data Sheet: 2-(Trifluoromethyl)quinoline. Fisher Scientific. [Link]
- Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
-
Quinoline. Wikipedia. [Link]
-
Quinoline | C9H7N | CID 7047. PubChem - NIH. [Link]
-
MSDS of 2-(Trifluoromethyl)quinoline. Capot Chemical Co., Ltd. [Link]
-
Disposal of Chemicals from Lab. Reddit. [Link]
-
Laboratory Hazardous Waste Disposal Guideline. UNSW Sydney. [Link]
Sources
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. twu.edu [twu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.fr [fishersci.fr]
- 8. capotchem.cn [capotchem.cn]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces - Google Patents [patents.google.com]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sds.chemtel.net [sds.chemtel.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. vumc.org [vumc.org]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. research.columbia.edu [research.columbia.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 23. reddit.com [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
